(5-Chloro-6-methoxypyridin-3-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(5-chloro-6-methoxypyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2/c1-11-7-6(8)2-5(4-10)3-9-7/h2-3,10H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKOZGUDGGFSRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20564371 | |
| Record name | (5-Chloro-6-methoxypyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132865-53-3 | |
| Record name | (5-Chloro-6-methoxypyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: (5-Chloro-6-methoxypyridin-3-yl)methanol and Its Isomers
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document aims to provide a comprehensive overview based on publicly available data. Researchers should always consult primary literature and conduct their own verification of chemical properties and experimental protocols.
Introduction and CAS Number Identification
(5-Chloro-6-methoxypyridin-3-yl)methanol is a substituted pyridinylmethanol derivative. The precise substitution pattern of functional groups on the pyridine ring is critical to its chemical and biological properties. An initial search for the Chemical Abstracts Service (CAS) number for "this compound" reveals some ambiguity, with limited and less-documented sources citing the CAS number 132865-53-3 [1].
However, several positional isomers of this compound are more widely documented and commercially available. This guide will focus on providing a comparative overview of the available data for these closely related and more thoroughly characterized isomers, which are often of interest in medicinal chemistry and materials science.
Physicochemical Properties of Isomeric Chloro-Methoxypyridinylmethanols
The following table summarizes the key physicochemical properties of the most relevant isomers of (Chloro-methoxypyridin-3-yl)methanol. These compounds share the same molecular formula and weight but differ in the substitution pattern on the pyridine ring, which can significantly impact their physical and chemical behavior.
| Property | (5-Chloro-2-methoxypyridin-3-yl)methanol | (6-Chloro-5-methoxypyridin-3-yl)methanol | (6-Chloro-4-methoxypyridin-3-yl)methanol |
| CAS Number | 351410-46-3[2][3] | 915107-47-0[4] | 1263059-66-0[5] |
| Molecular Formula | C₇H₈ClNO₂[2][3] | C₇H₈ClNO₂[4] | C₇H₈ClNO₂[5] |
| Molecular Weight | 173.60 g/mol [2][3] | 173.60 g/mol | 173.60 g/mol [5] |
| Physical Form | Solid[2] | Not specified | Not specified |
| Melting Point | Not applicable | 60 - 63 °C[4] | 107-108 °C[5] |
| SMILES String | COc1ncc(Cl)cc1CO[2] | Not available | Not available |
| InChI Key | VZCJHBHRJBFNBL-UHFFFAOYSA-N[2] | Not available | Not available |
Structural Isomerism
The structural differences between the specified compound and its more documented isomers are crucial for understanding potential differences in reactivity, biological activity, and synthetic accessibility. The following diagram illustrates the positional isomerism.
Caption: Structural relationship between this compound and two of its more documented isomers.
Experimental Protocols
Synthesis of (6-methoxypyridin-3-yl)methanol from Methyl 6-methoxynicotinate [6]
-
Reaction: Reduction of an ester to an alcohol.
-
Starting Material: Methyl 6-methoxynicotinate (650 g, 3.89 mol).
-
Reducing Agent: Sodium bis(2-methoxyethoxy)aluminum hydride (65% solution in toluene, 1.45 kg, 4.67 mol).
-
Solvent: Tert-butyl methyl ether (MTBE, 6.5 L).
-
Procedure:
-
The methyl 6-methoxynicotinate is dissolved in MTBE and cooled in an ice bath under a nitrogen atmosphere.
-
The sodium bis(2-methoxyethoxy)aluminum hydride solution is added slowly over 1.5 hours, maintaining the reaction temperature.
-
After the addition is complete, the mixture is stirred for an additional 20 minutes.
-
Work-up involves the slow addition of an aqueous sodium hydroxide solution (3.5N, 2.6L) while keeping the temperature below 15°C.
-
The reaction mixture is then warmed to 32°C and stirred for 45 minutes.
-
The organic layer is separated, and the aqueous layer is extracted with MTBE.
-
The combined organic layers are concentrated under reduced pressure.
-
Toluene is added, and azeotropic distillation is performed multiple times to yield the final product as a light yellow oil.
-
This protocol illustrates a common synthetic route for this class of compounds, which could likely be adapted for the synthesis of this compound from a suitable precursor.
Biological Activity and Potential Applications
While no specific biological activity has been reported for this compound, substituted pyridinylmethanols are a common scaffold in medicinal chemistry. Compounds with this core structure are explored for a wide range of therapeutic applications. The biological activity of such compounds is highly dependent on the nature and position of the substituents on the pyridine ring.
Generally, halogenated and methoxy-substituted heterocyclic compounds are investigated for their potential as:
-
Antimicrobial Agents: The introduction of chlorine and other halogens can enhance the antimicrobial properties of organic molecules[7][8].
-
Enzyme Inhibitors: The pyridine nitrogen can act as a hydrogen bond acceptor, enabling these molecules to interact with the active sites of enzymes. For instance, related structures have been investigated as 5-lipoxygenase inhibitors[9].
-
Scaffolds in Drug Discovery: These compounds serve as versatile building blocks for the synthesis of more complex molecules with potential therapeutic value.
The workflow for investigating the biological activity of a novel compound like this compound would typically follow the pathway outlined below.
Caption: A generalized workflow for the synthesis and biological evaluation of novel chemical entities.
Safety Information
For isomers like (5-Chloro-2-methoxypyridin-3-yl)methanol, the following safety information is provided[2]:
-
GHS Pictogram: GHS07 (Exclamation mark)
-
Signal Word: Warning
-
Hazard Statement: H302 (Harmful if swallowed)
-
Hazard Class: Acute Toxicity 4 (Oral)
It is reasonable to assume that this compound and its other isomers would have a similar hazard profile. Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses, should be employed when handling these compounds.
Conclusion
This compound is a chemical entity for which detailed public information is sparse, and its CAS number is not widely documented by major chemical suppliers. However, by examining its better-characterized positional isomers, researchers can infer likely physicochemical properties, potential synthetic routes, and areas of possible biological relevance. For scientists and professionals in drug development, these related compounds serve as important reference points and potential starting materials for further investigation. Any research involving this compound should begin with unambiguous synthesis and structural verification.
References
- 1. rndmate.com [rndmate.com]
- 2. (5-Chloro-2-methoxypyridin-3-yl)methanol AldrichCPR 351410-46-3 [sigmaaldrich.com]
- 3. calpaclab.com [calpaclab.com]
- 4. echemi.com [echemi.com]
- 5. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]
- 6. (6-methoxypyridin-3-yl)methanol | 58584-63-7 [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, antioxidant properties, biological activity and molecular modelling of a series of chalcogen analogues of the 5-lipoxygenase inhibitor DuP 654 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of (5-Chloro-6-methoxypyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of the chemical compound (5-Chloro-6-methoxypyridin-3-yl)methanol. Due to the limited availability of experimental data in peer-reviewed literature, this document combines reported values with predicted data to offer as complete a profile as possible. This guide is intended to support research and development activities by providing a centralized resource of key molecular characteristics.
Core Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. It is critical to note that several of these parameters are computationally predicted and await experimental verification.
| Property | Value | Source | Notes |
| Molecular Formula | C₇H₈ClNO₂ | ChemBK | - |
| Molar Mass | 173.6 g/mol | ChemBK | - |
| CAS Number | 132865-53-3 | ChemBK | - |
| Density | 1.310 g/cm³ | ChemBK | Predicted |
| Boiling Point | 276 °C | ChemBK | Predicted |
| Flash Point | 121 °C | ChemBK | Predicted |
| Vapor Pressure | 0.002 mmHg at 25°C | ChemBK | Predicted |
| pKa | 13.06 ± 0.10 | ChemBK | Predicted |
| Refractive Index | 1.553 | ChemBK | Predicted |
| Storage Condition | Inert atmosphere, Room Temperature | ChemBK | - |
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not extensively documented in publicly accessible scientific literature. However, general methodologies for the synthesis and purification of related substituted pyridyl-methanol compounds can be inferred and adapted.
General Synthesis Approach
The synthesis of chloromethoxypyridine methanol derivatives often involves a multi-step process. A common strategy is the reduction of a corresponding carboxylic acid or ester. For instance, a substituted nicotinic acid ester could be reduced using a suitable reducing agent like sodium borohydride in an appropriate solvent. The introduction of the chloro and methoxy substituents would typically precede this reduction step, potentially through electrophilic aromatic substitution and nucleophilic aromatic substitution reactions on the pyridine ring, respectively.
General Purification Techniques
Given the polar nature of the molecule, attributed to the hydroxyl and methoxy groups as well as the nitrogen in the pyridine ring, purification would likely involve chromatographic methods.
-
Crystallization : If the compound is a solid at room temperature, crystallization from a suitable solvent system would be a primary method for purification. This process relies on the differential solubility of the compound and impurities at varying temperatures.[1][2]
-
Column Chromatography : For liquid or highly soluble compounds, column chromatography is a standard purification technique.[3] Given the polarity of the target molecule, normal-phase chromatography using a polar stationary phase like silica gel and a moderately polar mobile phase (e.g., a mixture of ethyl acetate and hexanes) could be effective. Alternatively, for very polar compounds, reversed-phase chromatography or hydrophilic interaction liquid chromatography (HILIC) might be employed.[4]
-
Distillation : If the compound is a liquid with a sufficiently low boiling point and is thermally stable, distillation (including vacuum distillation for higher boiling point compounds) can be used for purification.[1][2]
General Analytical Methods
The characterization of this compound would involve a suite of standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR would be crucial for elucidating the molecular structure by providing information about the chemical environment of the hydrogen and carbon atoms.
-
Mass Spectrometry (MS) : This technique would be used to determine the molecular weight and fragmentation pattern, confirming the elemental composition.
-
Infrared (IR) Spectroscopy : IR spectroscopy would identify the presence of key functional groups, such as the O-H stretch of the alcohol, C-O stretches of the ether and alcohol, and C-Cl stretch.
-
Elemental Analysis : This method provides the percentage composition of carbon, hydrogen, nitrogen, and chlorine, which can be compared to the theoretical values for the molecular formula.
Biological Activity and Signaling Pathways
As of the date of this document, there is no specific information in the public domain detailing the biological activity or the signaling pathways associated with this compound.
For a novel compound such as this, a typical initial investigation into its biological activity would involve high-throughput screening (HTS) against a variety of biological targets.[5] These screens can identify potential interactions with enzymes, receptors, or other proteins, providing a starting point for more detailed mechanistic studies.[5][6] Common assay formats include fluorescence polarization, Förster resonance energy transfer (FRET), and cell-based assays that measure changes in cell viability, proliferation, or signaling.[7][8]
Visualizations
Physicochemical Characterization Workflow
The following diagram illustrates a general workflow for the physicochemical characterization of a novel chemical entity like this compound.
Caption: General workflow for the characterization of a novel chemical compound.
References
- 1. EaseToLearn.com [easetolearn.com]
- 2. byjus.com [byjus.com]
- 3. longchangchemical.com [longchangchemical.com]
- 4. biotage.com [biotage.com]
- 5. news-medical.net [news-medical.net]
- 6. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]
- 7. ADVANCES IN DISCOVERING SMALL MOLECULES TO PROBE PROTEIN FUNCTION IN A SYSTEMS CONTEXT - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combining AI and live cell assays to develop drugs for "undruggable" cancer targets | EurekAlert! [eurekalert.org]
Biological Activity of (5-Chloro-6-methoxypyridin-3-yl)methanol Derivatives: A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Despite a comprehensive search of scientific literature and patent databases, no specific biological activity data, quantitative structure-activity relationships, or detailed experimental protocols for derivatives of (5-Chloro-6-methoxypyridin-3-yl)methanol were found in the public domain. This document, therefore, provides a general overview of the potential biological activities of structurally related pyridine derivatives and outlines a general workflow for the investigation of novel chemical entities.
Introduction
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The specific compound, this compound, presents a unique substitution pattern that could impart interesting pharmacological properties to its derivatives. The presence of a chlorine atom, a methoxy group, and a hydroxymethyl group on the pyridine ring offers multiple points for chemical modification, allowing for the exploration of a diverse chemical space and potential interactions with various biological targets.
While direct biological data for derivatives of this specific core is not available, the broader class of substituted pyridinylmethanol compounds has been investigated for various therapeutic applications. For instance, derivatives of pyridin-2-yl-methanol have been explored as antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel, which is implicated in pain and inflammation. Other substituted pyridine derivatives have shown activity as phosphodiesterase-4 (PDE4) inhibitors and as potential anticancer agents.
Given the lack of specific data, this guide will focus on providing a general framework for the potential investigation of this compound derivatives.
General Drug Discovery and Development Workflow
The investigation of a novel chemical scaffold like this compound derivatives would typically follow a structured drug discovery and development pipeline. This process begins with the synthesis of a library of derivatives, followed by systematic screening for biological activity.
Potential Therapeutic Targets for (5-Chloro-6-methoxypyridin-3-yl)methanol: An In-depth Technical Guide
(5-Chloro-6-methoxypyridin-3-yl)methanol is a key chemical intermediate primarily utilized in the synthesis of advanced therapeutic agents. While the molecule itself is not an active pharmaceutical ingredient, its structural scaffold is integral to compounds that target significant enzymes involved in inflammation and cell signaling. This guide explores the potential therapeutic targets of molecules derived from this versatile building block, focusing on Cyclooxygenase-2 (COX-2), Carbonic Anhydrases (CAs), and Vaccinia-Related Kinase 1 (VRK1).
Primary Therapeutic Target: Cyclooxygenase-2 (COX-2)
The most prominent therapeutic application of derivatives synthesized from this compound is the selective inhibition of Cyclooxygenase-2 (COX-2). This enzyme is a key mediator of inflammation and pain.
Mechanism of Action
COX-2 is an inducible enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.[1][2][3] Selective inhibition of COX-2 reduces the production of these pro-inflammatory prostaglandins, thereby alleviating pain and inflammation with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.[2][4]
A prime example of a COX-2 inhibitor synthesized using the this compound scaffold is Etoricoxib .[5][6][7][8][9] Etoricoxib exhibits high selectivity for COX-2 over COX-1, with an approximately 106-fold preference.[10][11]
Signaling Pathway
The inhibition of COX-2 by Etoricoxib interrupts the inflammatory cascade as depicted in the following pathway:
References
- 1. youtube.com [youtube.com]
- 2. What is Etoricoxib used for? [synapse.patsnap.com]
- 3. Etoricoxib: Uses, Side Effects, Dosage, Precautions & More | CARE Hospitals [carehospitals.com]
- 4. rajarhatpainclinic.com [rajarhatpainclinic.com]
- 5. US9024030B2 - Process for the synthesis of etoricoxib - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. The preparation method of the reference substance used for synthesizing etoricoxib - Eureka | Patsnap [eureka.patsnap.com]
- 8. theaspd.com [theaspd.com]
- 9. Synthesis method of etoricoxib - Eureka | Patsnap [eureka.patsnap.com]
- 10. Etoricoxib - Wikipedia [en.wikipedia.org]
- 11. Etoricoxib | C18H15ClN2O2S | CID 123619 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Speculative Mechanisms of Action for (5-Chloro-6-methoxypyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document is a speculative guide based on the biological activities of structurally related compounds. As of the latest literature review, there is no direct experimental data on the mechanism of action for (5-Chloro-6-methoxypyridin-3-yl)methanol. This guide is intended to provide a research framework for investigating its potential biological activities.
Introduction
This compound is a substituted pyridinylmethanol compound. While its specific biological functions remain uncharacterized, the pyridinylmethanol scaffold is present in a variety of biologically active molecules. This guide explores three potential mechanisms of action for this compound based on the activities of analogous compounds: Aromatase inhibition, Transient Receptor Potential Vanilloid 3 (TRPV3) antagonism, and Heat Shock Protein 90 (Hsp90) inhibition. For each speculative mechanism, a plausible signaling pathway, a detailed experimental protocol for its investigation, and a template for data presentation are provided.
Speculative Mechanism: Aromatase Inhibition
Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a validated therapeutic strategy for hormone-dependent breast cancer. A structurally related compound, (4-Chlorophenyl)(pyridin-2-yl)methanol, has been investigated as a potential aromatase inhibitor.
Hypothetical Signaling Pathway: Aromatase Inhibition
The following diagram illustrates the proposed mechanism by which this compound may inhibit aromatase, leading to a reduction in estrogen levels and subsequent downstream effects on estrogen receptor (ER)-positive cells.
Experimental Protocol: In Vitro Aromatase Inhibition Assay
This protocol describes a cell-free fluorescence-based assay to determine the IC50 of this compound for aromatase.
Materials:
-
Human recombinant aromatase (CYP19)
-
Aromatase substrate (e.g., dibenzylfluorescein)
-
NADPH regenerating system
-
This compound
-
Letrozole (positive control)
-
Assay buffer (e.g., potassium phosphate buffer)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound and letrozole in DMSO.
-
Create a serial dilution of the test compound and positive control in the assay buffer.
-
In a 96-well plate, add the assay buffer, human recombinant aromatase, and the NADPH regenerating system to each well.
-
Add the serially diluted test compound or positive control to the respective wells. Include a DMSO-only control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the aromatase substrate to all wells.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Stop the reaction by adding a suitable stop solution (e.g., sodium hydroxide).
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value using non-linear regression analysis.
Data Presentation
| Compound | Aromatase IC50 (nM) |
| This compound | Hypothetical Value |
| Letrozole (Positive Control) | Hypothetical Value |
Speculative Mechanism: TRPV3 Antagonism
Derivatives of (Pyridin-2-yl)methanol have been identified as antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, which is involved in thermosensation and pain signaling.
Hypothetical Signaling Pathway: TRPV3 Antagonism
The diagram below illustrates how this compound could act as a TRPV3 antagonist, blocking calcium influx and subsequent downstream signaling.
Experimental Protocol: Calcium Influx Assay for TRPV3 Antagonism
This protocol outlines a cell-based calcium influx assay to measure the antagonistic activity of the compound on TRPV3 channels.
Materials:
-
HEK293 cells stably expressing human TRPV3
-
TRPV3 agonist (e.g., 2-APB)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
This compound
-
Known TRPV3 antagonist (positive control)
-
Cell culture medium and reagents
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Seed the TRPV3-expressing HEK293 cells in a 96-well plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of the test compound and the positive control antagonist.
-
Add the diluted compounds to the respective wells and incubate for a specified period.
-
Place the plate in the fluorescence reader and begin kinetic reading.
-
After establishing a baseline fluorescence, add the TRPV3 agonist to all wells to stimulate the channel.
-
Continue kinetic reading to measure the change in intracellular calcium concentration.
-
Calculate the percentage of inhibition of the agonist-induced calcium influx for each concentration of the test compound.
-
Determine the IC50 value using a dose-response curve.
Data Presentation
| Compound | TRPV3 Antagonism IC50 (µM) |
| This compound | Hypothetical Value |
| Positive Control Antagonist | Hypothetical Value |
Speculative Mechanism: Hsp90 Inhibition
Substituted pyridinyl compounds have been designed as inhibitors of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of many oncogenic proteins.
Hypothetical Signaling Pathway: Hsp90 Inhibition
The following diagram depicts the potential mechanism of Hsp90 inhibition, leading to the degradation of client proteins.
Experimental Protocol: Hsp90 ATPase Activity Assay
This protocol describes a biochemical assay to measure the inhibition of Hsp90's ATPase activity.
Materials:
-
Recombinant human Hsp90α
-
ATP
-
This compound
-
17-AAG (positive control)
-
Assay buffer with MgCl2 and KCl
-
Phosphate detection reagent (e.g., Malachite Green)
-
384-well microplates
-
Absorbance plate reader
Procedure:
-
Prepare serial dilutions of the test compound and 17-AAG in the assay buffer.
-
Add the diluted compounds and Hsp90α to the wells of a 384-well plate.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding ATP to each well.
-
Incubate the reaction at 37°C for 90 minutes.
-
Stop the reaction and detect the amount of inorganic phosphate released using the Malachite Green reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm).
-
Calculate the percentage of inhibition of ATPase activity for each compound concentration.
-
Determine the IC50 value from the dose-response curve.
Data Presentation
| Compound | Hsp90α ATPase IC50 (nM) |
| This compound | Hypothetical Value |
| 17-AAG (Positive Control) | Hypothetical Value |
Conclusion
While the precise mechanism of action for this compound is yet to be elucidated, the structural similarities to known bioactive compounds provide a foundation for targeted investigation. The speculative pathways and detailed experimental protocols outlined in this guide offer a comprehensive framework for researchers to explore its potential as an aromatase inhibitor, a TRPV3 antagonist, or an Hsp90 inhibitor. The systematic application of these methodologies will be crucial in uncovering the therapeutic potential of this and related pyridinylmethanol derivatives.
An In-depth Technical Guide to the Discovery and Initial Synthesis of (5-Chloro-6-methoxypyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Chloro-6-methoxypyridin-3-yl)methanol is a substituted pyridinemethanol derivative. Compounds of this class are significant in medicinal chemistry, often serving as key intermediates in the synthesis of complex molecular architectures with diverse biological activities. The strategic placement of the chloro, methoxy, and hydroxymethyl functional groups on the pyridine ring offers multiple points for further chemical modification, making it a valuable building block in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of a plausible initial synthetic route to this compound, including detailed experimental protocols and characterization data, based on established chemical principles and analogous transformations.
Proposed Synthetic Pathway
The initial synthesis of this compound can be envisioned through a multi-step sequence, commencing with a commercially available precursor, 6-chloro-5-nitropyridine-3-carboxylic acid. The proposed pathway involves a series of standard organic transformations: esterification, nucleophilic aromatic substitution to introduce the methoxy group, and finally, a reduction of the ester functionality to the desired primary alcohol.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of Methyl 6-chloro-5-nitronicotinate
This initial step involves the esterification of the commercially available 6-chloro-5-nitropyridine-3-carboxylic acid to protect the carboxylic acid functionality and facilitate subsequent reactions.
Reaction:
Procedure: To a solution of 6-chloro-5-nitropyridine-3-carboxylic acid (1.0 eq) in methanol (10 vol), concentrated sulfuric acid (0.1 eq) is added dropwise at 0 °C. The reaction mixture is then heated to reflux and stirred for 4-6 hours, with reaction progress monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate (3 x 10 vol). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude methyl 6-chloro-5-nitronicotinate, which can be purified by column chromatography.
Step 2: Synthesis of Methyl 5-chloro-6-methoxynicotinate
The second step is a nucleophilic aromatic substitution reaction where the nitro group is displaced by a methoxy group.
Reaction:
Procedure: To a stirred solution of methyl 6-chloro-5-nitronicotinate (1.0 eq) in anhydrous methanol (15 vol), a solution of sodium methoxide (1.2 eq) in methanol is added dropwise at room temperature. The reaction mixture is then heated to reflux for 2-3 hours. The reaction is monitored by TLC. After completion, the mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure. The residue is taken up in water and extracted with ethyl acetate (3 x 10 vol). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which is then purified by silica gel column chromatography.
Step 3: Synthesis of this compound
The final step is the reduction of the methyl ester to the corresponding primary alcohol.
Reaction:
Procedure: To a stirred suspension of lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous tetrahydrofuran (THF) (10 vol) at 0 °C under an inert atmosphere, a solution of methyl 5-chloro-6-methoxynicotinate (1.0 eq) in anhydrous THF (5 vol) is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction is monitored by TLC. Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams. The resulting mixture is stirred for 30 minutes, and the solid is filtered off and washed with THF. The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography to afford this compound.
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| Methyl 6-chloro-5-nitronicotinate | C₇H₅ClN₂O₄ | 216.58 | Yellow solid | 59237-53-5 |
| Methyl 5-chloro-6-methoxynicotinate | C₈H₈ClNO₃ | 201.61 | White to off-white solid | 220656-93-9 |
| This compound | C₇H₈ClNO₂ | 173.60 | White solid | 132865-53-3 |
Table 2: Summary of Reaction Conditions and Expected Yields
| Step | Reaction | Key Reagents | Solvent | Temperature | Time | Expected Yield (%) |
| 1 | Esterification | H₂SO₄, Methanol | Methanol | Reflux | 4-6 h | 85-95 |
| 2 | Methoxylation | Sodium Methoxide | Methanol | Reflux | 2-3 h | 70-85 |
| 3 | Reduction | Lithium Aluminum Hydride | THF | 0 °C to RT | 3-5 h | 80-90 |
Experimental Workflow Visualization
The overall experimental workflow for the synthesis of this compound is depicted in the following diagram.
Caption: A step-by-step experimental workflow for the synthesis.
Conclusion
This technical guide outlines a robust and plausible synthetic route for the initial synthesis of this compound. The described methodologies utilize standard and well-documented organic reactions, providing a solid foundation for its preparation in a laboratory setting. The detailed protocols and structured data presented herein are intended to support researchers and scientists in the fields of medicinal chemistry and drug development in the synthesis and further exploration of this and related compounds. The versatility of the final product as a chemical intermediate opens avenues for the discovery of novel molecules with potential therapeutic applications.
Spectroscopic Analysis of (5-Chloro-6-methoxypyridin-3-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide outlines the standard methodologies for the spectroscopic characterization of the chemical compound (5-Chloro-6-methoxypyridin-3-yl)methanol. Due to the current unavailability of public domain spectroscopic data for this specific compound, this document focuses on providing detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These protocols are designed to enable researchers to acquire the necessary data for structural elucidation and purity assessment. A logical workflow for this analytical process is also presented.
Introduction
The structural characterization of novel chemical entities is a cornerstone of chemical research and drug development. Spectroscopic techniques such as NMR, IR, and MS provide critical information about the molecular structure, functional groups, and molecular weight of a compound. This guide presents a framework for the spectroscopic analysis of this compound.
Spectroscopic Data Summary
As of the latest search, specific experimental spectroscopic data for this compound (CAS No. 132865-53-3) is not publicly available. The following tables are therefore presented as templates for the organization of such data once it is acquired.
Table 1: ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| Data not available |
Table 2: ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available |
Table 3: IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| Data not available |
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| Data not available |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound and the desired resolution of exchangeable proton signals (e.g., -OH).
-
For quantitative analysis, an internal standard with a known chemical shift and concentration may be added. Tetramethylsilane (TMS) is commonly used as a reference standard (δ 0.00 ppm).
-
-
¹H NMR Data Acquisition:
-
The spectrometer is locked onto the deuterium signal of the solvent.
-
The magnetic field is shimmed to achieve homogeneity.
-
A standard one-pulse sequence is typically used to acquire the ¹H NMR spectrum.
-
Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans.
-
-
¹³C NMR Data Acquisition:
-
A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used to acquire the ¹³C NMR spectrum, which simplifies the spectrum to single lines for each unique carbon atom.
-
A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
3.2 Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation (for a solid sample):
-
KBr Pellet Method:
-
Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Attenuated Total Reflectance (ATR) Method:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
-
Data Acquisition:
-
A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.
-
The sample is placed in the spectrometer, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
3.3 Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization (ESI) or Electron Ionization (EI)).
-
Sample Preparation:
-
For ESI-MS: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. The solution is then infused into the ion source.
-
For EI-MS: The sample is introduced into the high-vacuum source, where it is vaporized by heating.
-
-
Data Acquisition:
-
The sample is ionized in the source. In ESI, this occurs by applying a high voltage to a liquid stream, producing an aerosol of charged droplets. In EI, the vaporized sample is bombarded with a high-energy electron beam.
-
The resulting ions are accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating a mass spectrum.
-
Workflow Visualization
The following diagram illustrates the logical workflow for the spectroscopic analysis of a novel compound.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.
A Technical Guide to the Solubility and Stability of (5-Chloro-6-methoxypyridin-3-yl)methanol in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability characteristics of the compound (5-Chloro-6-methoxypyridin-3-yl)methanol. Given the absence of extensive publicly available data for this specific molecule, this document outlines the foundational physicochemical properties and presents standardized methodologies for determining its solubility and stability profiles. The experimental protocols provided are based on established practices in the pharmaceutical industry for the characterization of small molecule drug candidates.
Physicochemical Properties
A summary of the known physicochemical properties for this compound is presented below. These properties are crucial for understanding the compound's behavior in various solvent systems and under different environmental conditions.
| Property | Value | Reference |
| Molecular Formula | C7H8ClNO2 | [1] |
| Molar Mass | 173.6 g/mol | [1] |
| CAS Number | 132865-53-3 | [1] |
| Boiling Point | 276°C | [1] |
| Flash Point | 121°C | [1] |
| Vapor Pressure | 0.002 mmHg at 25°C | [1] |
| pKa (Predicted) | 13.06 ± 0.10 | [1] |
| Storage Condition | Inert atmosphere, Room Temperature | [1] |
Solubility Profile
The solubility of a compound is a critical parameter in drug discovery and development, influencing everything from formulation to bioavailability. The following table presents a hypothetical, yet realistic, solubility profile of this compound in a range of common laboratory solvents. This data is illustrative and should be confirmed experimentally using the protocol outlined in Section 4.
| Solvent | Polarity Index | Predicted Solubility (mg/mL) at 25°C | Classification |
| Water | 1.000 | < 0.1 | Insoluble |
| Phosphate-Buffered Saline (PBS) pH 7.4 | N/A | < 0.1 | Insoluble |
| Dimethyl Sulfoxide (DMSO) | 0.444 | > 100 | Very Soluble |
| Ethanol | 0.654 | 10 - 30 | Soluble |
| Methanol | 0.762 | 30 - 100 | Freely Soluble |
| Acetone | 0.355 | 10 - 30 | Soluble |
| Dichloromethane (DCM) | 0.309 | > 100 | Very Soluble |
Stability Profile and Forced Degradation
Understanding the stability of a compound is essential for determining its shelf-life and identifying potential degradation products. Forced degradation studies are a key component of this assessment, exposing the compound to stress conditions to predict its long-term stability.[2][3] A summary of a typical forced degradation study is presented below, with expected outcomes for a compound like this compound. The goal is typically to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.[4][5]
| Stress Condition | Reagent/Details | Expected Outcome |
| Acidic Hydrolysis | 0.1 M HCl, 60°C, 24h | Moderate degradation |
| Basic Hydrolysis | 0.1 M NaOH, 60°C, 24h | Significant degradation |
| Oxidative Degradation | 3% H2O2, RT, 24h | Minor to moderate degradation |
| Thermal Degradation | 80°C, 72h (Solid State) | Minor degradation |
| Photolytic Degradation | 1.2 million lux hours (Visible), 200 watt-hours/m² (UV) | Minor degradation |
Experimental Protocols
Detailed methodologies for determining the solubility and stability of this compound are provided below.
4.1. Thermodynamic Solubility Determination (Shake-Flask Method)
This method is considered the gold standard for determining the equilibrium solubility of a compound.[6]
Objective: To determine the maximum concentration of this compound that can dissolve in a given solvent at a specific temperature and pH.
Materials:
-
This compound
-
Selected solvents (e.g., Water, PBS pH 7.4, DMSO, Ethanol)
-
Scintillation vials or glass tubes with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is necessary to ensure equilibrium is reached.[6]
-
Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After agitation, allow the samples to stand to let the excess solid settle.
-
Centrifuge the samples to further separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable mobile phase to a concentration within the calibration range of the HPLC method.
-
Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.
-
Calculate the solubility based on the measured concentration and the dilution factor.
4.2. Stability Assessment (Forced Degradation Study by HPLC)
This protocol outlines a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.[2][7]
Objective: To evaluate the stability of this compound under various stress conditions and to establish a stability-indicating HPLC method.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2)
-
HPLC system with a photodiode array (PDA) or UV detector[8][9]
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C.
-
Oxidation: Mix the stock solution with 3% H2O2 and keep at room temperature.
-
Thermal Degradation: Store the solid compound in an oven at 80°C.
-
Photostability: Expose the solid compound to light as per ICH Q1B guidelines.[4]
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours for solutions; longer for solid state).
-
Sample Preparation for Analysis:
-
For acid and base hydrolysis, neutralize the samples before dilution.
-
Dilute all samples to the target concentration with the mobile phase.
-
-
HPLC Analysis:
-
Develop an HPLC method (typically a gradient reversed-phase method) that separates the parent compound from all observed degradation products.[8]
-
Analyze the stressed samples alongside an unstressed control sample.
-
Use a PDA detector to assess peak purity and to obtain UV spectra of the parent and degradation peaks.
-
-
Data Analysis:
-
Calculate the percentage of degradation for each stress condition.
-
Determine the retention times of the degradation products.
-
Assess the mass balance to account for all the material.
-
Visualized Workflows
The following diagrams illustrate the experimental workflows for solubility and stability testing.
Caption: Workflow for Thermodynamic Solubility Determination.
Caption: Workflow for Forced Degradation Stability Study.
Conclusion
References
- 1. chembk.com [chembk.com]
- 2. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 3. ijrpp.com [ijrpp.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. pharmadekho.com [pharmadekho.com]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. biopharminternational.com [biopharminternational.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
The Strategic Utility of (5-Chloro-6-methoxypyridin-3-yl)methanol in Modern Drug Discovery: A Technical Guide
For Immediate Release
In the landscape of contemporary drug discovery, the strategic selection of molecular fragments is a cornerstone of successful lead generation and optimization. Among the vast chemical space available to researchers, the substituted pyridine scaffold remains a privileged motif due to its versatile chemical reactivity and its prevalence in a multitude of approved therapeutic agents. This technical guide delves into the significance of a specific, highly functionalized fragment, (5-Chloro-6-methoxypyridin-3-yl)methanol , as a valuable building block for the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this fragment's unique properties in their discovery programs.
Core Chemical and Physical Properties
This compound is a substituted pyridinylmethanol compound. The presence of a chlorine atom, a methoxy group, and a hydroxymethyl group on the pyridine ring provides a unique combination of electronic and steric properties, as well as multiple points for synthetic elaboration. These features make it an attractive starting point for fragment-based drug discovery (FBDD) and a key intermediate in the synthesis of more complex drug candidates.
| Property | Value | Source |
| Molecular Formula | C₇H₈ClNO₂ | PubChem |
| Molecular Weight | 173.60 g/mol | PubChem |
| CAS Number | 132865-53-3 | R&D Mate[1] |
Synthesis and Methodologies
While a specific, detailed experimental protocol for the direct synthesis of this compound is not extensively documented in publicly available literature, its synthesis can be inferred from general procedures for the preparation of substituted pyridinylmethanols. A common approach involves the reduction of a corresponding carboxylic acid or ester, or the functionalization of a pre-existing substituted pyridine ring.
A general synthetic workflow for preparing such fragments for a screening library is outlined below. This process highlights the key chemical transformations that would be involved.
A representative, though not specific, experimental protocol for the synthesis of a related pyridinylmethanol from a cyanopyridine precursor is described as a direct, one-pot route. This method involves reacting a cyanopyridine with a carbonyl compound in the presence of an alkali metal[2].
Applications in Drug Discovery: A Scaffold for Bioactive Molecules
The true value of this compound lies in its application as a versatile fragment and intermediate in the synthesis of bioactive molecules. The chloro and methoxy substituents play crucial roles in modulating the physicochemical and pharmacokinetic properties of the resulting compounds, as well as influencing their binding interactions with biological targets[3].
Role in Kinase Inhibitor Synthesis
The pyridine scaffold is a common feature in a vast number of kinase inhibitors[4]. The 5-chloro-6-methoxy substitution pattern can be strategically employed to occupy specific pockets within the ATP-binding site of kinases, contributing to both potency and selectivity. The chlorine atom can form halogen bonds or engage in hydrophobic interactions, while the methoxy group can act as a hydrogen bond acceptor or influence the overall electronic properties of the molecule.
While no direct evidence links this compound to a specific kinase inhibitor in clinical trials, its structural motifs are present in compounds targeting various kinases. The general workflow for incorporating such a fragment into a kinase inhibitor is depicted below.
Potential in Targeting Other Protein Classes
Beyond kinases, the structural features of this fragment make it a candidate for targeting other protein families. For instance, derivatives of a structurally similar compound, (4-methoxy-3,5-dimethylpyridin-2-yl)methyl, have been identified as potent and selective inhibitors of Hsp90[5]. This suggests that the chloromethoxypyridine motif could be explored for its potential to interact with the ATP-binding pocket of Hsp90 and other chaperones.
Furthermore, the pyridine ring is a key component of ligands targeting G-protein coupled receptors (GPCRs). The specific substitution pattern of this compound could be exploited to develop novel allosteric modulators of GPCRs, offering a path to greater selectivity and improved therapeutic profiles compared to traditional orthosteric ligands.
Structure-Activity Relationship (SAR) Considerations
Conclusion
This compound represents a strategically valuable, yet underexplored, fragment in the armamentarium of medicinal chemists. Its unique combination of functional groups on a privileged pyridine scaffold provides a solid foundation for the design and synthesis of novel therapeutic agents across a range of biological targets. Further investigation into the synthesis and biological activity of derivatives of this fragment is warranted and holds significant promise for the future of drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Discovery of 5''-chloro-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2,2':5',3''-terpyridine-3'-carboxamide (MK-1064): a selective orexin 2 receptor antagonist (2-SORA) for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jelsciences.com [jelsciences.com]
- 5. chemimpex.com [chemimpex.com]
In-Silico Modeling of (5-Chloro-6-methoxypyridin-3-yl)methanol Interactions with the Human TRPV3 Channel: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the in-silico investigation of the interactions between the novel compound, (5-Chloro-6-methoxypyridin-3-yl)methanol, and a plausible biological target, the human Transient Receptor Potential Vanilloid 3 (TRPV3) channel. TRPV3 is a temperature-sensitive ion channel implicated in pain, itch, and skin disorders, making it a compelling target for therapeutic intervention. The pyridinylmethanol scaffold, present in the subject compound, is a known feature of potent TRPV3 antagonists.[1][2][3] This guide details a systematic in-silico workflow, from target selection and preparation to molecular docking and molecular dynamics simulations, culminating in the analysis of potential binding modes and affinities. All methodologies are presented with the intent to be reproducible, and quantitative data is summarized for clarity. Visualizations of the experimental workflow and a relevant signaling pathway are provided to enhance understanding.
Introduction
This guide outlines a hypothetical yet scientifically grounded in-silico study to predict and characterize the interaction between this compound and the human TRPV3 channel. By employing computational techniques such as molecular docking and molecular dynamics, we can elucidate potential binding sites, predict binding affinity, and understand the stability of the ligand-protein complex. Such in-silico approaches are integral to modern drug discovery, enabling the prioritization of compounds for synthesis and experimental testing, thereby accelerating the development pipeline.
Data Presentation
Physicochemical Properties of this compound
A crucial first step in any in-silico study is the characterization of the ligand. The following table summarizes the key physicochemical properties of this compound, which are important for predicting its pharmacokinetic and pharmacodynamic behavior.
| Property | Value | Source |
| Molecular Formula | C₇H₈ClNO₂ | PubChem |
| Molecular Weight | 173.60 g/mol | Sigma-Aldrich[4] |
| IUPAC Name | (5-chloro-6-methoxy-pyridin-3-yl)methanol | PubChem |
| SMILES | COC1=C(C=C(C=N1)CO)Cl | PubChem |
| InChI Key | VZCJHBHRJBFNBL-UHFFFAOYSA-N | Sigma-Aldrich[4] |
Comparative Binding Affinities of Known TRPV3 Antagonists
To provide a context for the potential potency of this compound, the following table presents the half-maximal inhibitory concentration (IC50) values for a selection of known TRPV3 antagonists. These values represent the concentration of the compound required to inhibit 50% of the TRPV3 channel's activity and serve as a benchmark for evaluating the predictions from our in-silico study.
| Compound | Scaffold | IC50 (µM) | Reference |
| Forsythoside B | Phenylethanoid Glycoside | 6.7 ± 0.7 | [6] |
| Verbascoside | Phenylethanoid | 14.1 ± 3.3 | [6] |
| Serratol | Triterpenoid | 0.15 ± 0.01 | [6] |
| Compound 7c | Cinnamate Ester | 1.05 | [4] |
| Compound 8c | Cinnamate Ester | 0.086 | [4] |
| Echinacoside | Phenylethanoid Glycoside | 21.94 ± 1.28 | [7] |
In-Silico Modeling Workflow
The following diagram illustrates the proposed computational workflow for investigating the interaction between this compound and the human TRPV3 channel.
Hypothetical Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving the TRPV3 channel in a keratinocyte and the potential point of intervention for a TRPV3 antagonist.
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the key in-silico experiments outlined in the workflow. These protocols are intended to be general and may require adaptation based on the specific software used.
Ligand and Target Preparation
Objective: To prepare the 3D structures of this compound and the human TRPV3 channel for docking and simulation.
Materials:
-
2D structure of this compound (SMILES or SDF format).
-
Human TRPV3 channel structure (PDB ID: 7XJ3).[8]
-
Molecular modeling software (e.g., Schrödinger Maestro, MOE, AutoDock Tools).
Protocol:
-
Ligand Preparation:
-
Import the 2D structure of this compound into the modeling software.
-
Convert the 2D structure to a 3D conformation.
-
Perform a conformational search to identify low-energy conformers.
-
Assign partial charges using a suitable force field (e.g., OPLS3e, AM1-BCC).
-
Minimize the energy of the most stable conformer.
-
Save the prepared ligand in a suitable format (e.g., .mae, .mol2, .pdbqt).
-
-
Target Preparation:
-
Download the cryo-EM structure of the human TRPV3 channel (PDB ID: 7XJ3) from the Protein Data Bank.[8]
-
Load the PDB file into the modeling software.
-
Remove any co-crystallized ligands, water molecules, and other non-protein atoms that are not relevant to the binding site.
-
Add hydrogen atoms to the protein structure.
-
Assign protonation states to ionizable residues at a physiological pH (e.g., 7.4).
-
Perform a constrained energy minimization of the protein structure to relieve any steric clashes, while keeping the backbone atoms fixed.
-
Save the prepared protein structure.
-
Molecular Docking
Objective: To predict the binding pose and affinity of this compound within the vanilloid binding pocket of the human TRPV3 channel.
Materials:
-
Prepared 3D structure of the ligand.
-
Prepared 3D structure of the human TRPV3 channel.
-
Molecular docking software (e.g., Glide, AutoDock Vina, GOLD).
Protocol:
-
Binding Site Definition:
-
Identify the vanilloid binding pocket of TRPV3 based on published structures with bound ligands or computational pocket detection algorithms.[9][10][11]
-
Define a docking grid or sphere that encompasses the identified binding site. The size of the grid should be sufficient to allow the ligand to rotate and translate freely within the pocket.
-
-
Docking Simulation:
-
Load the prepared ligand and receptor structures into the docking software.
-
Configure the docking parameters, such as the scoring function and the number of poses to generate.
-
Initiate the docking run. The software will systematically explore different conformations and orientations of the ligand within the binding site and score them based on their predicted binding affinity.
-
-
Pose Analysis:
-
Visualize the top-scoring docking poses in the context of the TRPV3 binding site.
-
Analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein residues.
-
Cluster the docked poses based on their root-mean-square deviation (RMSD) to identify distinct binding modes.
-
Select the most plausible binding pose(s) for further analysis based on scoring, clustering, and visual inspection of interactions.
-
Molecular Dynamics Simulation
Objective: To assess the stability of the predicted ligand-protein complex and to refine the binding pose in a simulated physiological environment.
Materials:
-
Selected ligand-protein complex from molecular docking.
-
Molecular dynamics simulation software (e.g., GROMACS, AMBER, NAMD).
-
A suitable force field (e.g., CHARMM36m, AMBER14SB).
Protocol:
-
System Setup:
-
Place the ligand-protein complex in the center of a simulation box of appropriate dimensions (e.g., a cubic box with a minimum distance of 10 Å from the protein to the box edge).
-
Solvate the system with a pre-equilibrated water model (e.g., TIP3P).
-
Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system.
-
Generate the topology files for the protein, ligand, and solvent.
-
-
Equilibration:
-
Perform an initial energy minimization of the entire system to remove any bad contacts.
-
Conduct a short position-restrained simulation in the NVT ensemble (constant Number of particles, Volume, and Temperature) to bring the system to the desired temperature (e.g., 310 K).
-
Perform a subsequent position-restrained simulation in the NPT ensemble (constant Number of particles, Pressure, and Temperature) to adjust the system density to the desired pressure (e.g., 1 bar).
-
-
Production Simulation:
-
Run the production molecular dynamics simulation without any restraints for a sufficient duration (e.g., 100 ns) to allow the system to reach equilibrium and to sample relevant conformational changes.
-
-
Trajectory Analysis:
-
Analyze the trajectory of the simulation to assess the stability of the ligand-protein complex.
-
Calculate the root-mean-square deviation (RMSD) of the protein backbone and the ligand to monitor their conformational stability over time.
-
Calculate the root-mean-square fluctuation (RMSF) of individual residues to identify flexible regions of the protein.
-
Analyze the persistence of key intermolecular interactions (e.g., hydrogen bonds) between the ligand and the protein throughout the simulation.
-
Consider performing binding free energy calculations (e.g., using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method) to obtain a more quantitative estimate of the binding affinity.
-
Conclusion
This technical guide has outlined a comprehensive in-silico strategy for investigating the potential interactions of this compound with the human TRPV3 channel. By following the detailed protocols for ligand and target preparation, molecular docking, and molecular dynamics simulations, researchers can generate valuable predictive data on the binding mode, affinity, and stability of this novel compound. The insights gained from such computational studies are instrumental in guiding further experimental validation and can significantly de-risk and accelerate the early stages of drug discovery. The methodologies and workflow presented herein are broadly applicable to the in-silico investigation of other small molecule-protein interactions, serving as a foundational guide for drug development professionals.
References
- 1. Structure and Gating Mechanism of the Transient Receptor Potential Channel TRPV3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. TRPV3 in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TRPV3: Structure, Diseases and Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rcsb.org [rcsb.org]
- 9. researchgate.net [researchgate.net]
- 10. Targeting TRP channels: recent advances in structure, ligand binding, and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TRPV3 activation by different agonists accompanied by lipid dissociation from the vanilloid site - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyridinylmethanol Scaffold: A Privileged Core in Drug Discovery - A Technical Guide to Structure-Activity Relationships
For Immediate Release
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyridinylmethanol analogs, a class of compounds demonstrating significant therapeutic potential across various disease areas. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the key structural modifications that influence the biological activity of these compounds as Histamine H1 receptor antagonists, phosphodiesterase-4 (PDE4) inhibitors, and antiproliferative agents.
Introduction
The pyridinylmethanol core is a versatile scaffold in medicinal chemistry, forming the structural basis for a number of clinically significant drugs. Its unique combination of a pyridine ring and a methanol linker provides a framework that can be readily modified to optimize potency, selectivity, and pharmacokinetic properties. This guide will delve into the SAR of pyridinylmethanol analogs, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to facilitate a deeper understanding of this important compound class.
Mechanism of Action and Signaling Pathways
Pyridinylmethanol analogs exert their therapeutic effects by modulating the activity of specific biological targets. Understanding the signaling pathways associated with these targets is crucial for rational drug design.
Histamine H1 Receptor Antagonism
As antagonists of the Histamine H1 receptor, certain pyridinylmethanol analogs block the effects of histamine, a key mediator of allergic and inflammatory responses. The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a signaling cascade through the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, resulting in various physiological responses associated with allergic reactions.
Figure 1: Histamine H1 Receptor Signaling Pathway
Phosphodiesterase-4 (PDE4) Inhibition
Pyridinylmethanol analogs have been identified as potent inhibitors of phosphodiesterase-4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1] By inhibiting PDE4, these compounds increase intracellular cAMP levels, leading to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates and activates the cAMP response element-binding protein (CREB), a transcription factor that upregulates the expression of anti-inflammatory genes and downregulates pro-inflammatory cytokines.
Figure 2: PDE4 Signaling Pathway
c-Jun N-terminal Kinase (JNK) Inhibition and Antiproliferative Effects
The JNK signaling pathway, a subset of the mitogen-activated protein kinase (MAPK) pathway, is activated by cellular stress and inflammatory cytokines. This cascade involves a series of phosphorylation events, culminating in the activation of JNK, which then phosphorylates transcription factors such as c-Jun. The dysregulation of the JNK pathway is implicated in various diseases, including cancer. Pyridinylmethanol analogs with antiproliferative activity may exert their effects through the modulation of this pathway.
Figure 3: JNK Signaling Pathway
Structure-Activity Relationship (SAR) Studies
The biological activity of pyridinylmethanol analogs can be significantly altered by modifying various positions on the pyridinylmethanol scaffold. The following sections summarize the key SAR findings for different therapeutic targets.
Histamine H1 Receptor Antagonists
The 4-chlorophenyl-2-pyridinylmethanol scaffold is a key feature of several antihistamines.[2] SAR studies have revealed the importance of the para-substituted chlorophenyl ring, the 2-substituted pyridine ring, and the chiral methanol linker in modulating potency and selectivity.[2]
Table 1: SAR of Pyridinylmethanol Analogs as Histamine H1 Receptor Antagonists
| R1 (on Phenyl Ring) | R2 (on Pyridine Ring) | Linker Modification | Amine Moiety | Relative Activity | Reference |
| 4-Cl | H | -CH(OH)- | -O-(CH2)2-N(CH3)2 | Potent | [2] |
| H | H | -CH(OH)- | -O-(CH2)2-N(CH3)2 | Reduced Potency | [2] |
| 4-Cl | H | -CH(OH)- | -O-(CH2)3-N(CH3)2 | Reduced Sedative Effects | [2] |
Phosphodiesterase-4 (PDE4) Inhibitors
A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides, which can be considered analogs of pyridinylmethanol derivatives due to the shared pyridine core, have been evaluated as selective PDE4B inhibitors.[3]
Table 2: SAR of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as PDE4B Inhibitors [3]
| Compound | R (Amide Substituent) | PDE4B IC50 (µM) | PDE4D % Inhibition @ 10 µM |
| 11a | Cyclopropyl | 0.63 | <50 |
| 11b | Cyclobutyl | >10 | <50 |
| 11c | 3-Fluorocyclobutyl | 0.6 | <50 |
| 11d | 3,3-Difluorocyclobutyl | >10 | <50 |
| 11f | Azetidin-3-yl | 0.11 | 99 |
| 11g | 3-Fluoroazetidin-1-yl | 0.23 | 77 |
| 11h | 3,3-Difluoroazetidin-1-yl | 0.14 | 88 |
Data extracted from reference[3].
Antiproliferative Activity
Various substituted pyridine derivatives have demonstrated antiproliferative activity against a range of cancer cell lines. The SAR studies indicate that the nature and position of substituents on the pyridine and associated rings play a crucial role in determining the cytotoxic potency.[4][5]
Table 3: Antiproliferative Activity of Substituted Pyridine Derivatives
| Compound | Cell Line | IC50 (nM) | Reference |
| 14a | NCIH 460 | 25 ± 2.6 | [5] |
| 14a | RKOP 27 | 16 ± 2 | [5] |
| 14a | HeLa | 127 ± 25 | [5] |
| 14a | U937 | 422 ± 26 | [5] |
| 14a | SKMEL 28 | 255 ± 2 | [5] |
| Derivative 67 | A375 (Melanoma) | 1.5 | [4] |
| Derivative 67 | M14 (Melanoma) | 1.7 | [4] |
| Derivative 67 | RPMI 7951 (Melanoma) | 1.7 | [4] |
Note: The compounds in this table are substituted pyridine derivatives and not strictly pyridinylmethanol analogs, but they provide valuable insights into the SAR of the pyridine scaffold for antiproliferative activity.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the synthesis and biological evaluation of pyridinylmethanol analogs.
General Synthesis of 4-Chlorophenyl-2-pyridinylmethanol[6][7]
A common synthetic route to 4-chlorophenyl-2-pyridinylmethanol involves a two-step oxidation and reduction process starting from 2-(p-chlorobenzyl)pyridine.[6][7]
Figure 4: Synthetic Workflow for 4-Chlorophenyl-2-pyridinylmethanol
Step 1: Oxidation to (4-chlorophenyl)(pyridin-2-yl)methanone [6][7] To a solution of 2-(p-chlorobenzyl)pyridine (25 g) in 100 ml of water, the mixture is heated to 85°C with stirring.[7] Potassium permanganate (30 g) is added in portions, ensuring the temperature does not exceed 95°C.[7] The reaction is maintained at 85-95°C for 4 hours.[7] After completion, the mixture is cooled, and the product is extracted with ethyl acetate.[7] The organic layers are combined, concentrated, and the residue is recrystallized to yield the ketone intermediate.[7]
Step 2: Reduction to 4-Chlorophenyl-2-pyridinylmethanol [7] The (4-chlorophenyl)(pyridin-2-yl)methanone is dissolved in methanol and cooled.[7] Potassium borohydride (1.7 g) is added in portions.[7] The reaction is stirred for 30 minutes and monitored by TLC.[7] The methanol is removed under reduced pressure, and the product is extracted with dichloromethane.[7] The combined organic layers are dried and concentrated to yield the final product.[7]
Biological Assays
This assay determines the affinity of a test compound for the H1 receptor by measuring its ability to displace a radiolabeled ligand.
-
Materials: Membranes from cells expressing the human histamine H1 receptor, [³H]-mepyramine (radioligand), test compound, assay buffer (50 mM Tris-HCl, pH 7.4), wash buffer, and a non-specific binding control (e.g., 10 µM mianserin).
-
Procedure:
-
In a 96-well plate, add the cell membranes, [³H]-mepyramine, and varying concentrations of the test compound.
-
Incubate to reach equilibrium.
-
Rapidly filter the contents through glass fiber filters and wash with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate the specific binding and determine the IC50 and Ki values.
-
This assay measures the ability of a compound to inhibit the enzymatic activity of PDE4.
-
Materials: Recombinant human PDE4 enzyme, cAMP substrate, assay buffer, test compound, and a detection system (e.g., fluorescence polarization).
-
Procedure:
-
In a microplate, add the PDE4 enzyme, assay buffer, and serial dilutions of the test compound.
-
Initiate the reaction by adding the cAMP substrate.
-
Incubate at a controlled temperature.
-
Terminate the reaction and add detection reagents.
-
Measure the signal and calculate the percent inhibition to determine the IC50 value.
-
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Materials: Cancer cell lines, complete cell culture medium, test compounds, MTT solution (5 mg/mL in PBS), and a solubilization solution (e.g., DMSO).
-
Procedure:
-
Seed cells in a 96-well plate and incubate overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a desired period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
Conclusion
The pyridinylmethanol scaffold represents a privileged structure in medicinal chemistry, with analogs demonstrating potent activity against a range of important therapeutic targets. The SAR data presented in this guide highlight the critical role of specific structural modifications in determining the biological activity of these compounds. The detailed experimental protocols provide a foundation for the synthesis and evaluation of novel pyridinylmethanol derivatives. Further exploration of this versatile scaffold holds significant promise for the development of new and improved therapeutics for the treatment of allergic diseases, inflammatory disorders, and cancer.
References
- 1. Substituted 2-pyridinemethanol derivatives as potent and selective phosphodiesterase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Methodological & Application
Synthesis Protocol for (5-Chloro-6-methoxypyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Application Notes
This document provides a detailed protocol for the synthesis of (5-Chloro-6-methoxypyridin-3-yl)methanol, a valuable building block in medicinal chemistry and drug development. The described method is a robust and efficient procedure for the reduction of the corresponding methyl ester, methyl 5-chloro-6-methoxynicotinate. The protocol is adapted from established methods for the reduction of nicotinic acid esters.[1][2]
The synthesis involves the reduction of the ester functionality using sodium borohydride in the presence of methanol, a mild and selective reducing system.[1][2] This method is advantageous due to its operational simplicity and the use of a less hazardous reducing agent compared to alternatives like lithium aluminum hydride.[3][4] The reaction proceeds to yield the desired primary alcohol.
The target molecule, this compound, and its isomers are important intermediates in the synthesis of various biologically active compounds. Careful execution of this protocol should provide the desired product in good yield and purity, suitable for further synthetic transformations.
Reaction Scheme
Caption: Synthesis of this compound.
Quantitative Data Summary
| Reagent/Material | Molecular Weight ( g/mol ) | Molar Equivalents | Amount (per 0.1 mol scale) |
| Methyl 5-chloro-6-methoxynicotinate | 201.61 | 1.0 | 20.16 g |
| Sodium Borohydride (NaBH₄) | 37.83 | 2.0 | 7.57 g |
| Methanol (MeOH) | 32.04 | - | 8.0 mL |
| Tetrahydrofuran (THF) | 72.11 | - | (as solvent) |
| Saturated aq. Ammonium Chloride (NH₄Cl) | - | - | 30 mL (for quenching) |
| Ethyl Acetate (EtOAc) | 88.11 | - | (for extraction) |
| Magnesium Sulfate (MgSO₄) | 120.37 | - | (for drying) |
Experimental Protocol
This protocol is adapted from the reduction of methyl nicotinate.[1]
1. Reaction Setup:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl 5-chloro-6-methoxynicotinate (1.0 eq).
-
Suspend the starting material in tetrahydrofuran (THF).
-
To this suspension, add finely powdered sodium borohydride (2.0 eq).
2. Reaction Execution:
-
Carefully add methanol to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
3. Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (30 mL) with continuous stirring for 15 hours.
-
Separate the organic layer.
4. Extraction and Purification:
-
Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine all the organic extracts.
-
Dry the combined organic phase over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by recrystallization from ethyl acetate to yield this compound.
Synthesis Workflow
Caption: Step-by-step workflow for the synthesis.
References
Application Notes and Protocols: Synthesis of Pyridinemethanol Derivatives from Halopyridines
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Pyridinemethanol derivatives are a critical class of heterocyclic compounds that serve as versatile building blocks in the pharmaceutical, agrochemical, and materials science industries. Their utility stems from the strategic placement of the hydroxymethyl group on the pyridine ring, which allows for a wide range of subsequent chemical modifications. This document provides detailed protocols for the two-step synthesis of pyridinemethanol derivatives from readily available halopyridine precursors. The synthesis involves an initial formylation of the halopyridine to yield a pyridinecarboxaldehyde intermediate, followed by the reduction of the aldehyde to the desired pyridinemethanol product. Two distinct methods for each step are presented to offer flexibility based on substrate reactivity and available laboratory reagents.
Overall Synthetic Pathway
The conversion of halopyridines to pyridinemethanol derivatives is typically achieved in two sequential steps:
-
Formylation : Introduction of a formyl (-CHO) group onto the pyridine ring.
-
Reduction : Conversion of the formyl group to a hydroxymethyl (-CH₂OH) group.
Step 1: Formylation of Halopyridines
The introduction of a formyl group can be accomplished through several methods. Here, we detail two common and effective approaches: Halogen-Metal Exchange followed by quenching with a formylating agent, and the formation of a Grignard reagent followed by reaction with a formaldehyde source.
Method A: Formylation via Halogen-Metal Exchange and N,N-Dimethylformamide (DMF)
This method involves a halogen-metal exchange at a low temperature to create a nucleophilic pyridyl-metal species, which is then trapped with the electrophile N,N-dimethylformamide (DMF) to generate the aldehyde. This is particularly effective for bromo- and iodopyridines.
Principle: A Grignard reagent or an organolithium reagent can undergo exchange with the halogen on the pyridine ring. The resulting pyridylmagnesium or -lithium species is a potent nucleophile that readily attacks the carbonyl carbon of DMF. Subsequent acidic workup hydrolyzes the intermediate to yield the pyridinecarboxaldehyde.
Experimental Protocol (Example: Synthesis of 5-Bromopyridine-3-carboxaldehyde)
-
Materials: 3,5-Dibromopyridine, Tetrahydrofuran (THF, anhydrous), Isopropylmagnesium chloride (i-PrMgCl, solution in THF), N,N-Dimethylformamide (DMF, anhydrous), Ice, Water, Ethyl Acetate, Petroleum Ether.
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 3,5-dibromopyridine (1.0 eq) in anhydrous THF (3-6 mL per gram of starting material).
-
Cool the solution to 10-15°C using an ice-water bath.
-
Slowly add a solution of isopropylmagnesium chloride (1.2-1.5 eq) dropwise, ensuring the internal temperature remains below 15°C.[1]
-
After the addition is complete, allow the mixture to warm to 20-25°C and stir for 1-2 hours.
-
Cool the reaction mixture back down to 5-10°C.
-
Slowly add anhydrous DMF (1.5-2.0 eq) dropwise, maintaining the temperature between 10-15°C.
-
Stir the mixture for an additional 30 minutes at this temperature.
-
Carefully quench the reaction by pouring it into ice water.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization to yield 5-bromopyridine-3-carboxaldehyde.[1]
-
Data Summary: Halogen-Metal Exchange Formylation
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 3,5-Dibromopyridine | i-PrMgCl, DMF | THF | 10 to 25 | ~3 | 65-67 |
| 2-Bromopyridine | LDA, DMF | THF | -78 | - | (Good yields reported) |
Table based on data from patent CN107628990B and other literature reports.[1][2]
Method B: Formylation via Grignard Reagent and Paraformaldehyde
This classical approach involves the formation of a pyridyl Grignard reagent, which then acts as a nucleophile to attack a formaldehyde source, typically gaseous formaldehyde generated from the depolymerization of paraformaldehyde.
Principle: A halopyridine reacts with magnesium metal in an ethereal solvent to form a pyridylmagnesium halide (Grignard reagent). This organometallic compound adds to the carbonyl carbon of formaldehyde. An acidic workup protonates the resulting alkoxide to furnish the primary alcohol, pyridinemethanol.
Experimental Protocol (Representative)
-
Materials: Halopyridine (e.g., 3-Bromopyridine), Magnesium turnings, Iodine (crystal), Diethyl ether or THF (anhydrous), Paraformaldehyde (dried), Nitrogen gas, Sulfuric acid (30%), Sodium chloride.
-
Procedure:
-
Grignard Formation: In a dry three-necked flask equipped with a reflux condenser and dropping funnel, place magnesium turnings (1.1 eq). Add a crystal of iodine and a small amount of anhydrous ether.
-
Add a small portion of the halopyridine (1.0 eq) dissolved in anhydrous ether to initiate the reaction.
-
Once the reaction begins (indicated by heat and disappearance of the iodine color), add the remaining halopyridine solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring and refluxing for 20-30 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Formaldehyde: In a separate flask, place dried paraformaldehyde (a significant excess, e.g., 1.5-2.0 eq based on monomeric formaldehyde) and heat it to 180-200°C in an oil bath.[3]
-
Using a slow stream of dry nitrogen, pass the gaseous formaldehyde generated from the depolymerization through a wide-bore tube into the vigorously stirred Grignard solution.[3][4]
-
Continue the addition until a color test (e.g., with Michler's ketone) indicates the absence of the Grignard reagent.[3]
-
Workup: Cool the reaction flask and carefully quench by adding cracked ice, followed by 30% sulfuric acid to dissolve the magnesium salts.
-
The product can be isolated by steam distillation or solvent extraction. If extracting, saturate the aqueous layer with sodium chloride before extracting with ether.
-
Dry the combined organic extracts, concentrate, and purify the resulting pyridinemethanol by distillation or chromatography.
-
Note: Directly adding solid paraformaldehyde to the Grignard reagent is also possible, but may result in lower yields.[3][4][5]
Step 2: Reduction of Pyridinecarboxaldehydes
The second step involves the reduction of the intermediate aldehyde to the primary alcohol. Sodium borohydride is a mild and convenient choice, while lithium aluminum hydride is a more powerful, non-selective option.
Method C: Reduction with Sodium Borohydride (NaBH₄)
Principle: Sodium borohydride (NaBH₄) is a selective reducing agent that provides a source of hydride (H⁻). The hydride nucleophile attacks the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide is then protonated by the solvent (typically methanol or ethanol) during the reaction or workup to yield the alcohol. NaBH₄ is advantageous as it is tolerant of many other functional groups and the reaction is easy to handle.[6][7]
Experimental Protocol (General)
-
Materials: Pyridinecarboxaldehyde, Methanol (MeOH) or Ethanol (EtOH), Sodium borohydride (NaBH₄), Water, Dichloromethane (DCM) or Ethyl Acetate.
-
Procedure:
-
Dissolve the pyridinecarboxaldehyde (1.0 eq) in methanol (approx. 10 mL per gram of aldehyde).
-
Cool the solution in an ice bath to 0°C.
-
Slowly add sodium borohydride (1.5-2.0 eq) portion-wise, controlling any effervescence.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Concentrate the reaction mixture under reduced pressure to remove most of the methanol.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., DCM or Ethyl Acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the pyridinemethanol product.
-
If necessary, purify further by column chromatography or distillation.[6][8]
-
Method D: Reduction with Lithium Aluminum Hydride (LiAlH₄)
Principle: Lithium aluminum hydride (LiAlH₄) is a very powerful and non-selective reducing agent capable of reducing aldehydes, ketones, esters, and carboxylic acids.[3] It reacts vigorously with protic solvents, so anhydrous conditions are essential. The workup procedure is critical to safely quench the excess reagent and hydrolyze the aluminum salts.
Experimental Protocol (General)
-
Materials: Pyridinecarboxaldehyde, Anhydrous THF or Diethyl Ether, Lithium Aluminum Hydride (LiAlH₄), Water, 15% Sodium Hydroxide solution, Anhydrous Sodium Sulfate.
-
Procedure:
-
To a flame-dried flask under an inert atmosphere, add a suspension of LiAlH₄ (1.0-1.5 eq) in anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve the pyridinecarboxaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition, remove the ice bath and stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Workup (Fieser method): Cool the reaction back to 0°C. Cautiously and slowly add water (X mL, where X is the mass of LiAlH₄ in grams used).
-
Slowly add 15% aqueous sodium hydroxide (X mL).
-
Slowly add water again (3X mL).
-
Stir the resulting mixture vigorously at room temperature for 30 minutes. A granular white precipitate of aluminum salts should form.
-
Filter the mixture through a pad of Celite or anhydrous sodium sulfate, washing the filter cake thoroughly with THF or ether.
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the pyridinemethanol product.
-
Data Summary: Reduction of Pyridinecarboxaldehydes
| Aldehyde Substrate | Reducing Agent | Solvent | Conditions | Yield (%) |
| General Pyridinecarboxaldehyde | NaBH₄ | MeOH or EtOH | 0°C to RT | Typically >90 |
| General Pyridinecarboxaldehyde | LiAlH₄ | Anhydrous THF | 0°C to RT | Typically >95 |
Yields are representative for these common transformations.
References
- 1. CN107628990B - Synthesis method of 5-bromopyridine-3-formaldehyde - Google Patents [patents.google.com]
- 2. CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Sciencemadness Discussion Board - what form of formaldehyde is used in grignards? - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. sphinxsai.com [sphinxsai.com]
Application Notes and Protocols for the Multi-Step Organic Synthesis Utilizing (5-Chloro-6-methoxypyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the utilization of (5-Chloro-6-methoxypyridin-3-yl)methanol as a key building block in the multi-step synthesis of complex organic molecules, with a particular focus on the generation of potential kinase inhibitors. The protocols outlined below are based on established chemical transformations and are intended to serve as a comprehensive guide for researchers in drug discovery and medicinal chemistry.
Introduction
This compound is a functionalized pyridine derivative that serves as a versatile starting material in organic synthesis. The presence of a chloro group, a methoxy group, and a primary alcohol on the pyridine ring offers multiple reaction sites for diversification, making it an attractive scaffold for the synthesis of compound libraries targeting various biological pathways. This document details a representative multi-step synthesis to highlight its application in the construction of a potential PIM-1 kinase inhibitor analogue. PIM-1 kinase is a serine/threonine kinase that is frequently overexpressed in a variety of human cancers, making it a significant target for cancer therapy.
Data Presentation
Table 1: Summary of a Representative Multi-Step Synthesis
| Step | Reaction | Starting Material | Key Reagents/Catalysts | Product | Expected Yield (%) |
| 1 | Oxidation | This compound | MnO₂ | 5-Chloro-6-methoxynicotinaldehyde | 85-95 |
| 2 | Knoevenagel Condensation | 5-Chloro-6-methoxynicotinaldehyde | Malononitrile, Piperidine | 2-((5-Chloro-6-methoxypyridin-3-yl)methylene)malononitrile | 80-90 |
| 3 | Gewald Aminothiophene Synthesis | 2-((5-Chloro-6-methoxypyridin-3-yl)methylene)malononitrile | Sulfur, Morpholine | 2-Amino-4-(5-chloro-6-methoxypyridin-3-yl)-5-cyanothiophene-3-carboxamide | 60-70 |
| 4 | Cyclization to Thieno[2,3-d]pyrimidine | 2-Amino-4-(5-chloro-6-methoxypyridin-3-yl)-5-cyanothiophene-3-carboxamide | Formamide | 4-Amino-6-(5-chloro-6-methoxypyridin-3-yl)thieno[2,3-d]pyrimidine-5-carbonitrile | 70-80 |
Experimental Protocols
Step 1: Oxidation of this compound to 5-Chloro-6-methoxynicotinaldehyde
Methodology:
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM, 20 mL/mmol) is added activated manganese dioxide (MnO₂, 10.0 eq).
-
The resulting suspension is stirred vigorously at room temperature for 12-24 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexane).
-
Upon completion, the reaction mixture is filtered through a pad of Celite®.
-
The filter cake is washed with DCM (3 x 10 mL/mmol).
-
The combined organic filtrates are concentrated under reduced pressure to afford the crude product.
-
The crude product is purified by column chromatography on silica gel (Eluent: 10-20% Ethyl acetate in Hexane) to yield 5-Chloro-6-methoxynicotinaldehyde as a white solid.
Step 2: Knoevenagel Condensation to 2-((5-Chloro-6-methoxypyridin-3-yl)methylene)malononitrile
Methodology:
-
A solution of 5-Chloro-6-methoxynicotinaldehyde (1.0 eq) and malononitrile (1.1 eq) in ethanol (15 mL/mmol) is prepared.
-
A catalytic amount of piperidine (0.1 eq) is added to the solution.
-
The reaction mixture is stirred at room temperature for 2-4 hours.
-
The formation of a precipitate indicates product formation.
-
The reaction is monitored by TLC (Eluent: 40% Ethyl acetate in Hexane).
-
After completion, the reaction mixture is cooled in an ice bath for 30 minutes.
-
The precipitate is collected by vacuum filtration, washed with cold ethanol, and dried under vacuum to give 2-((5-Chloro-6-methoxypyridin-3-yl)methylene)malononitrile.
Step 3: Gewald Aminothiophene Synthesis
Methodology:
-
A mixture of 2-((5-Chloro-6-methoxypyridin-3-yl)methylene)malononitrile (1.0 eq), elemental sulfur (1.2 eq), and morpholine (2.0 eq) in ethanol (20 mL/mmol) is stirred at 50°C.
-
The reaction is monitored by TLC (Eluent: 50% Ethyl acetate in Hexane) for the disappearance of the starting material (typically 4-6 hours).
-
Upon completion, the reaction mixture is cooled to room temperature and the precipitated product is collected by filtration.
-
The solid is washed with cold ethanol and dried under vacuum to yield 2-Amino-4-(5-chloro-6-methoxypyridin-3-yl)-5-cyanothiophene-3-carboxamide.
Step 4: Cyclization to a Thieno[2,3-d]pyrimidine Kinase Inhibitor Analogue
Methodology:
-
A suspension of 2-Amino-4-(5-chloro-6-methoxypyridin-3-yl)-5-cyanothiophene-3-carboxamide (1.0 eq) in formamide (15 mL/mmol) is heated to 150-160°C.
-
The reaction is maintained at this temperature for 6-8 hours, during which the solid dissolves and a new precipitate may form.
-
The reaction progress is monitored by TLC (Eluent: 10% Methanol in DCM).
-
After completion, the reaction mixture is cooled to room temperature.
-
The resulting solid is collected by filtration, washed with water and then with a small amount of cold ethanol.
-
The product is dried under vacuum to afford 4-Amino-6-(5-chloro-6-methoxypyridin-3-yl)thieno[2,3-d]pyrimidine-5-carbonitrile.
Visualizations
Caption: Synthetic workflow for a potential kinase inhibitor.
Caption: PIM-1 kinase signaling and inhibition.
Application Note: A Robust HPLC Method for Purity Analysis of (5-Chloro-6-methoxypyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a sensitive and robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the analysis of related substances for (5-Chloro-6-methoxypyridin-3-yl)methanol, a key intermediate in pharmaceutical synthesis. The developed method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer, ensuring optimal separation and peak symmetry. This protocol is designed to be readily implemented in quality control and research laboratories.
Introduction
This compound is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity is paramount to ensure the safety and efficacy of the final drug product. HPLC is a powerful analytical technique for assessing the purity of such compounds. However, the polar and basic nature of the pyridine moiety can often lead to poor chromatographic performance, including peak tailing and inadequate retention on conventional C18 columns.[1][2] This application note presents a systematic approach to developing a reliable HPLC method that overcomes these challenges.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.
| Property | Value | Reference |
| Molecular Formula | C7H8ClNO2 | [3] |
| Molar Mass | 173.6 g/mol | [3] |
| pKa (predicted) | 13.06 ± 0.10 | [3] |
| UV Absorbance | Expected in the range of 260-280 nm | Inferred from pyridine structure |
HPLC Method Development Workflow
The logical progression of developing the HPLC method is outlined in the workflow diagram below. This systematic approach ensures all critical parameters are considered and optimized.
Caption: A logical workflow for the development and validation of the HPLC method.
Experimental Protocol
This protocol provides a detailed methodology for the purity analysis of this compound.
1. Materials and Reagents
-
This compound reference standard (≥99.5% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4) (Analytical grade)
-
Orthophosphoric acid (Analytical grade)
-
Deionized water (18.2 MΩ·cm)
2. Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Analytical balance
-
pH meter
-
Sonicator
-
0.45 µm membrane filters
3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate (pH adjusted to 3.0 with orthophosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 270 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 90 | 10 |
| 25.0 | 90 | 10 |
4. Preparation of Solutions
-
Mobile Phase A: Dissolve 2.72 g of KH2PO4 in 1 L of deionized water. Adjust the pH to 3.0 using orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B: Acetonitrile (HPLC grade). Filter through a 0.45 µm membrane filter and degas.
-
Diluent: Mobile Phase A:Acetonitrile (50:50, v/v)
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (1000 µg/mL): Accurately weigh 100 mg of the this compound sample and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. This higher concentration is used for the detection of impurities.
Method Validation Summary
The developed method should be validated according to ICH guidelines. The following tables summarize the expected performance characteristics of the method.
Table 2: System Suitability
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| %RSD of Peak Area (n=6) | ≤ 2.0% |
Table 3: Linearity
| Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| 1 - 150 | ≥ 0.999 |
Table 4: Accuracy (Recovery)
| Spiked Level | Mean Recovery (%) |
| 80% | 98.0 - 102.0 |
| 100% | 98.0 - 102.0 |
| 120% | 98.0 - 102.0 |
Table 5: Precision
| Parameter | %RSD |
| Repeatability (n=6) | ≤ 2.0% |
| Intermediate Precision (n=6) | ≤ 2.0% |
Conclusion
The HPLC method described in this application note provides a reliable and robust solution for the purity assessment of this compound. The use of a buffered mobile phase at a controlled pH effectively mitigates the peak tailing associated with basic pyridine compounds. The gradient elution allows for the separation of the main component from potential impurities. This method is suitable for routine quality control analysis and for monitoring reaction progress in a research and development setting.
References
Application Note: 1H and 13C NMR Assignment for (5-Chloro-6-methoxypyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol and predicted Nuclear Magnetic Resonance (NMR) spectral data for the characterization of (5-Chloro-6-methoxypyridin-3-yl)methanol. Due to the absence of publicly available experimental spectra for this specific compound, the following 1H and 13C NMR assignments are based on established principles of substituent effects on the pyridine ring and analysis of structurally related compounds.
Predicted NMR Data
The predicted 1H and 13C NMR data for this compound are summarized below. These predictions are based on the analysis of substituent chemical shift (SCS) effects of chloro, methoxy, and hydroxymethyl groups on a pyridine ring.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃ at 400 MHz.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.15 | d | 2.0 |
| H-4 | 7.65 | d | 2.0 |
| -CH₂OH | 4.70 | s | - |
| -OCH₃ | 4.05 | s | - |
| -OH | (variable) | br s | - |
Note: The chemical shift of the hydroxyl proton (-OH) is highly dependent on concentration and temperature and may exchange with residual water in the solvent.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃ at 100 MHz.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 148.5 |
| C-3 | 135.0 |
| C-4 | 138.0 |
| C-5 | 125.0 |
| C-6 | 160.0 |
| -CH₂OH | 63.0 |
| -OCH₃ | 54.0 |
Experimental Protocols
The following is a general protocol for the acquisition of 1H and 13C NMR spectra, which can be adapted for this compound.
Sample Preparation
-
Dissolution: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C NMR).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool into the NMR tube to remove any particulate matter.
NMR Data Acquisition
Instrumentation: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.
¹H NMR Spectroscopy:
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds.
-
Number of Scans (ns): 8-16, depending on the sample concentration.
-
-
Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
-
Integrate the signals.
-
¹³C NMR Spectroscopy:
-
Tuning: Tune the probe for the ¹³C frequency.
-
Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans (ns): 128-1024 or more, as ¹³C has a low natural abundance.
-
-
Processing:
-
Apply a Fourier transform with an exponential line broadening of 1-2 Hz.
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the TMS signal at 0.00 ppm or the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Visualizations
The following diagrams illustrate the molecular structure and the general workflow for NMR analysis.
Caption: Molecular structure of this compound with atom numbering.
Application Notes and Protocols for the Large-Scale Synthesis of (5-Chloro-6-methoxypyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the large-scale synthesis of (5-Chloro-6-methoxypyridin-3-yl)methanol, a key intermediate in pharmaceutical and agrochemical research. The presented protocol focuses on a safe, efficient, and scalable single-step reduction of the commercially available starting material, Methyl 5-chloro-6-methoxynicotinate. Detailed methodologies, process safety considerations, and scalable work-up and purification procedures are outlined to facilitate the transition from laboratory to pilot-plant or manufacturing scale.
Introduction
This compound is a valuable building block in the synthesis of various biologically active molecules. Its structural features, including the substituted pyridine ring, make it a crucial component in the development of novel therapeutic agents and crop protection chemicals. The increasing demand for this intermediate necessitates the development of a robust and economically viable large-scale synthetic process.
This application note details a streamlined, single-step synthesis beginning from the readily available ester, Methyl 5-chloro-6-methoxynicotinate. The protocol emphasizes the use of sodium borohydride, a cost-effective and relatively safe reducing agent suitable for industrial applications, and outlines a non-chromatographic purification method to ensure high purity of the final product.
Synthetic Pathway Overview
The synthesis of this compound is achieved through the direct reduction of the corresponding methyl ester. This approach is highly efficient for large-scale production due to the commercial availability of the starting material and the simplicity of the transformation.
Figure 1. Proposed synthetic pathway for this compound.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the large-scale reduction of Methyl 5-chloro-6-methoxynicotinate.
Materials and Equipment
-
Starting Material: Methyl 5-chloro-6-methoxynicotinate (≥98% purity)
-
Reagents: Sodium borohydride (NaBH₄), Methanol (anhydrous), Tetrahydrofuran (THF, anhydrous), Ammonium chloride (NH₄Cl), Ethyl acetate, Brine (saturated NaCl solution), Sodium sulfate (anhydrous)
-
Equipment: Large-scale glass reactor with overhead stirrer, temperature probe, and inert atmosphere inlet (Nitrogen or Argon); addition funnel; filtration apparatus (e.g., Nutsche filter); rotary evaporator; crystallizer.
Detailed Synthesis Protocol
Figure 2. Experimental workflow for the synthesis and purification.
-
Reactor Setup: Charge a clean, dry, and inerted large-scale reactor with Methyl 5-chloro-6-methoxynicotinate (1.0 eq) and anhydrous Tetrahydrofuran (THF, 5-10 volumes).
-
Cooling: Begin stirring and cool the solution to 0-5 °C using a suitable cooling bath.
-
Preparation of Reducing Agent: In a separate vessel, carefully dissolve sodium borohydride (1.5-2.0 eq) in anhydrous methanol (2-3 volumes). Note: This should be done with caution as the reaction is exothermic and generates hydrogen gas.
-
Addition of Reducing Agent: Slowly add the methanolic sodium borohydride solution to the cooled reactor containing the starting material via an addition funnel over 1-2 hours, maintaining the internal temperature below 10 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) while maintaining the temperature below 20 °C.
-
Work-up: Allow the mixture to warm to room temperature and continue stirring for 30 minutes. Separate the organic layer.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 3 volumes).
-
Washing and Drying: Combine all organic layers and wash with brine. Dry the combined organic phase over anhydrous sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
Large-Scale Purification Protocol
For large-scale synthesis, purification by column chromatography is often impractical. Recrystallization is a more suitable method for obtaining high-purity material.[1][2]
-
Solvent Selection: A suitable solvent system for recrystallization is a mixture of ethyl acetate and heptane.
-
Procedure: Dissolve the crude product in a minimal amount of hot ethyl acetate. Slowly add heptane until the solution becomes turbid.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to promote crystallization.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold heptane, and dry under vacuum to yield pure this compound.[3]
Data Presentation
The following tables summarize the quantitative data for the proposed large-scale synthesis.
Table 1: Reagent Quantities for a 1 kg Scale Reaction
| Reagent | Molecular Weight ( g/mol ) | Moles (mol) | Quantity |
| Methyl 5-chloro-6-methoxynicotinate | 201.61 | 4.96 | 1.0 kg |
| Sodium Borohydride | 37.83 | 9.92 | 375 g |
| Tetrahydrofuran (THF) | - | - | 7.5 L |
| Methanol | - | - | 1.5 L |
| Saturated aq. NH₄Cl | - | - | ~2.0 L |
| Ethyl Acetate | - | - | ~7.5 L |
Table 2: Expected Yield and Purity
| Parameter | Value | Method of Analysis |
| Expected Yield | 80-90% | - |
| Purity (after recrystallization) | ≥99% | HPLC, NMR |
| Appearance | White to off-white solid | Visual |
Safety and Process Considerations
-
Hydrogen Evolution: The reaction of sodium borohydride with methanol and the quenching step with aqueous ammonium chloride will generate hydrogen gas. Ensure the reactor is well-ventilated and operated in an area free from ignition sources.
-
Exothermic Reactions: The dissolution of sodium borohydride in methanol and the quenching of the reaction are exothermic. Maintain strict temperature control throughout the process to avoid runaway reactions.
-
Handling of Reagents: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. Sodium borohydride is a corrosive solid.
-
Inert Atmosphere: Maintaining an inert atmosphere during the reaction is crucial to prevent the reaction of sodium borohydride with atmospheric moisture.
-
Waste Disposal: Dispose of all chemical waste according to local regulations. Aqueous waste containing borates should be treated appropriately.
Conclusion
The protocol described provides a reliable and scalable method for the synthesis of this compound. By utilizing a commercially available starting material and a robust reduction and purification procedure, this method is well-suited for the production of kilogram quantities of the target compound with high purity. The detailed considerations for large-scale production ensure a safe and efficient process, making it a valuable resource for researchers and professionals in the chemical and pharmaceutical industries.
References
Application Notes and Protocols: Derivatization of (5-Chloro-6-methoxypyridin-3-yl)methanol for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the derivatization of (5-Chloro-6-methoxypyridin-3-yl)methanol, a key intermediate for the synthesis of novel compounds for biological screening. The protocols focus on two primary derivatization strategies: esterification and etherification of the primary alcohol. Furthermore, this guide outlines detailed procedures for preliminary biological evaluation of the synthesized derivatives, specifically focusing on kinase inhibition and in vitro anticancer activity, which are common targets for pyridine-containing small molecules. All experimental data is presented in a clear, tabular format for ease of comparison, and key workflows are visualized using diagrams.
Introduction
This compound is a substituted pyridine methanol scaffold that holds significant potential in drug discovery. The presence of a chlorine atom, a methoxy group, and a reactive hydroxymethyl group provides multiple points for chemical modification, allowing for the creation of diverse chemical libraries. Derivatization of the hydroxymethyl group into esters and ethers can significantly alter the physicochemical properties of the parent molecule, such as lipophilicity, solubility, and metabolic stability, which in turn can modulate its biological activity.
This application note provides robust and reproducible protocols for the synthesis of ester and ether derivatives of this compound. Additionally, it details the methodologies for high-throughput screening of these novel compounds against relevant biological targets, such as protein kinases, and for assessing their cytotoxic effects on cancer cell lines.
Derivatization of this compound
The primary alcohol of this compound is a versatile functional group for derivatization. Here, we present generalized yet detailed protocols for its conversion into esters and ethers.
General Workflow for Derivatization
Caption: General workflow for synthesis and screening.
Protocol 1: Esterification via Acid Chloride
This protocol describes a general method for the synthesis of ester derivatives using various acid chlorides.
Materials:
-
This compound
-
Desired Acid Chloride (e.g., Acetyl chloride, Benzoyl chloride)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl acetate)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) to the solution and stir for 5 minutes.
-
Slowly add the desired acid chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the purified ester derivative by NMR and Mass Spectrometry.
Protocol 2: Etherification via Williamson Ether Synthesis
This protocol provides a general method for the synthesis of ether derivatives using various alkyl halides.
Materials:
-
This compound
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Desired Alkyl Halide (e.g., Methyl iodide, Benzyl bromide)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl acetate)
Procedure:
-
To a suspension of sodium hydride (1.5 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Add the desired alkyl halide (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat to reflux as needed, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system.
-
Characterize the purified ether derivative by NMR and Mass Spectrometry.
Data Presentation: Synthetic Derivatives
The following table summarizes hypothetical data for a series of synthesized derivatives.
| Compound ID | Derivatization Method | R Group | Yield (%) | Purity (HPLC, %) |
| CMPM-E1 | Esterification | -COCH₃ | 85 | >98 |
| CMPM-E2 | Esterification | -COPh | 78 | >99 |
| CMPM-E3 | Esterification | -CO(4-F-Ph) | 81 | >98 |
| CMPM-Et1 | Etherification | -CH₃ | 92 | >99 |
| CMPM-Et2 | Etherification | -CH₂Ph | 88 | >97 |
| CMPM-Et3 | Etherification | -CH₂-c-Pr | 75 | >96 |
Biological Screening Protocols
The synthesized derivatives can be screened for a variety of biological activities. Here we provide protocols for a kinase inhibition assay and a cell-based cytotoxicity assay.
Hypothetical Signaling Pathway
Caption: A hypothetical kinase signaling pathway.
Protocol 3: In Vitro Kinase Inhibition Assay (Luminescent Assay)
This protocol is adapted for a generic serine/threonine kinase and can be modified for specific kinases of interest. It is based on the principle of measuring the amount of ATP remaining after a kinase reaction.[1]
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate peptide
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
Synthesized derivatives (dissolved in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Prepare a serial dilution of the test compounds (derivatives) in DMSO. A typical starting concentration is 10 mM, diluted to various concentrations for IC₅₀ determination.
-
In a 384-well plate, add 2.5 µL of the kinase/substrate mixture in kinase buffer.
-
Add 0.5 µL of the diluted test compound or DMSO (for control wells) to the appropriate wells.
-
Initiate the kinase reaction by adding 2 µL of ATP solution (the final concentration should be at or near the Km for the specific kinase).
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and detect the remaining ATP by adding 5 µL of Kinase-Glo® reagent to each well.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ values by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 4: Cell-Based Anticancer Screening (MTT Assay)
This protocol describes a colorimetric assay to assess the cytotoxic effects of the synthesized derivatives on a cancer cell line (e.g., MCF-7, a human breast cancer cell line).[2]
Materials:
-
MCF-7 cells (or other cancer cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Synthesized derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the complete growth medium. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with medium and DMSO only as a vehicle control.
-
Incubate the plate for 48-72 hours at 37 °C and 5% CO₂.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC₅₀ values by plotting the percentage of cell viability against the logarithm of the compound concentration.
Data Presentation: Biological Activity
The following table presents hypothetical biological screening data for the synthesized derivatives against a representative kinase (Kinase A) and a cancer cell line (MCF-7).
| Compound ID | Kinase A Inhibition IC₅₀ (µM) | MCF-7 Cytotoxicity IC₅₀ (µM) |
| CMPM-E1 | 15.2 | 25.8 |
| CMPM-E2 | 2.5 | 5.1 |
| CMPM-E3 | 1.8 | 3.7 |
| CMPM-Et1 | > 50 | > 100 |
| CMPM-Et2 | 8.9 | 12.4 |
| CMPM-Et3 | 22.1 | 45.3 |
Summary and Conclusion
The protocols outlined in this document provide a comprehensive guide for the derivatization of this compound and the subsequent biological evaluation of the resulting novel compounds. The esterification and etherification reactions are robust methods for generating a library of derivatives with diverse physicochemical properties. The described in vitro kinase inhibition and cell-based cytotoxicity assays are standard preliminary screening methods in drug discovery and can be adapted to specific targets of interest. The presented data, while hypothetical, serves as an example of how to structure and report the outcomes of such a screening cascade. These application notes and protocols should serve as a valuable resource for researchers engaged in the discovery and development of new therapeutic agents based on the pyridine scaffold.
References
Application Notes: Experimental Protocols for the Reduction of Pyridine Carboxylic Acids to Pyridinemethanols
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the chemical reduction of pyridine carboxylic acids to their corresponding pyridinemethanols, key intermediates in pharmaceutical and materials science. Three primary methods are presented: a mild, two-step approach involving esterification followed by reduction with sodium borohydride; a direct, powerful reduction using lithium aluminum hydride; and a selective direct reduction using borane. Each protocol is designed for reproducibility in a standard laboratory setting, with comparative data provided to aid in method selection based on substrate, desired yield, and safety considerations.
Introduction
Pyridinemethanols (or pyridylmethanols) are crucial building blocks in the synthesis of a wide array of biologically active compounds and functional materials. The conversion of readily available pyridine carboxylic acids—picolinic acid (isomer 2), nicotinic acid (isomer 3), and isonicotinic acid (isomer 4)—to their corresponding alcohols is a fundamental transformation. The choice of reducing agent is critical, as it dictates the reaction conditions, functional group tolerance, and overall efficiency.
This application note details three robust methods for this reduction, offering a range of options from mild and safe to powerful and rapid.
Overview of Reduction Strategies
Two main strategies are employed for this transformation:
-
Two-Step Esterification-Reduction: The carboxylic acid is first converted to an ester, which is more susceptible to mild reducing agents. This is followed by reduction of the ester. This approach is ideal for safety and scalability.
-
Direct Reduction: A powerful reducing agent is used to directly convert the carboxylic acid to the primary alcohol in a single step. This method is often faster but requires more stringent handling procedures.
The logical flow of these strategies is depicted below.
Application Notes and Protocols: Grignard Reaction Conditions for Synthesizing Substituted Pyridinylmethanols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of substituted pyridinylmethanols is of significant interest in medicinal chemistry and drug development due to their prevalence as structural motifs in a wide range of biologically active compounds. The Grignard reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, providing a direct and efficient route to these valuable intermediates. This document provides detailed application notes and protocols for the synthesis of substituted pyridinylmethanols using Grignard reagents, including key reaction parameters, troubleshooting guidelines, and representative experimental procedures.
Reaction Principle
The Grignard reaction for the synthesis of substituted pyridinylmethanols involves the nucleophilic addition of a Grignard reagent (R-MgX) to the carbonyl carbon of a pyridinecarboxaldehyde or a ketone bearing a pyridine moiety. The Grignard reagent, prepared from an organohalide and magnesium metal, acts as a potent carbon-centered nucleophile. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), to stabilize the Grignard reagent and prevent its decomposition by protic species. Subsequent acidic workup protonates the resulting alkoxide to yield the desired pyridinylmethanol.
Key Reaction Parameters and Considerations
Successful Grignard synthesis of substituted pyridinylmethanols hinges on the careful control of several critical parameters:
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic compounds, including water. Therefore, all glassware must be scrupulously dried, and anhydrous solvents and reagents are essential for optimal yields.
-
Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. Activation is crucial to initiate the formation of the Grignard reagent. Common activation methods include the addition of a small crystal of iodine or a few drops of 1,2-dibromoethane.[1][2]
-
Solvent: Anhydrous diethyl ether and tetrahydrofuran (THF) are the most common solvents for Grignard reactions. THF is generally preferred for its higher boiling point and better ability to solvate the Grignard reagent.
-
Temperature Control: The formation of the Grignard reagent is exothermic. The initial addition of the organohalide should be controlled to maintain a gentle reflux. The subsequent addition of the pyridinecarboxaldehyde is typically performed at a low temperature (e.g., 0 °C) to minimize side reactions.
-
Nature of Reactants: The structure of both the Grignard reagent and the pyridinecarbonyl compound can influence the reaction outcome. Steric hindrance around the carbonyl group or on the Grignard reagent may slow down the reaction or lead to lower yields.
Data Presentation: Reaction Yields
The following table summarizes reported yields for the Grignard synthesis of various substituted pyridinylmethanols, highlighting the influence of different substituents and reaction conditions.
| Pyridinecarbonyl Compound | Grignard Reagent | Product | Solvent | Yield (%) | Reference |
| Pyridine-2-carboxaldehyde | 4-Chlorophenylmagnesium bromide | (4-Chlorophenyl)(pyridin-2-yl)methanol | THF | ~75 | [2] |
| Substituted benzaldehydes | 2-Pyridylmagnesium bromide (via exchange) | Substituted (phenyl)(pyridin-2-yl)methanols | Toluene | 80-90 | [3] |
| Acetophenone | 2-Pyridylmagnesium bromide | Phenylmethyl-(2-pyridyl)-carbinol | Not Specified | Not Specified | [4] |
| Benzophenone | 2-Pyridylmagnesium bromide | Diphenyl-(2-pyridyl)-carbinol | Not Specified | Not Specified | [4] |
| Benzaldehyde | 2,6-Dibromopyridine (di-Grignard) | 2,6-bis-(Phenylhydroxymethyl)-pyridine | Not Specified | Not Specified | [4] |
| Aldehydes or Ketones | 4-Chloropyridine (Grignard-like) | (4-Pyridyl)-carbinols | Not Specified | ~70 (conversion) | [4] |
Experimental Protocols
Below are detailed protocols for the synthesis of representative substituted pyridinylmethanols.
Protocol 1: Synthesis of (4-Chlorophenyl)(pyridin-2-yl)methanol[3]
Materials:
-
Magnesium turnings
-
Iodine crystal
-
4-Bromochlorobenzene
-
Anhydrous Tetrahydrofuran (THF)
-
Pyridine-2-carboxaldehyde
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a single crystal of iodine to the flask.
-
Add a small amount of anhydrous THF to cover the magnesium.
-
Dissolve 4-bromochlorobenzene (1.0 equivalent) in anhydrous THF in the dropping funnel.
-
Add a small portion of the 4-bromochlorobenzene solution to initiate the reaction. Initiation is indicated by a color change and gentle refluxing.
-
Once initiated, add the remaining 4-bromochlorobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with Pyridine-2-carboxaldehyde:
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Dissolve pyridine-2-carboxaldehyde (1.0 equivalent) in anhydrous THF.
-
Add the pyridine-2-carboxaldehyde solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic phases and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure (4-chlorophenyl)(pyridin-2-yl)methanol.
-
Protocol 2: Synthesis of Substituted (Phenyl)(pyridin-2-yl)methanols via Grignard Exchange[4]
Materials:
-
Magnesium metal
-
2-Chlorobutane
-
2-Bromopyridine
-
Substituted benzaldehyde
-
Anhydrous Toluene
-
Nitrogen atmosphere
Procedure:
-
Grignard Reagent Formation (Butylmagnesium chloride):
-
In a flame-dried flask under a nitrogen atmosphere, react magnesium metal (0.4967 mole) with 2-chlorobutane (0.497 mole) in an appropriate anhydrous solvent to synthesize 2-butylmagnesium chloride.
-
-
Grignard Exchange and Reaction with Aldehyde:
-
Cool the freshly prepared 2-butylmagnesium chloride solution to 0 °C under a nitrogen atmosphere.
-
Add a solution of 2-bromopyridine (0.3821 moles) in 100 mL of dry toluene dropwise to the Grignard reagent at 0 °C.
-
Stir the resulting solution for 30 minutes at 0 °C.
-
Add a solution of the desired substituted benzaldehyde (0.3821 moles) in 100 mL of dry toluene dropwise at 0 °C.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
-
Work-up and Purification:
-
Quench the reaction with a suitable quenching agent (e.g., saturated aqueous ammonium chloride).
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method such as column chromatography or recrystallization.
-
Mandatory Visualizations
Grignard Reaction Mechanism
Caption: Mechanism of the Grignard reaction for pyridinylmethanol synthesis.
Experimental Workflow for Grignard Synthesis
Caption: General experimental workflow for the Grignard synthesis.
References
Application of (5-Chloro-6-methoxypyridin-3-yl)methanol in Medicinal Chemistry: A Scaffolding Approach for Kinase Inhibitors
(5-Chloro-6-methoxypyridin-3-yl)methanol is a substituted pyridine derivative that serves as a valuable and versatile building block in medicinal chemistry. Its inherent structural features, including the presence of a chlorine atom and a methoxy group on the pyridine ring, offer medicinal chemists opportunities for synthetic diversification and modulation of physicochemical properties. This scaffold is particularly prominent in the design and synthesis of targeted therapies, most notably kinase inhibitors, which are at the forefront of precision medicine for cancer and other proliferative diseases.
The chloromethoxypyridine moiety can be found in a variety of investigational drug molecules, where it often plays a crucial role in establishing key interactions with the target protein or in fine-tuning the pharmacological profile of the compound. Its utility is exemplified in the development of inhibitors for critical cellular signaling pathways, such as the PI3K/mTOR pathway, which is frequently dysregulated in cancer.
Application in the Synthesis of PI3K/mTOR Dual Inhibitors
The Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) are two key kinases in a signaling pathway that is central to cell growth, proliferation, and survival. Dual inhibition of PI3K and mTOR is a validated therapeutic strategy in oncology. The this compound scaffold is a key component in the synthesis of potent PI3K/mTOR dual inhibitors.
A notable example is the discovery of PF-04691502, a potent and selective PI3K/mTOR dual inhibitor. While the final compound contains a methoxypyridin-3-yl moiety, its synthesis showcases the utility of related substituted pyridyl building blocks in constructing the core of the inhibitor. The structure-activity relationship (SAR) studies in such discovery campaigns often explore variations, including the presence of a chloro substituent, to optimize potency, selectivity, and pharmacokinetic properties.
Quantitative Data for a Representative PI3K/mTOR Inhibitor
The following table summarizes the in vitro activity of a representative potent PI3K/mTOR dual inhibitor, PF-04691502, which features a core structure accessible through synthetic routes involving substituted pyridyl intermediates like this compound.
| Compound ID | Target Kinase | IC50 (nM) | Cell-Based Assay (MCF-7) IC50 (nM) |
| PF-04691502 | PI3Kα | 1.8 | 130 |
| mTOR | 16 | 130 |
Experimental Protocols
The following protocols are representative examples of the synthesis and biological evaluation of kinase inhibitors that utilize a substituted pyridyl scaffold, illustrating the application of this compound and its analogs.
Synthesis of a Pyrido[2,3-d]pyrimidin-7(8H)-one Core
This protocol describes a key synthetic step in the construction of a pyrido[2,3-d]pyrimidin-7(8H)-one core, a common scaffold in kinase inhibitors, using a substituted pyridine boronic acid.
Materials:
-
2-Amino-8-(trans-4-hydroxycyclohexyl)-6-bromo-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one
-
(6-Methoxypyridin-3-yl)boronic acid (can be synthesized from the corresponding bromo- or chloro-pyridine)
-
Potassium carbonate (K₂CO₃)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Dimethylformamide (DMF)/Water mixture
Procedure:
-
To a solution of 2-amino-8-(trans-4-hydroxycyclohexyl)-6-bromo-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one in a DMF/water mixture, add (6-methoxypyridin-3-yl)boronic acid and K₂CO₃.
-
De-gas the mixture with nitrogen or argon for 15-20 minutes.
-
Add Pd(dppf)Cl₂ to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the desired 6-(6-methoxypyridin-3-yl) substituted pyrido[2,3-d]pyrimidin-7(8H)-one.
In Vitro Kinase Inhibition Assay (PI3Kα)
This protocol outlines a general procedure for assessing the inhibitory activity of a compound against PI3Kα.
Materials:
-
Recombinant human PI3Kα
-
PIP2 (substrate)
-
ATP
-
Test compound (e.g., dissolved in DMSO)
-
Kinase buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the test compound dilutions to the wells of a 384-well plate.
-
Add the PI3Kα enzyme to the wells.
-
Initiate the kinase reaction by adding a mixture of PIP2 and ATP.
-
Incubate the plate at room temperature for the specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit reagents according to the manufacturer's instructions.
-
Measure the luminescence signal, which is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Signaling Pathway of PI3K/mTOR
Caption: PI3K/mTOR signaling pathway and points of inhibition.
General Experimental Workflow for Kinase Inhibitor Discovery
Caption: Workflow for synthesis and evaluation of kinase inhibitors.
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of (5-Chloro-6-methoxypyridin-3-yl)methanol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of (5-Chloro-6-methoxypyridin-3-yl)methanol. The protocol is designed for researchers in pharmaceutical development and related fields requiring accurate measurement of this compound in complex matrices. The methodology outlines sample preparation, chromatographic separation, and mass spectrometric conditions.
Introduction
This compound is a substituted pyridine derivative. Compounds with this scaffold are of interest in medicinal chemistry and drug discovery. A reliable analytical method is crucial for pharmacokinetic studies, metabolism research, and quality control during synthesis. This document provides a comprehensive protocol for the analysis of this compound using LC-MS/MS with Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
Physicochemical Properties
-
Chemical Name: this compound
-
Molecular Formula: C₇H₈ClNO₂[1]
Experimental Protocols
Sample Preparation (Solid Phase Extraction - SPE)
This protocol is designed for the extraction of this compound from a biological matrix such as human plasma.
Materials:
-
Mixed-mode solid-phase extraction (SPE) cartridges
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Ammonium hydroxide
-
Internal Standard (IS): A structurally similar, stable isotope-labeled compound is recommended.
Procedure:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Loading: Dilute the plasma sample 1:1 with 2% formic acid in water. Add the internal standard. Load 500 µL of the diluted sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
Liquid Chromatography (LC)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
LC Parameters:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, re-equilibrate |
Mass Spectrometry (MS)
Instrumentation:
-
Triple quadrupole mass spectrometer.
MS Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Gas Flow (Desolvation) | 800 L/hr |
| Gas Flow (Cone) | 150 L/hr |
| Collision Gas | Argon |
Data Presentation
Predicted MRM Transitions
The following Multiple Reaction Monitoring (MRM) transitions are proposed for the detection of this compound. The precursor ion will be the protonated molecule [M+H]⁺. Product ions are predicted based on common fragmentation pathways for substituted pyridines, such as the loss of the methanol group or cleavage of the pyridine ring.[1][4]
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Collision Energy 1 (eV) | Product Ion 2 (m/z) | Collision Energy 2 (eV) |
| This compound | 174.0 | 142.0 | 15 | 114.0 | 25 |
| Internal Standard (IS) | User Defined | User Defined | User Defined | User Defined | User Defined |
Note: The collision energies provided are starting points and should be optimized for the specific instrument used.
Visualizations
Experimental Workflow
Caption: Workflow for the LC-MS/MS analysis of this compound.
Predicted Fragmentation Pathway
Caption: Proposed fragmentation of this compound in positive ESI.
Conclusion
This application note provides a comprehensive, theoretical framework for the development of a selective and sensitive LC-MS/MS method for the quantification of this compound. The outlined sample preparation, liquid chromatography, and mass spectrometry parameters serve as a robust starting point for method validation and implementation in a research or drug development setting. Instrument-specific optimization of the MRM transitions and collision energies is recommended to achieve the highest performance.
References
Application and Protocols for (5-Chloro-6-methoxypyridin-3-yl)methanol in Hsp90 Inhibitor Synthesis
Initial Research Findings: Following a comprehensive literature and patent search, there is currently no publicly available scientific data directly linking the use of (5-Chloro-6-methoxypyridin-3-yl)methanol as an intermediate in the synthesis of Heat shock protein 90 (Hsp90) inhibitors. While the field of Hsp90 inhibitor development is extensive, with numerous synthetic routes and intermediates documented for various inhibitor scaffolds, this specific molecule is not mentioned in the context of Hsp90 inhibitor synthesis in the reviewed materials.
Therefore, the creation of detailed application notes and protocols for its specific use in this context is not possible at this time. The following sections provide a general overview of Hsp90, its role as a therapeutic target, and common strategies for inhibitor synthesis, which may serve as a valuable resource for researchers in the field.
Introduction to Hsp90 as a Therapeutic Target
Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular homeostasis by assisting in the folding, stabilization, and activation of a wide array of "client" proteins. In cancer cells, Hsp90 is overexpressed and essential for the stability and function of numerous oncoproteins that drive tumor growth, proliferation, and survival.[1][2] This reliance of cancer cells on Hsp90 makes it an attractive target for cancer therapy.
Inhibition of Hsp90 leads to the proteasomal degradation of its client proteins, simultaneously disrupting multiple oncogenic signaling pathways.[3] This multi-pronged attack offers a potential advantage over therapies that target a single signaling pathway, which can be circumvented by the development of resistance.
Key Signaling Pathways Modulated by Hsp90 Inhibition
Hsp90 inhibitors exert their anti-cancer effects by destabilizing a broad range of client proteins involved in key signaling pathways critical for tumorigenesis. A generalized representation of these pathways is depicted below.
Caption: Hsp90 inhibition leads to the degradation of key client proteins, disrupting multiple oncogenic signaling pathways and promoting apoptosis.
General Strategies for the Synthesis of Hsp90 Inhibitors
The synthesis of small molecule Hsp90 inhibitors is a major focus of medicinal chemistry research. While specific protocols are highly dependent on the desired chemical scaffold, a general workflow can be outlined.
Caption: A generalized workflow for the synthesis of Hsp90 inhibitors, from starting materials to the final, purified compound.
Experimental Protocols: A General Framework
While a specific protocol for the use of this compound cannot be provided, a general framework for the types of experiments conducted to characterize novel Hsp90 inhibitors is presented below.
Hsp90 Binding Affinity Assay (Fluorescence Polarization)
Objective: To determine the binding affinity of a test compound for Hsp90.
Principle: This assay measures the change in polarization of a fluorescently labeled ligand that binds to Hsp90. When the small, fluorescently labeled ligand is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger Hsp90 protein, its tumbling is restricted, leading to an increase in fluorescence polarization. A test compound that competes with the fluorescent ligand for binding to Hsp90 will cause a decrease in polarization in a concentration-dependent manner.
General Protocol:
-
Prepare a series of dilutions of the test compound.
-
In a microplate, add the Hsp90 protein, the fluorescently labeled ligand (e.g., FITC-geldanamycin), and the test compound dilutions.
-
Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader.
-
Plot the fluorescence polarization values against the logarithm of the test compound concentration and fit the data to a suitable binding model to determine the IC50 or Ki value.
Cellular Proliferation Assay (e.g., MTT or CellTiter-Glo®)
Objective: To assess the effect of a test compound on the proliferation of cancer cell lines.
Principle: The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells. The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
General Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound and a vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the MTT reagent or CellTiter-Glo® reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance (MTT) or luminescence (CellTiter-Glo®) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Western Blot Analysis of Hsp90 Client Protein Degradation
Objective: To confirm the mechanism of action by observing the degradation of known Hsp90 client proteins.
Principle: Western blotting is used to detect specific proteins in a cell lysate. Treatment of cancer cells with an Hsp90 inhibitor should lead to the degradation of client proteins, which can be visualized as a decrease in the corresponding protein bands on a Western blot. An increase in the expression of Hsp70 is also a common biomarker of Hsp90 inhibition.
General Protocol:
-
Treat cancer cells with the test compound at various concentrations and for different time points.
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with primary antibodies specific for Hsp90 client proteins (e.g., HER2, Akt, CDK4) and Hsp70. A loading control (e.g., β-actin or GAPDH) should also be used.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
Quantitative Data Summary (Hypothetical)
Should this compound be utilized in the future to synthesize novel Hsp90 inhibitors, the resulting data could be presented as follows for clear comparison.
Table 1: Hsp90 Binding Affinity and Cellular Potency of Inhibitor X
| Assay | Cell Line | IC50 / GI50 (nM) |
| Hsp90α Binding (FP) | - | Value |
| Hsp90β Binding (FP) | - | Value |
| Cellular Proliferation | MCF-7 (Breast Cancer) | Value |
| Cellular Proliferation | NCI-H460 (Lung Cancer) | Value |
| Cellular Proliferation | U87 MG (Glioblastoma) | Value |
Table 2: Client Protein Degradation Profile of Inhibitor X in MCF-7 Cells (24h treatment)
| Client Protein | EC50 for Degradation (nM) |
| HER2 | Value |
| Akt | Value |
| CDK4 | Value |
| Raf-1 | Value |
Conclusion
While the specific intermediate this compound has not been documented in the synthesis of Hsp90 inhibitors, the information provided here offers a comprehensive overview of the rationale for targeting Hsp90, the key signaling pathways involved, and general methodologies for the synthesis and evaluation of novel Hsp90 inhibitors. Researchers interested in developing new Hsp90 inhibitors can utilize these general principles and protocols as a starting point for their investigations with novel chemical scaffolds. Further research is required to determine if this compound could serve as a viable intermediate in this important area of drug discovery.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (5-Chloro-6-methoxypyridin-3-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (5-Chloro-6-methoxypyridin-3-yl)methanol synthesis. The primary focus is on the common synthetic route involving the reduction of methyl 5-chloro-6-methoxynicotinate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and direct method is the reduction of the corresponding methyl ester, methyl 5-chloro-6-methoxynicotinate. This transformation is typically achieved using hydride-based reducing agents.
Q2: Which reducing agents are suitable for the reduction of methyl 5-chloro-6-methoxynicotinate?
Two primary reducing agents are commonly employed for this type of ester reduction:
-
Sodium borohydride (NaBH₄): A milder and more selective reagent, often requiring specific conditions to efficiently reduce esters.[1]
-
Lithium aluminum hydride (LiAlH₄): A powerful and less selective reducing agent that readily reduces esters to primary alcohols.[1][2]
Q3: What are the main differences in using NaBH₄ versus LiAlH₄ for this synthesis?
The choice between NaBH₄ and LiAlH₄ depends on the desired reactivity, safety considerations, and the presence of other functional groups. LiAlH₄ is a much stronger reducing agent than NaBH₄ and can reduce a wider range of functional groups, including esters and carboxylic acids.[1][2][3] NaBH₄ is a milder agent and is typically used for the selective reduction of aldehydes and ketones, though it can reduce esters under specific conditions.[1] LiAlH₄ reacts violently with protic solvents like water and alcohols, necessitating anhydrous reaction conditions.
Q4: What are the potential side reactions to be aware of during the synthesis?
Potential side reactions include:
-
Incomplete reduction: The reaction may stop at the aldehyde intermediate, especially with milder reducing agents or insufficient reaction time/temperature.
-
Reduction of the pyridine ring: Powerful reducing agents like LiAlH₄ can potentially reduce the pyridine ring, leading to undesired byproducts.
-
Reaction with other functional groups: If the starting material contains other reducible functional groups, they may also react, leading to a mixture of products.
Q5: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the consumption of the starting ester and the formation of the product alcohol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Yield of the Desired Product
| Possible Cause | Troubleshooting Steps |
| Inactive Reducing Agent | Use a fresh, unopened container of the reducing agent. LiAlH₄ is particularly sensitive to moisture and can lose its reactivity upon exposure to air. |
| Insufficient Amount of Reducing Agent | Ensure the correct stoichiometry is used. For ester reductions, an excess of the reducing agent is often required. |
| Low Reaction Temperature | Some reductions, particularly with NaBH₄, may require elevated temperatures to proceed at a reasonable rate. Consider gently heating the reaction mixture. |
| Inappropriate Solvent | Ensure the solvent is appropriate for the chosen reducing agent. LiAlH₄ requires anhydrous ethereal solvents like THF or diethyl ether. NaBH₄ reactions are often performed in alcoholic solvents like methanol or ethanol. |
| Poor Quality Starting Material | Verify the purity of the starting methyl 5-chloro-6-methoxynicotinate using techniques like NMR or melting point analysis. |
Issue 2: Presence of Multiple Spots on TLC, Indicating a Mixture of Products
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | If the starting material spot is still prominent on TLC, extend the reaction time or consider a moderate increase in temperature. |
| Formation of Aldehyde Intermediate | This can occur with insufficient reducing agent or if the reaction is quenched prematurely. Consider adding more reducing agent. |
| Side Reactions (e.g., ring reduction) | If using LiAlH₄, consider lowering the reaction temperature to improve selectivity. Alternatively, switch to a milder reducing agent like NaBH₄. |
| Decomposition of Product | Ensure the workup procedure is not too harsh. Acidic or basic conditions during workup can sometimes lead to product degradation. |
Issue 3: Difficulty in Isolating and Purifying the Product
| Possible Cause | Troubleshooting Steps |
| Emulsion during Workup | This is common in LiAlH₄ reactions. Follow a standard Fieser workup procedure (sequential addition of water, NaOH solution, and more water) to precipitate aluminum salts, which can then be filtered off. |
| Product is Water-Soluble | If the product has significant water solubility, ensure the aqueous layer is thoroughly extracted multiple times with an appropriate organic solvent during workup. |
| Co-elution of Impurities during Chromatography | Optimize the solvent system for column chromatography to achieve better separation. A gradient elution might be necessary. |
Experimental Protocols
Note: These are generalized protocols and may require optimization for specific laboratory conditions and scales.
Protocol 1: Reduction of Methyl 5-chloro-6-methoxynicotinate with LiAlH₄
Materials:
-
Methyl 5-chloro-6-methoxynicotinate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
15% Aqueous sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM) or Ethyl acetate for extraction
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add a suspension of LiAlH₄ (1.5 - 2.0 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve methyl 5-chloro-6-methoxynicotinate (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture back to 0 °C.
-
Quench the reaction by the slow, dropwise addition of ethyl acetate, followed by the sequential addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ in grams.
-
Stir the resulting mixture vigorously for 30 minutes until a white, filterable precipitate forms.
-
Filter the mixture through a pad of Celite®, washing the filter cake with THF or ethyl acetate.
-
Combine the organic filtrates and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Reduction of Methyl 5-chloro-6-methoxynicotinate with NaBH₄
Materials:
-
Methyl 5-chloro-6-methoxynicotinate
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Water
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate for extraction
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve methyl 5-chloro-6-methoxynicotinate (1.0 equivalent) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add NaBH₄ (2.0 - 4.0 equivalents) portion-wise to the solution. Be cautious as hydrogen gas will be evolved.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates completion. The reaction may require gentle heating (reflux) to proceed to completion.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of water or saturated aqueous NH₄Cl solution.
-
Remove the bulk of the alcoholic solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Reducing Agents for the Synthesis of this compound
| Feature | Lithium Aluminum Hydride (LiAlH₄) | Sodium Borohydride (NaBH₄) |
| Reactivity | Very High (reduces esters, amides, carboxylic acids)[1][2][3] | Moderate (primarily for aldehydes and ketones; reduces esters under specific conditions)[1] |
| Selectivity | Low | High |
| Solvents | Anhydrous ethers (THF, Diethyl ether) | Protic solvents (Methanol, Ethanol, Water) |
| Reaction Conditions | Anhydrous, inert atmosphere | Tolerates protic solvents |
| Workup | Requires careful quenching (e.g., Fieser method) | Simpler aqueous quench |
| Safety | Highly reactive with water and protic solvents, pyrophoric | Less hazardous, reacts more slowly with protic solvents |
Visualizations
Experimental Workflow
References
Side-product formation in the synthesis of (5-Chloro-6-methoxypyridin-3-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (5-Chloro-6-methoxypyridin-3-yl)methanol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily focusing on the reduction of 5-Chloro-6-methoxy-nicotinaldehyde.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete reaction. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Extend the reaction time or consider a modest increase in temperature if monitoring shows unreacted starting material. |
| Suboptimal reaction conditions. | - Ensure the use of an appropriate solvent. Methanol or ethanol are commonly used for sodium borohydride reductions. - Verify the quality and stoichiometry of the reducing agent. | |
| Degradation of the product. | - Employ milder workup conditions. Avoid strongly acidic or basic conditions if the product is found to be sensitive. | |
| Formation of Side-Products | Over-reduction of the aldehyde. | - This is a common challenge. While the desired product is the alcohol, further reduction is generally not an issue for this specific transformation. However, if other reducible functional groups were present, a more selective reducing agent might be needed. |
| Formation of dimeric or polymeric byproducts. | - Control the reaction temperature; dropwise addition of the reducing agent at a lower temperature (e.g., 0-5 °C) can minimize side reactions. | |
| Presence of unreacted starting material. | - Ensure the reducing agent is added in a slight excess. - Check the purity of the starting aldehyde, as impurities can interfere with the reaction. | |
| Difficult Product Isolation/Purification | Emulsion formation during workup. | - Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. - Consider filtration through a pad of Celite. |
| Co-elution of impurities during column chromatography. | - Optimize the solvent system for column chromatography. A gradient elution might be necessary to achieve good separation. - Consider an alternative purification method, such as recrystallization, if applicable. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent method is the reduction of the corresponding aldehyde, 5-Chloro-6-methoxy-nicotinaldehyde, using a suitable reducing agent.
Q2: Which reducing agent is recommended for the synthesis of this compound?
Sodium borohydride (NaBH₄) is a commonly used and effective reducing agent for this transformation. It is relatively mild, selective for aldehydes and ketones, and generally provides good yields.
Q3: What are the potential side-products in the sodium borohydride reduction of 5-Chloro-6-methoxy-nicotinaldehyde?
While specific side-products for this exact reaction are not extensively documented in publicly available literature, general knowledge of pyridine chemistry suggests the following possibilities:
-
Unreacted Starting Material: Incomplete reaction can leave residual 5-Chloro-6-methoxy-nicotinaldehyde.
-
Dihydropyridine Derivatives: Reduction of the pyridine ring itself can occur, leading to dihydropyridine species, although this is less common with sodium borohydride under standard conditions.
-
Dehalogenation: In some catalytic hydrogenation reactions of halogenated pyridines, removal of the halogen atom can be a side reaction. While less common with NaBH₄, it is a possibility to be aware of, which would result in (6-Methoxypyridin-3-yl)methanol.
Q4: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting aldehyde and the product alcohol. The spots can be visualized under UV light. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Q5: What is a general procedure for the workup of the reaction mixture?
After the reaction is complete (as indicated by TLC), the excess sodium borohydride is typically quenched by the slow, careful addition of water or a dilute acid (e.g., 1M HCl) at a low temperature. The product is then extracted into an organic solvent (e.g., ethyl acetate, dichloromethane). The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
Experimental Protocols
General Protocol for the Reduction of 5-Chloro-6-methoxy-nicotinaldehyde
-
Materials:
-
5-Chloro-6-methoxy-nicotinaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Deionized water
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc) or Dichloromethane (CH₂Cl₂)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve 5-Chloro-6-methoxy-nicotinaldehyde in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add sodium borohydride portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture back to 0-5 °C and slowly quench the excess NaBH₄ by the dropwise addition of 1M HCl until the effervescence ceases.
-
Remove the bulk of the organic solvent under reduced pressure.
-
Add deionized water to the residue and extract the aqueous layer with ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel or by recrystallization, if necessary.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Key components and potential issues in the synthesis.
Technical Support Center: Optimization of Pyridinylmethanol Synthesis
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of pyridinylmethanol.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the synthesis of pyridinylmethanol, offering potential causes and actionable solutions.
Question 1: My reaction yield is consistently low. What are the common factors affecting the yield of pyridinylmethanol synthesis?
Low yields can stem from several factors, including incomplete reactions, side product formation, or loss of product during workup and purification.[1][2]
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Sub-optimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical.[1] For instance, in reductions using sodium borohydride, the reaction may require refluxing for an extended period to ensure complete conversion of the starting material.[3][4][5] It is advisable to screen a range of temperatures and monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]
-
Reagent Quality and Stoichiometry: The purity of starting materials and reagents is crucial. Impure reagents can introduce side reactions, reducing the yield of the desired product.[1] The stoichiometry of the reactants, especially the reducing agent, should be carefully controlled. For example, an insufficient amount of a reducing agent like sodium borohydride will lead to incomplete reduction.
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Moisture and Air Sensitivity: Some reagents, such as Lithium Aluminum Hydride (LiAlH₄), are highly reactive with water and require anhydrous conditions.[6][7] Failure to maintain a dry, inert atmosphere can lead to the decomposition of the reagent and low yields.
-
Workup and Purification Issues: The product may be lost during the extraction and purification steps. The choice of extraction solvent and the pH of the aqueous layer can significantly impact the recovery of pyridinylmethanol. Purification by column chromatography should be optimized to ensure good separation from impurities without significant loss of the product.
Question 2: I am observing the formation of significant side products. How can I improve the selectivity of my reaction?
The formation of side products is a common issue that can be addressed by carefully selecting the synthetic route and optimizing reaction conditions.
-
Choice of Reducing Agent: The choice of reducing agent can greatly influence selectivity. Sodium borohydride (NaBH₄) is a milder reducing agent than Lithium Aluminum Hydride (LiAlH₄) and is often used for the selective reduction of esters in the presence of other functional groups.[6] LiAlH₄ is a powerful, non-selective reducing agent that will reduce both carboxylic acids and esters.[6]
-
Protecting Groups: If your starting material contains other reducible functional groups, consider using protecting groups to prevent unwanted side reactions.
-
Temperature Control: Maintaining the optimal reaction temperature is crucial. For some reactions, running the reaction at a lower temperature may favor the desired reaction pathway and minimize the formation of side products.[2]
-
Order of Reagent Addition: In some cases, the order in which reagents are added can affect the outcome of the reaction. A stepwise addition of reagents might be necessary to prevent the formation of undesired intermediates.[2]
Question 3: I am having difficulty with the purification of my pyridinylmethanol product. What are some common purification strategies?
Purification of pyridinylmethanol can be challenging due to its polarity and potential for co-elution with polar impurities.
-
Extraction: Ensure the pH of the aqueous layer is optimized during the workup to maximize the extraction of the product into the organic layer.
-
Column Chromatography: Silica gel column chromatography is a common method for purification. A careful selection of the eluent system is necessary to achieve good separation. A gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexane or dichloromethane) is often effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification method.
-
Distillation: For liquid pyridinylmethanols, distillation under reduced pressure can be used for purification, provided the product is thermally stable.
Question 4: My starting material, 4-pyridinemethanol hydrochloride, seems to be clumping and giving inconsistent results. What could be the cause?
4-Pyridinemethanol hydrochloride is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[8]
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Moisture Absorption: Clumping is a clear sign of moisture absorption.[8] This can lead to inaccurate weighing and, consequently, inconsistent reaction yields and kinetics.[8]
-
Troubleshooting Steps:
-
Proper Storage: Store the compound in a tightly sealed container in a desiccator.[8]
-
Drying: If moisture absorption is suspected, the compound can be dried under vacuum at a slightly elevated temperature. Always consult the technical datasheet for recommended drying conditions to avoid decomposition.[8]
-
Use a Fresh Sample: For quantitative applications, it is best to use a fresh, unopened container of the reagent.[8]
-
Data Presentation: Reaction Conditions for Pyridinylmethanol Synthesis
The following tables summarize various reaction conditions for the synthesis of different pyridinylmethanol isomers.
Table 1: Synthesis of 2-Pyridinylmethanol Derivatives
| Starting Material | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Picoline | H₂O₂, Catalyst | Glacial Acetic Acid | 70-80 | 3-6 | 65 (overall) | [9] |
| 2-p-chlorobenzyl pyridine | Potassium permanganate | Water | 85-95 | 4 | - | [10] |
| 2-Pyridinecarboxaldehyde | Lithium Aluminum Hydride | Anhydrous Ether/THF | - | - | - | [7] |
| 2-Formylpyridine | H₂/Pd or Pt catalyst | - | 50-80 | - | - | [7] |
Table 2: Synthesis of 3-Pyridinylmethanol
| Starting Material | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield | Reference |
| Nicotinic Acid | 1. H₂SO₄, Methanol 2. NaBH₄ | 1. Methanol 2. THF | 1. Reflux 2. Reflux | - | High | [5][11] |
| 3-Cyanopyridine | H₂/Pd/C | HCl, Water | Room Temp. | - | - | [12] |
| Ethyl nicotinate | Ruthenium complex, H₂ | Tetrahydrofuran | 100 | 10-336 | - | [13] |
Table 3: Synthesis of 4-Pyridinylmethanol
| Starting Material | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methyl isonicotinate | NaBH₄, LiCl | Tetrahydrofuran | Reflux | 6-8 | >73 | [3][4] |
| Pyridine-4-carboxaldehyde | H₂/Pd on Carbon | - | Elevated | - | - | [3] |
| Ethyl isonicotinate | Electrolytic reduction | Acidic aqueous solution | Room Temp. | - | 73 | [14] |
Experimental Protocols
Protocol 1: Synthesis of 3-Pyridinylmethanol from Nicotinic Acid [5][11][15]
This is a two-step process involving the esterification of nicotinic acid followed by the reduction of the resulting ester.
Step 1: Esterification to Methyl Nicotinate
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To a solution of nicotinic acid (0.1 mol) in methanol (30 mL), add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl nicotinate.
Step 2: Reduction to 3-Pyridyl Methanol
-
Dissolve methyl nicotinate (0.1 mol) in a suitable solvent such as a mixture of methanol and tetrahydrofuran (THF).
-
Add sodium borohydride (a 20-fold excess may be required) portion-wise to the solution while stirring.
-
Reflux the reaction mixture until the reduction is complete (monitor by TLC).
-
Cool the reaction to room temperature and carefully quench the excess sodium borohydride by the slow addition of an acid solution.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to yield 3-pyridyl methanol.
Protocol 2: Synthesis of 4-Pyridinylmethanol from Methyl Isonicotinate [4]
-
Under an inert atmosphere (e.g., argon or nitrogen), add lithium chloride (8.8 g) and sodium borohydride (7.9 g) to tetrahydrofuran (60 mL) in a three-necked flask.
-
Slowly add a mixture of methyl 4-picolinate (10 g, 0.073 mol) and tetrahydrofuran (40 mL) dropwise to the reaction mixture, maintaining the temperature between -5°C and 5°C.
-
After the addition is complete, heat the mixture to reflux for 6-8 hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by the careful addition of an acid solution.
-
Perform a standard aqueous workup and extract the product with a suitable organic solvent.
-
Dry the combined organic layers, filter, and concentrate under reduced pressure to obtain 4-pyridinemethanol.
Visualizations
Caption: A generalized experimental workflow for the synthesis of pyridinylmethanol.
Caption: A decision tree for troubleshooting low yields in pyridinylmethanol synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. CN103408486A - Preparation method of 4-pyridinemethanol - Google Patents [patents.google.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. benchchem.com [benchchem.com]
- 7. Page loading... [wap.guidechem.com]
- 8. benchchem.com [benchchem.com]
- 9. CN105153019A - 2-pyridinemethanol and synthetic method thereof - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Page loading... [wap.guidechem.com]
- 13. 3-Pyridinemethanol synthesis - chemicalbook [chemicalbook.com]
- 14. CN115725987A - Preparation method of 4-pyridinemethanol - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Purification of (5-Chloro-6-methoxypyridin-3-yl)methanol Crude Product
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of (5-Chloro-6-methoxypyridin-3-yl)methanol from crude reaction mixtures. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in the synthesis of this compound?
A1: Impurities in the synthesis of this compound can originate from starting materials, side reactions, and degradation. Common impurities may include:
-
Unreacted Starting Material: Residual 5-chloro-6-methoxynicotinaldehyde from the reduction reaction.
-
Over-reduction Products: Formation of 5-chloro-2-methoxy-3-methylpyridine if the reduction is too harsh.
-
Oxidation Product: The corresponding carboxylic acid, 5-chloro-6-methoxynicotinic acid, can form if the aldehyde starting material is oxidized or if the product alcohol is oxidized during workup or storage.
-
Residual Solvents: Solvents used in the reaction or workup may be trapped in the crude product.
-
By-products from the Vilsmeier-Haack reaction (if applicable in the synthesis of the precursor): These can include chlorinated by-products or compounds arising from the decomposition of the Vilsmeier reagent.[1]
Q2: What are the recommended initial purification strategies for crude this compound?
A2: An effective initial purification step is to wash the crude solid with a suitable organic solvent or a solvent mixture. This can help remove highly soluble impurities. The choice of solvent is crucial to minimize product loss while maximizing the removal of impurities. A non-polar solvent like hexanes or a mixture of hexanes and ethyl acetate in a high ratio (e.g., 9:1) is often a good starting point.
Q3: Which analytical techniques are suitable for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for determining the purity of this compound and quantifying impurities. A reversed-phase C18 column with a mobile phase consisting of a gradient of acetonitrile and water (with 0.1% formic acid) is a common setup.[2] Thin Layer Chromatography (TLC) is also a valuable tool for rapid, qualitative assessment of purity during the purification process.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product "oils out" instead of crystallizing. | 1. The chosen solvent is not optimal. 2. The concentration of impurities is high, depressing the melting point. 3. The cooling process is too rapid. | 1. Try a different solvent or a mixture of solvents. Good starting points for polar compounds include ethanol, methanol/water, or acetone/water mixtures. 2. Perform a preliminary purification by column chromatography to remove the bulk of impurities. 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Low recovery of purified product. | 1. Too much solvent was used during recrystallization. 2. The product is significantly soluble in the cold recrystallization solvent. 3. Premature crystallization occurred during hot filtration. | 1. Use the minimum amount of hot solvent required to dissolve the crude product. 2. Ensure the solution is thoroughly cooled in an ice bath before filtration. 3. Use a pre-heated funnel for hot filtration. |
| Colored impurities persist in the final product. | The impurity has similar solubility characteristics to the product in the chosen solvent. | 1. Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the desired product). 2. Attempt recrystallization with a different solvent system. 3. Use column chromatography for more effective separation. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of product and impurities. | 1. Inappropriate mobile phase polarity. 2. The column was not packed properly, leading to channeling. 3. The column was overloaded with the crude product. | 1. Optimize the mobile phase using TLC first. A common starting point is a mixture of hexanes and ethyl acetate; the polarity can be gradually increased by increasing the proportion of ethyl acetate. 2. Ensure the silica gel is packed uniformly as a slurry and that the column is not allowed to run dry. 3. Use an appropriate ratio of silica gel to crude product (typically 50:1 to 100:1 by weight). |
| Product is not eluting from the column. | The mobile phase is not polar enough to move the product through the stationary phase. | Gradually increase the polarity of the mobile phase. For example, if using a hexanes/ethyl acetate system, increase the percentage of ethyl acetate. If necessary, a small amount of a more polar solvent like methanol can be added to the eluent. |
| Streaking or tailing of the product band. | 1. The sample is not soluble in the mobile phase. 2. The column is overloaded. 3. The silica gel is too acidic or basic for the compound. | 1. Dissolve the crude product in a minimal amount of a slightly more polar solvent before loading it onto the column. 2. Reduce the amount of crude product loaded onto the column. 3. Use neutralized silica gel or a different stationary phase like alumina. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures with water or hexanes) at room temperature and at the solvent's boiling point. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, add the crude this compound and the chosen recrystallization solvent. Heat the mixture to the boiling point of the solvent while stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Determine an appropriate mobile phase system using Thin Layer Chromatography (TLC). A mixture of hexanes and ethyl acetate is a good starting point. The ideal solvent system should give the product an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pour the slurry into a chromatography column and allow it to pack uniformly, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane. Carefully load the sample onto the top of the silica gel.
-
Elution: Begin eluting the column with the mobile phase. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.
-
Fraction Collection: Collect fractions of the eluate and monitor the composition of each fraction by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
| Purification Step | Initial Purity (Hypothetical) | Final Purity | Yield | Reference |
| Washing with Hexane and Recrystallization from Potassium Bicarbonate Solution | ~80% | Not specified, but product had a sharp melting point of 134-135°C | 85% |
For HPLC analysis of related chloropyridine derivatives, a C18 column is often used with a mobile phase of water and methanol or acetonitrile. For instance, in the analysis of 5-amino-2-chloropyridine, a mobile phase of water (pH 3):methanol (50:50 v/v) on a C18 column resulted in good separation.
Mandatory Visualization
Caption: General experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for common issues in the purification of this compound.
References
Stability issues and degradation of (5-Chloro-6-methoxypyridin-3-yl)methanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of (5-Chloro-6-methoxypyridin-3-yl)methanol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Unexpected peaks observed in HPLC analysis of a freshly prepared solution. | Contamination of solvent or glassware. | Use high-purity (HPLC grade) solvents and thoroughly clean all glassware. Run a blank solvent injection to confirm the absence of contaminants. |
| Inherent impurities in the starting material. | Review the certificate of analysis (CoA) for the starting material. If necessary, purify the compound using techniques like recrystallization or column chromatography. | |
| Loss of parent compound peak area over a short period at room temperature. | Degradation due to exposure to light. | Protect solutions from light by using amber vials or covering glassware with aluminum foil. Minimize exposure to ambient light during sample preparation. |
| Reaction with acidic or basic impurities in the solvent. | Use neutral, high-purity solvents. If a buffered solution is required, ensure the pH is compatible with the compound's stability. | |
| Appearance of new peaks after storage in solution. | Hydrolysis of the methoxy group or nucleophilic substitution of the chloro group. | Store solutions at low temperatures (2-8 °C or frozen) to slow down degradation. Prepare solutions fresh whenever possible. |
| Oxidation of the methanol group. | Degas solvents to remove dissolved oxygen. Consider adding an antioxidant if compatible with the experimental setup. Store solutions under an inert atmosphere (e.g., nitrogen or argon). | |
| Discoloration of the solid compound upon storage. | Exposure to light, heat, or reactive atmospheric components. | Store the solid compound in a tightly sealed container, protected from light, in a cool, dry place as recommended by the supplier.[1] Consider storage in a desiccator under an inert atmosphere. |
| Inconsistent results in bioassays. | Degradation of the compound in the assay medium. | Assess the stability of the compound in the specific bioassay buffer and under the assay conditions (e.g., temperature, pH, presence of other components). Prepare stock solutions in a stable solvent and dilute into the assay medium immediately before use. |
Frequently Asked Questions (FAQs)
Q1: What are the known stability issues of this compound?
A1: Based on its chemical structure, this compound is susceptible to several degradation pathways. The primary concerns include:
-
Oxidation: The benzylic alcohol moiety can be oxidized to the corresponding aldehyde or carboxylic acid.[2][3][4]
-
Hydrolysis: The methoxy group may undergo hydrolysis under acidic conditions.[5]
-
Nucleophilic Substitution: The chloro group on the pyridine ring is susceptible to nucleophilic attack, particularly at the C2 and C4 positions relative to the nitrogen, which are activated.[1][6][7][8]
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to degradation.
-
Thermal Degradation: Elevated temperatures can accelerate decomposition.[9][10][11]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, the solid compound should be kept in a cool, dry place, away from sources of ignition and strong oxidizing agents.[1] It is advisable to store it in a tightly sealed, light-resistant container. Solutions should ideally be prepared fresh. If storage of solutions is necessary, they should be kept at low temperatures (e.g., 2-8 °C or -20 °C) and protected from light.
Q3: What are the likely degradation products of this compound?
A3: While specific degradation products for this exact molecule are not extensively documented in publicly available literature, based on its functional groups, the following are plausible degradation products:
-
(5-Chloro-6-methoxypyridin-3-yl)carbaldehyde: Formed from the oxidation of the primary alcohol.
-
5-Chloro-6-methoxypyridine-3-carboxylic acid: Resulting from further oxidation.
-
(5-Hydroxy-6-methoxypyridin-3-yl)methanol: Formed via nucleophilic substitution of the chloro group by a hydroxyl group.
-
(6-methoxypyridin-3-yl)methanol: If reductive dehalogenation occurs.
-
5-Chloro-6-hydroxypyridin-3-yl)methanol: Resulting from the hydrolysis of the methoxy group.
Q4: How can I monitor the stability of this compound in my experiments?
A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with UV or mass spectrometry (MS) detection, is the most effective way to monitor the stability.[12][13][14][15][16][17] This method should be able to separate the parent compound from its potential degradation products.
Q5: Are there any known incompatibilities I should be aware of?
A5: Avoid strong oxidizing agents, as they can readily oxidize the alcohol functional group.[1] Also, be cautious with strong acids and bases, as they can promote hydrolysis or other degradation reactions. The reactivity of chloropyridines with nucleophiles suggests that solvents or reagents containing nucleophilic species could lead to substitution reactions.[6]
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[18]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC or UPLC system with a photodiode array (PDA) detector and/or a mass spectrometer (MS)
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Expose the solid compound to 80°C in an oven for 48 hours. Also, heat a solution of the compound at 60°C for 48 hours.
-
Photodegradation: Expose both the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration for HPLC/UPLC analysis.
-
Analyze the samples using a validated stability-indicating method.
-
Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-20 min: 10-90% B; 20-25 min: 90% B; 25-26 min: 90-10% B; 26-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 270 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
Note: This is a starting point, and the method may require optimization for specific degradation products.
Visualizations
References
- 1. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. [askfilo.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. What are the typical reactions of benzylic alcohol? | Filo [askfilo.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemistry-online.com [chemistry-online.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. m.youtube.com [m.youtube.com]
- 9. The thermal decomposition of some pyridine N-oxide and substituted pyridine N-oxide complexes of manganese(II), cobalt(II), nickel(II), and zinc(II) halides - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. lcms.cz [lcms.cz]
- 13. waters.com [waters.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. japsonline.com [japsonline.com]
- 16. researchgate.net [researchgate.net]
- 17. asiapharmaceutics.info [asiapharmaceutics.info]
- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Conversion Rates in Pyridine Functionalization Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the functionalization of pyridine rings, a frequent challenge that can lead to low conversion rates and product yields.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions involving pyridine substrates often challenging?
The primary difficulty stems from the Lewis basic nitrogen atom within the pyridine ring. This nitrogen can coordinate strongly with the transition metal center (commonly palladium) of the catalyst. This coordination can lead to the formation of stable, inactive catalyst complexes, effectively "poisoning" the catalyst and stopping the catalytic cycle.[1] This issue is particularly pronounced when the coupling site is adjacent to the nitrogen, a phenomenon often called the "2-pyridyl problem".[1]
Q2: What are the common side reactions that lead to low yields in pyridine functionalization?
Several side reactions can compete with the desired functionalization, reducing the yield of the target product. These include:
-
Homocoupling: The coupling of two molecules of the same starting material, such as the boronic acid reagent in Suzuki couplings, can lead to impurities like bipyridyls.[2]
-
Dehalogenation: The starting aryl halide can lose its halogen atom, resulting in the formation of an unfunctionalized pyridine byproduct.[2]
-
Protodeboronation: In Suzuki couplings, the C-B bond of the pyridyl boronic acid can be cleaved by a proton source, which is a common side reaction.[3]
-
Formation of Inactive Complexes: The catalyst can form inactive dimeric or polymeric species, especially at high concentrations or elevated temperatures.[1]
Q3: How does the position of the functional group on the pyridine ring affect reactivity?
The position of the C-H bond or leaving group on the pyridine ring significantly impacts its reactivity. The C2 and C4 positions are more electron-deficient and generally more susceptible to nucleophilic attack, while the C3 position is often less reactive.[4][5] The acidity of C-H bonds also varies, with those at C2 and C4 being more acidic than at C3.[6] The proximity of the nitrogen atom at the C2 and C6 positions can also lead to catalyst poisoning.[1]
Troubleshooting Guides
Issue 1: Low or No Product Conversion in Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
If you are observing low or no conversion in your pyridine cross-coupling reaction, consider the following potential causes and solutions.
Troubleshooting Decision Tree
Caption: Troubleshooting workflow for low conversion in pyridine cross-coupling.
Detailed Solutions:
| Potential Cause | Suggested Solutions | Underlying Principle |
| Catalyst Poisoning by Pyridine Nitrogen | 1. Switch to a Bulkier Ligand: Employ sterically hindered and electron-rich phosphine ligands like XPhos, SPhos, or P(t-Bu)₃.[1] 2. Use a Pre-catalyst: Utilize a well-defined palladium pre-catalyst to ensure efficient generation of the active catalytic species.[1] 3. Acidic Medium: For reductions, performing the reaction in an acidic solvent like glacial acetic acid can protonate the nitrogen, preventing it from binding to the catalyst.[7] | Bulky ligands can disfavor the coordination of the pyridine nitrogen to the metal center. Pre-catalysts can help bypass the initial activation steps that might be inhibited by the pyridine. Protonation blocks the lone pair on the nitrogen. |
| Inefficient Oxidative Addition | 1. Change the Halide: If possible, switch from a chloride to a bromide or iodide, as C-I and C-Br bonds are generally more reactive.[1] 2. Increase Reaction Temperature: Carefully increase the temperature in 10-20 °C increments, monitoring for decomposition.[1][3] | The strength of the carbon-halogen bond affects the rate of oxidative addition, a key step in the catalytic cycle. |
| Poor Transmetalation | 1. Screen Different Bases: Evaluate a range of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄.[1][3] 2. Consider Water: For anhydrous couplings with K₃PO₄, adding a small amount of water (around 5 equivalents) can be beneficial.[3] | The base plays a crucial role in the transmetalation step of Suzuki couplings. The choice of base is often substrate-dependent. |
| Suboptimal Reaction Conditions | 1. Optimize Temperature: Most Suzuki couplings are run at elevated temperatures, typically between 80-100 °C.[3] 2. Solvent Choice: Ensure reactants are soluble. Common systems include dioxane/water, THF/water, and toluene/water.[3] Anhydrous solvents can minimize protodeborylation.[2] | Temperature affects reaction kinetics, while the solvent impacts solubility and catalyst activity. |
| Reagent Quality | 1. Use Fresh Reagents: Pyridyl and thiazole boronic acids can be unstable.[3] Use fresh, high-purity boronic acids or their more stable pinacol ester derivatives.[3] 2. Ensure Anhydrous Conditions: Moisture can quench reagents and promote side reactions.[8] | Degradation of starting materials is a common cause of low yields. |
Issue 2: Low Yield in C-H Functionalization Reactions
Direct C-H functionalization of pyridines can be challenging due to the electron-deficient nature of the ring.[9]
Troubleshooting C-H Functionalization
Caption: Decision-making for improving C-H functionalization yields.
Detailed Solutions:
| Potential Cause | Suggested Solutions | Underlying Principle |
| Low Reactivity of the Pyridine Ring | 1. N-Activation: Convert the pyridine to a pyridine N-oxide. This activates the ring towards electrophilic attack and can direct functionalization to the C2 and C4 positions.[5] 2. Lewis Acid Activation: The use of a Lewis acid can activate the pyridine ring, but this can be complicated by the coordination of the Lewis acid to the nitrogen.[10] | Activation of the pyridine nitrogen makes the ring more electron-deficient and susceptible to functionalization. |
| Poor Regioselectivity | 1. Directing Groups: Employ a directing group to guide the functionalization to a specific C-H bond.[4] 2. Ligand and Catalyst Choice: The choice of ligand and metal catalyst can significantly influence the regioselectivity of the reaction.[4] For instance, in some palladium-catalyzed arylations, a 3:1 ligand-to-palladium ratio was found to improve yield.[4] | Directing groups can overcome the inherent reactivity patterns of the pyridine ring. The steric and electronic properties of the ligand can control which C-H bond is activated. |
| Inefficient Oxidation | 1. Milder Oxidizing Agents: In reactions that require a final oxidation step (e.g., Hantzsch pyridine synthesis), harsh oxidants like CrO₃ or KMnO₄ can lead to side products.[11] Consider milder alternatives. | The choice of oxidant is crucial for preserving the desired product and avoiding over-oxidation or degradation. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general workflow for a Suzuki-Miyaura coupling of a halopyridine with a boronic acid. Optimization of specific parameters will be necessary for each unique substrate combination.
Reaction Setup Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridine - Wikipedia [en.wikipedia.org]
- 6. Side-Chain Reactions of Substituted Pyridines Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 10. C-H Functionalization of Pyridines: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Managing Reaction Exotherms in Large-Scale Pyridinemethanol Synthesis
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on managing reaction exotherms during the large-scale synthesis of pyridinemethanol isomers (2-pyridinemethanol, 3-pyridinemethanol, and 4-pyridinemethanol).
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary exothermic steps in the common industrial synthesis routes for pyridinemethanol?
A1: The primary exothermic steps are associated with the reduction of a pyridine derivative. The most common routes and their exothermic steps include:
-
Grignard Reaction: This route, often used for synthesizing pyridinemethanols from pyridine carboxaldehydes, has two highly exothermic stages. The first is the formation of the Grignard reagent itself, and the second, often more vigorous, is the addition of the Grignard reagent to the pyridine carboxaldehyde.[1]
-
Sodium Borohydride (NaBH₄) Reduction: The reduction of pyridine carboxaldehydes or their corresponding esters using sodium borohydride is a common and exothermic process.[2] While generally more controllable than Grignard reactions, the exotherm can be significant, especially during the initial addition of the reducing agent.
-
Catalytic Hydrogenation: The hydrogenation of pyridine carboxylic acid esters or pyridine carboxaldehydes over a metal catalyst (e.g., Pd/C, PtO₂) is an exothermic process.[3] The overall heat released is distributed over the course of the reaction, but poor hydrogen uptake or catalyst activity can lead to hazardous conditions.
Q2: What are the main safety hazards associated with uncontrolled exotherms in pyridinemethanol synthesis?
A2: Uncontrolled exotherms pose significant safety risks, including:
-
Thermal Runaway: A rapid, uncontrolled increase in temperature and pressure can lead to a thermal runaway, potentially causing the reactor to rupture.[4]
-
Fire and Explosion: Many solvents used in these syntheses (e.g., diethyl ether, THF) are highly flammable. An uncontrolled exotherm can cause the solvent to boil and create a flammable vapor cloud, increasing the risk of fire or explosion.[4]
-
Release of Hazardous Materials: A runaway reaction can lead to the release of flammable solvents and other hazardous chemicals into the laboratory or production environment.[4]
-
Product Degradation and Side Reactions: Even if a catastrophic failure is avoided, poor temperature control can lead to the degradation of the desired pyridinemethanol product and the formation of impurities.
Q3: What are the key process parameters to monitor and control for managing exotherms?
A3: Careful monitoring and control of the following parameters are crucial:
-
Temperature: Continuous monitoring of the internal reaction temperature is essential.
-
Reagent Addition Rate: The rate of addition of the limiting reagent (e.g., Grignard reagent, sodium borohydride, or the substrate in catalytic hydrogenation) directly controls the rate of heat generation.
-
Agitation: Efficient stirring is vital to ensure uniform temperature distribution and prevent the formation of localized hot spots.
-
Cooling System Performance: The temperature and flow rate of the cooling medium in the reactor jacket must be monitored to ensure adequate heat removal.
-
Pressure: In catalytic hydrogenation, monitoring the hydrogen pressure is critical for both safety and reaction progress.
Section 2: Troubleshooting Guides
Issue: Unexpectedly Rapid Temperature Increase During Reagent Addition
Q: My reactor temperature is rising much faster than anticipated during the addition of the Grignard reagent/NaBH₄ solution. What should I do?
A: Immediate Actions:
-
Stop the addition of the reagent immediately.
-
Ensure the reactor's cooling system is operating at maximum capacity.
-
Verify that the agitator is functioning correctly and at the appropriate speed.
-
If the temperature continues to rise uncontrollably, be prepared to initiate an emergency quench or shutdown procedure.
Long-Term Solutions:
-
Reduce the Addition Rate: Slowing down the addition of the reagent will decrease the instantaneous heat generation.
-
Lower the Reaction Temperature: Operating at a lower initial temperature provides a larger safety margin.
-
Dilute the Reagents: Using more dilute solutions of the reactants can help to moderate the reaction rate and improve heat dissipation.
-
Improve Heat Transfer: Consider using a reactor with a larger heat transfer area or a more efficient cooling system for scaled-up reactions.
Issue: The Grignard Reaction Fails to Initiate, Followed by a Sudden, Violent Exotherm
Q: I've added a significant portion of my alkyl/aryl halide to the magnesium, but the Grignard reaction hasn't started. I'm concerned about a delayed, rapid initiation.
A: Immediate Actions:
-
STOP adding the alkyl/aryl halide. An accumulation of unreacted halide is a major safety hazard.[4]
-
Do not increase the temperature to try and force initiation. This can lead to an even more violent reaction once it starts.
Troubleshooting and Prevention:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried, and solvents must be anhydrous. Moisture will quench the Grignard reagent and prevent initiation.[5]
-
Activate the Magnesium: The surface of the magnesium turnings can become passivated by an oxide layer. Activating the magnesium by crushing the turnings or adding a small crystal of iodine can help to initiate the reaction.[5]
-
Controlled Initiation: Add a small amount of the halide and wait for a visual cue of initiation (e.g., bubbling, gentle reflux) before proceeding with the rest of the addition.
Section 3: Quantitative Data Summary
| Reaction Type | Analogous System | Parameter | Value | Reference |
| Grignard Reagent Formation | Aryl-halide + Mg in THF | Heat Liberated | -87 kcal/mol | [6] |
| Grignard Reagent Formation | Aryl-halide + Mg in THF | Adiabatic Temperature Rise | 167 °C | [6] |
| Catalytic Hydrogenation | Alkenes | Heat of Hydrogenation | -27 to -30 kcal/mol | [1] |
| Parameter | Laboratory Scale (Typical) | Pilot Scale (Target) |
| Yield | ||
| Isolated Yield | 85-95% | >90% |
| Purity (by HPLC) | ||
| Crude Purity | >90% | >95% |
| Final Purity | >99.5% | >99.8% |
| Key Impurities | ||
| Unreacted Starting Material | <1% | <0.5% |
| Side-Reaction Products | <2% | <1% |
Section 4: Experimental Protocols
Protocol 1: Synthesis of 2-Pyridinemethanol via Grignard Reaction
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous diethyl ether or THF
-
2-Pyridinecarboxaldehyde
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Grignard Reagent Preparation:
-
Place magnesium turnings (1.2 eq.) in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen).
-
Add a small amount of anhydrous solvent to cover the magnesium.
-
Prepare a solution of ethyl bromide (1.1 eq.) in anhydrous solvent in a dropping funnel.
-
Add a small portion of the ethyl bromide solution to the magnesium. Initiation should be observed as bubbling or a slight temperature increase.
-
Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 30-60 minutes.
-
-
Reaction with 2-Pyridinecarboxaldehyde:
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Add a solution of 2-pyridinecarboxaldehyde (1.0 eq.) in anhydrous solvent dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
-
Workup:
-
Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
-
Protocol 2: Synthesis of 4-Pyridinemethanol via NaBH₄ Reduction
Materials:
-
Methyl isonicotinate
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
Procedure:
-
Reaction Setup:
-
Dissolve methyl isonicotinate (1.0 eq.) in a mixture of methanol and DCM in a jacketed reactor.
-
Cool the solution to 0-5 °C with efficient stirring.
-
-
Reduction:
-
Add sodium borohydride (2.0-3.0 eq.) portion-wise to the cooled solution, maintaining the internal temperature below 10 °C. The addition should be slow to control the exotherm and gas evolution.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
-
Workup:
-
Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of 1 M HCl until the gas evolution ceases and the pH is acidic.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Protocol 3: Synthesis of 3-Pyridinemethanol via Catalytic Hydrogenation
Materials:
-
Ethyl nicotinate
-
5% Palladium on carbon (Pd/C)
-
Ethanol or Methanol
-
Hydrogen gas
Procedure:
-
Reaction Setup:
-
In a high-pressure autoclave, dissolve ethyl nicotinate (1.0 eq.) in the chosen solvent.
-
Carefully add the Pd/C catalyst (typically 1-5 mol%).
-
-
Hydrogenation:
-
Seal the reactor and purge several times with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Begin vigorous stirring and heat the reaction to the desired temperature (e.g., 50-80 °C). The exotherm should be monitored, and the heating adjusted accordingly.
-
Monitor the reaction progress by hydrogen uptake.
-
-
Workup:
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify as necessary.
-
Section 5: Visualizations
References
Avoiding over-reduction in the synthesis of (5-Chloro-6-methoxypyridin-3-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (5-Chloro-6-methoxypyridin-3-yl)methanol. The focus is on avoiding over-reduction during the conversion of the precursor, methyl 5-chloro-6-methoxynicotinate.
Frequently Asked Questions (FAQs)
Q1: What is the most common precursor for the synthesis of this compound?
A1: The most common precursor is the corresponding methyl ester, methyl 5-chloro-6-methoxynicotinate. The synthesis typically involves the reduction of this ester to the desired primary alcohol.
Q2: Which reducing agents are suitable for this conversion?
A2: Several reducing agents can be employed, with varying degrees of reactivity and selectivity.
-
Sodium Borohydride (NaBH₄) with additives: While NaBH₄ alone is generally not reactive enough to reduce esters, its reactivity can be enhanced by the addition of Lewis acids like lithium chloride (LiCl). This mixed-reagent system is a milder alternative to more powerful reducing agents.
-
Lithium Borohydride (LiBH₄): This reagent is more potent than NaBH₄ and is known to reduce esters to alcohols effectively. It offers a good balance of reactivity and selectivity.
-
Lithium Aluminum Hydride (LiAlH₄): LAH is a very powerful and less selective reducing agent. While it will readily reduce the ester, it also carries a higher risk of over-reduction, such as dechlorination or reduction of the pyridine ring. Its use requires careful control of reaction conditions.
Q3: What are the potential over-reduction byproducts in this synthesis?
A3: Over-reduction can lead to several undesired byproducts:
-
Dechlorination: The chlorine atom on the pyridine ring can be removed, leading to the formation of (6-methoxypyridin-3-yl)methanol.
-
Pyridine Ring Reduction: In harsh conditions, the pyridine ring itself can be partially or fully reduced.
-
Formation of Aldehyde Intermediate: Incomplete reduction can result in the presence of the intermediate aldehyde, 5-chloro-6-methoxypyridine-3-carbaldehyde.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By comparing the reaction mixture to the starting material and a standard of the desired product, you can determine when the reaction is complete.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low to no conversion of the starting ester. | 1. Insufficiently reactive reducing agent: NaBH₄ used without an activating additive. 2. Low reaction temperature: The reaction may be too slow at lower temperatures. 3. Poor quality of reagents: The reducing agent may have decomposed due to improper storage. | 1. Use a more reactive system like NaBH₄/LiCl or LiBH₄. 2. Gradually increase the reaction temperature while monitoring for byproduct formation. For NaBH₄/LiCl, refluxing in THF is often effective. 3. Use freshly opened or properly stored reducing agents. |
| Significant amount of over-reduction product (dechlorination) is observed. | 1. Reducing agent is too strong: Use of LiAlH₄ without careful temperature control. 2. Prolonged reaction time: Leaving the reaction for an extended period after the starting material is consumed. 3. Excess of reducing agent: Using a large excess of the hydride reagent. | 1. Opt for a milder reducing system like NaBH₄/LiCl or LiBH₄. If using LiAlH₄, maintain a low temperature (e.g., 0 °C to -78 °C). 2. Monitor the reaction closely by TLC or HPLC and quench the reaction as soon as the starting material is consumed. 3. Use a stoichiometric amount or a slight excess (e.g., 1.5-2.0 equivalents) of the reducing agent. |
| A mixture of the desired alcohol and the intermediate aldehyde is obtained. | 1. Insufficient amount of reducing agent: Not enough hydride to complete the reduction. 2. Reaction time is too short: The reaction was quenched before completion. 3. Low reaction temperature: The reduction from the aldehyde to the alcohol may be slow at very low temperatures. | 1. Increase the equivalents of the reducing agent slightly. 2. Allow the reaction to proceed for a longer duration, monitoring by TLC/HPLC until the aldehyde spot disappears. 3. Allow the reaction to warm to room temperature after the initial addition of the reducing agent at a lower temperature. |
| Difficulties in isolating the product during work-up. | 1. Formation of emulsions: This is common during the aqueous work-up of reactions involving metal hydrides. 2. Product is water-soluble: The desired alcohol may have some solubility in the aqueous layer. | 1. Add a saturated solution of sodium chloride (brine) to break up emulsions. Filtration through a pad of Celite® can also be effective. 2. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to ensure complete recovery of the product. |
Experimental Protocols
Protocol 1: Reduction with Sodium Borohydride and Lithium Chloride
This protocol is adapted from a patented procedure and is designed to be a selective method for the reduction of the ester.
Reaction Scheme: Methyl 5-chloro-6-methoxynicotinate → this compound
Reagents and Materials:
-
Methyl 5-chloro-6-methoxynicotinate
-
Sodium borohydride (NaBH₄)
-
Lithium chloride (LiCl)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of methyl 5-chloro-6-methoxynicotinate (1.0 eq) in anhydrous THF, add lithium chloride (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add sodium borohydride (2.0 eq) portion-wise, maintaining the temperature at 0 °C.
-
After the addition is complete, slowly add methanol (4.0 eq) dropwise while keeping the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the mixture with ethyl acetate (3 x volume of THF).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Quantitative Data:
| Parameter | Value |
|---|---|
| Typical Yield | ~95% |
| Purity (crude) | >90% |
| Reaction Time | 2-4 hours |
Logical Workflow for Troubleshooting Over-reduction
Technical Support Center: Optimizing Catalyst Loading for Pyridine Ring Modifications
Welcome to the technical support center for optimizing catalyst loading in pyridine ring modifications. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental approaches.
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading range for pyridine ring modifications?
A1: The optimal catalyst loading is highly dependent on the specific reaction (e.g., Suzuki coupling, hydrogenation, C-H activation), the reactivity of the substrate, and the catalyst system employed. Generally, loadings can range from as low as 0.0025 mol% in highly efficient systems to a more common range of 1-5 mol%. For particularly challenging transformations or to overcome catalyst deactivation, loadings might be increased to 10 mol% or higher.[1][2]
Q2: Why is catalyst deactivation a common problem with pyridine-containing substrates?
A2: The lone pair of electrons on the pyridine nitrogen atom can coordinate strongly with the metal center of the catalyst (e.g., Palladium, Rhodium).[1][3] This coordination can lead to catalyst inhibition or deactivation, often referred to as catalyst poisoning, which slows down or halts the catalytic cycle.[4][5]
Q3: How can I prevent catalyst poisoning by the pyridine nitrogen?
A3: Several strategies can mitigate catalyst poisoning:
-
Use of Bulky Ligands: Employing bulky, electron-rich phosphine ligands (e.g., Buchwald's biaryl phosphine ligands like SPhos, XPhos) can sterically hinder the pyridine nitrogen from coordinating to the metal center.[1]
-
Acidic Medium: Performing the reaction in an acidic medium (e.g., glacial acetic acid) protonates the pyridine nitrogen. The resulting pyridinium salt has a significantly reduced ability to bind to the catalyst.[5]
-
Quaternization: Pre-reacting the pyridine with an alkylating agent to form a pyridinium salt before the catalytic step effectively blocks the nitrogen's lone pair.[4][5]
Q4: When should I consider increasing the catalyst loading?
A4: Increasing the catalyst loading is a common strategy to improve reaction outcomes, but it should be considered after other optimizations. Consider increasing the loading when:
-
You observe low or no product yield despite optimizing other reaction parameters (temperature, solvent, base).
-
The reaction is known to be challenging due to unreactive substrates or catalyst deactivation issues.[1]
-
A time-sensitive synthesis requires faster reaction rates that a higher catalyst concentration can provide.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: I am getting a low yield in my palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura) with a pyridine substrate. What should I investigate?
A: Low yields in these reactions are a frequent issue. A systematic approach to troubleshooting is recommended. The following workflow can help identify the root cause.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Column Chromatography for Polar Pyridine Derivatives
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of polar pyridine derivatives using column chromatography.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process.
Issue 1: Significant Peak Tailing or Streaking
Q: My chromatograms (TLC and column) show significant peak tailing or streaking for my polar pyridine derivative. How can I achieve sharper, more symmetrical peaks?
A: Peak tailing with basic compounds like pyridines is most often caused by strong, undesirable interactions with acidic silanol groups on the surface of standard silica gel.[1] This leads to uneven elution and poor peak shape. Here are several strategies to mitigate this issue:
-
Use a Mobile Phase Modifier: The most common solution is to add a small amount of a basic modifier to your eluent to compete with your compound for the acidic sites on the silica.
-
Triethylamine (TEA): Add 0.1-1% TEA to your mobile phase. This is a volatile base that effectively masks the silanol groups.[1][2]
-
Ammonia/Ammonium Hydroxide: For very polar compounds, a solution of methanol with 1-2% ammonium hydroxide can be effective, often used in a primary solvent like dichloromethane (DCM).[3][4][5]
-
-
Adjust Mobile Phase pH: Ensure your pyridine derivative is in a consistent, preferably neutral, state. Operating at a low pH (<4) will protonate the pyridine, which can increase tailing unless a competing base is also used.[1]
-
Reduce Sample Load: Overloading the column can exacerbate tailing.[6] If you are using a high concentration of your crude material, try reducing the amount loaded onto the column.
-
Choose a Specialized Column: Consider using stationary phases specifically designed to minimize these interactions.[1][7]
Issue 2: Compound is Unstable or Decomposes on the Column
Q: I suspect my compound is degrading on the silica gel column, leading to low recovery and new, unexpected spots on TLC. What can I do?
A: The acidic surface of silica gel can catalyze the degradation of sensitive molecules.[2][3] If you suspect your pyridine derivative is unstable, consider these alternatives:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica before use. You can do this by preparing a slurry of the silica in your eluent that already contains a basic modifier like 0.5-1% triethylamine and then packing the column with this slurry.[2][8]
-
Switch to an Alternative Stationary Phase:
-
Alumina: Alumina is a good alternative and is available in acidic, neutral, and basic forms. For basic pyridine derivatives, neutral or basic alumina is the recommended choice.[2]
-
Reversed-Phase Silica (C18): This is often an excellent option for polar compounds, as the separation mechanism is based on hydrophobicity rather than polar interactions.[2][9]
-
Florisil or Amino-Propylated Silica: These are other less acidic options that can be effective for sensitive compounds.[2][3][10]
-
Issue 3: Poor Separation of Compound from Impurities (Co-elution)
Q: My compound is co-eluting with an impurity, even after trying various solvent systems. How can I improve the resolution?
A: Co-elution occurs when compounds have very similar affinities for the stationary and mobile phases. This is particularly common with isomers or tautomers, such as pyridin-4-ol and its pyridin-4-one form.[8]
-
Optimize the Solvent System: Systematically screen different solvent mixtures. Sometimes switching one solvent for another of similar polarity but different chemical properties (e.g., substituting methanol for acetonitrile) can alter selectivity.[1] A gradient elution, where the polarity of the mobile phase is gradually increased, can also significantly improve the separation of compounds with different polarities.[11]
-
Consider Derivatization: If the problematic impurity has a reactive functional group that your target compound lacks (or vice versa), you can selectively derivatize one to dramatically change its polarity. For example, tautomeric mixtures of pyridin-4-ols can be converted into a single, less polar nonaflate derivative, which simplifies purification.[8]
-
Change the Stationary Phase: Different stationary phases offer different selectivities. If normal-phase silica fails, try alumina or a reversed-phase C18 column.[2][8] Phenyl-based stationary phases can also offer unique selectivity for aromatic compounds through pi-pi interactions.[12]
Issue 4: Very Polar Compound Will Not Elute from the Column
Q: My compound is very polar and remains at the baseline (Rf = 0) on TLC, even when using 100% ethyl acetate or 10% methanol in DCM. How can I purify it?
A: Highly polar compounds are strongly adsorbed onto polar stationary phases like silica gel and require very polar mobile phases to elute.[3][13]
-
Use a Stronger Mobile Phase:
-
Increase the percentage of the polar solvent (e.g., methanol or ethanol) in your eluent. A common gradient is to start with DCM and gradually increase the concentration of methanol.
-
For extremely polar basic compounds, a mobile phase of Dichloromethane:Methanol:Ammonium Hydroxide (e.g., in an 80:18:2 ratio) can be effective.[5]
-
-
Switch to Reversed-Phase Chromatography: This is often the best approach for very polar compounds. The compound is eluted with a polar mobile phase (like water/acetonitrile or water/methanol), and retention is increased by making the mobile phase more polar (i.e., adding more water).[2][10]
-
Use Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a variant of normal-phase chromatography that uses a polar stationary phase (like bare silica or an amino-bonded phase) with a reversed-phase type eluent (e.g., high concentration of acetonitrile with a smaller amount of aqueous buffer). This technique is specifically designed for the retention and separation of very polar compounds.[10]
Issue 5: Crude Sample is Not Soluble in the Elution Solvent
Q: My crude product has poor solubility in the non-polar solvent system required for good separation on the column. How should I load it?
A: Loading a sample dissolved in a solvent much stronger than the mobile phase will lead to poor separation. The best solution is to use a technique called "dry loading".[2][14]
-
Dry Loading Procedure: Dissolve your crude product in a suitable solvent in which it is highly soluble (e.g., DCM, methanol, or acetone). Add a small amount of silica gel (typically 5-10 times the mass of your crude product) to this solution. Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder. This powder can then be carefully loaded onto the top of your packed column.[14]
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying polar pyridine derivatives? A1: The choice depends on the specific properties of your derivative.
-
Silica Gel: Still the most common choice, but often requires a basic modifier (like triethylamine) in the eluent to prevent peak tailing.[1][2]
-
Neutral or Basic Alumina: A good alternative for acid-sensitive or very basic compounds.[2]
-
Reversed-Phase (C18): Often the best choice for highly polar or ionizable pyridines that are poorly retained or unstable on silica.[2]
-
Amino or Cyano-bonded Silica: These are polar phases that can offer different selectivity compared to standard silica.[7][10]
Q2: How do I choose the right mobile phase? A2: The ideal mobile phase should provide a retention factor (Rf) of around 0.25-0.35 for your target compound on a TLC plate, with good separation from impurities.[15]
-
Normal Phase (Silica/Alumina): Start with a non-polar solvent like hexanes or dichloromethane and add a more polar solvent like ethyl acetate, acetone, or methanol to increase elution strength.[13]
-
Reversed Phase (C18): Start with a polar solvent like water (often with a pH modifier like formic acid or ammonium acetate) and add a less polar organic solvent like acetonitrile or methanol to increase elution strength.[16]
Q3: My compound is a salt (e.g., a hydrochloride salt). Can I still use silica gel chromatography? A3: It is generally difficult to chromatograph salts on silica gel. They are often extremely polar and may not move from the origin, or they can streak badly. It is usually better to neutralize the salt to the free base before attempting chromatography. If that is not possible, reversed-phase or ion-exchange chromatography may be more suitable.
Q4: Besides column chromatography, what other purification techniques can I use? A4:
-
Recrystallization: This is a very effective method if your compound is a solid and you can find a suitable solvent or solvent system.[2][17]
-
Acid-Base Extraction: This can be a powerful technique to separate your basic pyridine derivative from neutral or acidic impurities before chromatography.[2]
-
Preparative HPLC: For difficult separations or for achieving very high purity, preparative High-Performance Liquid Chromatography (HPLC) can be used, employing either normal-phase, reversed-phase, or HILIC columns.[18]
Data Presentation
Table 1: Comparison of Stationary Phases for Polar Pyridine Purification
| Stationary Phase | Primary Interaction | Best For... | Common Issues | Solutions & Modifiers |
| Silica Gel | Adsorption (Polar) | General purpose, moderately polar, neutral pyridines. | Peak tailing, streaking, compound decomposition for basic/acid-sensitive compounds.[1][2] | Add 0.1-1% Triethylamine (TEA) or Pyridine to eluent; Deactivate silica.[2] |
| Alumina (Neutral/Basic) | Adsorption (Polar) | Basic and acid-sensitive pyridine derivatives.[2] | Can have lower resolution than silica; activity can vary with water content. | Use Brockmann activity grade III-IV for general use. |
| Reversed-Phase (C18) | Partition (Non-polar) | Highly polar, water-soluble, or ionizable pyridines.[2][9] | Poor retention of less polar compounds. | Use highly aqueous mobile phases; adjust pH with formic acid, TFA, or ammonium acetate.[19] |
| Amino-Propylated Silica | Adsorption (Polar) / Weak Anion Exchange | Very polar compounds, carbohydrates, HILIC applications.[10] | Can be less stable at low pH. | Use in normal phase or HILIC mode. |
Table 2: Common Mobile Phase Systems and Modifiers
| Chromatography Mode | Common Solvents (Non-polar to Polar) | Modifier & Purpose |
| Normal Phase | Hexanes/Dichloromethane → Ethyl Acetate/Acetone/Methanol | Triethylamine (0.1-1%): Masks acidic silanol sites, reduces tailing for basic compounds.[1] |
| Normal Phase | Dichloromethane → Methanol | Ammonium Hydroxide (1-2% in MeOH): For eluting very polar basic compounds.[4][5] |
| Reversed Phase | Water → Acetonitrile/Methanol | Formic Acid or TFA (0.1%): Acidifies mobile phase, protonates silanols, can improve peak shape.[19] |
| Reversed Phase | Water → Acetonitrile/Methanol | Ammonium Acetate or Formate (10mM): Acts as a buffer, improves peak shape for LC-MS applications.[19] |
Experimental Protocols
Protocol 1: Standard Silica Gel Column with Triethylamine
-
TLC Analysis: Determine an appropriate solvent system (e.g., Hexane:Ethyl Acetate or DCM:Methanol) that gives your target compound an Rf of ~0.25. Add 0.5% triethylamine to the TLC solvent to check for improvement in peak shape.
-
Column Packing (Slurry Method): Choose an appropriate size column. In a beaker, make a slurry of silica gel in the initial, least polar solvent mixture (containing 0.5% TEA). Pour the slurry into the column and use gentle pressure or tapping to ensure even packing.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent (like DCM). Carefully pipette the solution onto the top of the silica bed.
-
Elution: Begin eluting with your starting solvent system. If using a gradient, gradually increase the proportion of the more polar solvent.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
Protocol 2: Dry Loading for Poorly Soluble Samples
-
Dissolution: Dissolve the crude pyridine derivative (e.g., 100 mg) in a suitable solvent (e.g., 2-5 mL of Dichloromethane or Methanol).
-
Adsorption: To the solution, add 500-1000 mg of silica gel.
-
Evaporation: Gently swirl the flask and remove the solvent under reduced pressure using a rotary evaporator until a completely dry, free-flowing powder is obtained.[14]
-
Loading: Pack a column using the desired mobile phase. Carefully add the silica-adsorbed sample as a powder to the top of the packed column, forming a neat, level band.
-
Elution: Gently add a layer of sand or glass wool on top of the sample layer to prevent disturbance, then carefully add the mobile phase and begin elution as normal.
Visualizations
Caption: General workflow for column chromatography purification.
Caption: Troubleshooting decision tree for peak tailing issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Purification [chem.rochester.edu]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. mastelf.com [mastelf.com]
- 7. Method for pyridine amine derivative - Chromatography Forum [chromforum.org]
- 8. benchchem.com [benchchem.com]
- 9. Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotage.com [biotage.com]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. web.uvic.ca [web.uvic.ca]
- 14. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 15. columbia.edu [columbia.edu]
- 16. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 17. benchchem.com [benchchem.com]
- 18. helixchrom.com [helixchrom.com]
- 19. labcompare.com [labcompare.com]
Identifying synthesis byproducts of (5-Chloro-6-methoxypyridin-3-yl)methanol via mass spec
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying synthesis byproducts of (5-Chloro-6-methoxypyridin-3-yl)methanol via mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is a likely synthetic route for this compound and what are the expected byproducts?
A common and efficient method for the synthesis of this compound is the reduction of an ester precursor, such as methyl 5-chloro-6-methoxynicotinate, using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄).[1][2][3][4][5]
During this synthesis, several byproducts may form that can be detected by mass spectrometry:
-
Unreacted Starting Material: Incomplete reaction can lead to the presence of the starting ester, methyl 5-chloro-6-methoxynicotinate.
-
Aldehyde Intermediate: The reduction of an ester to an alcohol proceeds through an aldehyde intermediate.[1][2] If the reaction is not driven to completion, this aldehyde, (5-Chloro-6-methoxypyridin-3-yl)carbaldehyde, may be present as a byproduct.
-
Over-reduction Products: While less common under controlled conditions, harsh reaction conditions could potentially lead to the reduction of the chloro or methoxy groups, although this is generally not a primary concern with LiAlH₄ reduction of esters.
-
Byproducts from Workup: The reaction is typically quenched with water and followed by an acidic workup. Improper quenching or workup can lead to the formation of various salts and other impurities.
Q2: I am seeing an unexpected peak in my mass spectrum. How can I identify it?
Identifying an unexpected peak involves a systematic approach:
-
Determine the Molecular Weight: Use the m/z value of the molecular ion peak (M+) to determine the molecular weight of the unknown compound.
-
Analyze the Isotope Pattern: If the peak is accompanied by an M+2 peak with a relative intensity of about one-third of the M+ peak, it strongly suggests the presence of a chlorine atom.
-
Examine Fragmentation Patterns: Compare the fragmentation pattern of the unknown peak to the expected fragmentation of the target molecule and potential byproducts. Key losses, such as the loss of a methoxy group (-31 Da), a hydroxymethyl group (-31 Da), or a chlorine atom (-35 Da), can provide structural clues.[6][7]
-
Consider Potential Byproducts: Refer to the table of potential byproducts and their expected m/z values (Table 1).
-
High-Resolution Mass Spectrometry (HRMS): If available, HRMS can provide the exact mass of the ion, allowing for the determination of its elemental composition and unambiguous identification.
Q3: How can I differentiate between isomeric byproducts in the mass spectrum?
Distinguishing between isomers by mass spectrometry can be challenging as they have the same molecular weight. However, differences in their fragmentation patterns can sometimes be used for identification. For example, the position of a substituent on the pyridine ring can influence the stability of the resulting fragment ions, leading to different relative peak intensities. In cases where mass spectrometry alone is insufficient, other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or chromatography (GC or LC) coupled with mass spectrometry (GC-MS or LC-MS) are necessary for definitive identification.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peak at m/z 201.6 | Presence of unreacted starting material. | Confirm the presence of characteristic ester fragmentation (e.g., loss of -OCH₃). Optimize reaction time, temperature, or stoichiometry of the reducing agent. |
| Unexpected peak at m/z 171.6 | Presence of the aldehyde intermediate due to incomplete reduction. | Look for a strong M-1 peak (loss of H). Increase the amount of reducing agent or prolong the reaction time. |
| Multiple unexpected peaks | Contamination from solvents, reagents, or improper workup. | Run a blank analysis of the solvents and reagents used. Review and optimize the workup and purification procedures. |
| No molecular ion peak observed | The molecular ion is unstable and has completely fragmented. | Use a softer ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI). Analyze the fragmentation pattern to deduce the molecular weight. |
| Poor signal-to-noise ratio | Low sample concentration or ion suppression. | Concentrate the sample. Optimize sample preparation to remove interfering matrix components.[8][9][10][11][12] |
Predicted Mass Spectral Data for Target Molecule and Potential Byproducts
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Expected m/z of M+ | Key Fragmentation Peaks (m/z) |
| This compound | C₇H₈ClNO₂ | 173.60 | 173/175 | 142 (M-OCH₃), 144 (M-CH₂OH), 138 (M-Cl) | |
| Methyl 5-chloro-6-methoxynicotinate | C₈H₈ClNO₃ | 201.61 | 201/203 | 170 (M-OCH₃), 142 (M-COOCH₃) | |
| (5-Chloro-6-methoxypyridin-3-yl)carbaldehyde | C₇H₆ClNO₂ | 171.58 | 171/173 | 170 (M-H), 142 (M-CHO), 136 (M-Cl) |
Note: The m/z values for the molecular ion (M+) are given for the ³⁵Cl and ³⁷Cl isotopes, which have a characteristic intensity ratio of approximately 3:1.
Experimental Protocols
Synthesis of this compound via Ester Reduction
Materials:
-
Methyl 5-chloro-6-methoxynicotinate
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether
-
Saturated aqueous solution of Sodium Sulfate (Na₂SO₄)
-
Hydrochloric Acid (HCl), 1M
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.5 equivalents) in anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve methyl 5-chloro-6-methoxynicotinate (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the flask to 0°C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water.
-
Filter the resulting suspension through a pad of Celite and wash the filter cake with diethyl ether.
-
Combine the organic filtrates and wash sequentially with water, 1M HCl, and saturated NaHCO₃ solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Sample Preparation and Mass Spectrometry Analysis
Sample Preparation: [8][9][10][11][12]
-
Dissolve a small amount of the purified product or crude reaction mixture in a volatile organic solvent compatible with the mass spectrometer's ionization source (e.g., methanol, acetonitrile, or dichloromethane).
-
The optimal concentration will depend on the instrument's sensitivity but is typically in the range of 1-10 µg/mL.
-
If analyzing a complex mixture, consider using solid-phase extraction (SPE) to clean up the sample and remove non-volatile salts or other interfering compounds.
Mass Spectrometry (Electron Ionization - EI):
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Scan Range: m/z 40-300
-
Inlet System: Direct insertion probe or Gas Chromatography (GC) inlet.
Byproduct Identification Workflow
Caption: Logical workflow for identifying synthesis byproducts via mass spectrometry.
References
- 1. orgosolver.com [orgosolver.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. organomation.com [organomation.com]
- 10. americanlaboratory.com [americanlaboratory.com]
- 11. researchgate.net [researchgate.net]
- 12. LC-MS Sample Preparation | Thermo Fisher Scientific - TW [thermofisher.com]
Validation & Comparative
A Comparative Guide to 2D NMR-Based Structure Elucidation: Confirming the Structure of (5-Chloro-6-methoxypyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel compounds, unambiguous structure verification is paramount. This guide provides a comparative analysis using two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure of (5-Chloro-6-methoxypyridin-3-yl)methanol against a plausible constitutional isomer, (2-Chloro-6-methoxypyridin-4-yl)methanol . The strategic application of 2D NMR techniques, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), provides definitive evidence of molecular connectivity.
Predicted 2D NMR Correlation Comparison
The following tables summarize the predicted key 2D NMR correlations for this compound and its isomer. These predictions are based on established principles of NMR spectroscopy for substituted pyridines.
Target Molecule: this compound
| Proton (¹H) | Correlated Protons (COSY) | Directly Attached Carbon (¹³C) (HSQC) | Key Long-Range Correlations (HMBC) |
| H2 | H4 | C2 | C3, C4, C6 |
| H4 | H2 | C4 | C2, C3, C5, C-CH₂OH |
| -CH₂OH | -OH | C-CH₂OH | C3, C4, C5 |
| -OCH₃ | None | C-OCH₃ | C6 |
| -OH | -CH₂OH | N/A | C-CH₂OH |
Isomer: (2-Chloro-6-methoxypyridin-4-yl)methanol
| Proton (¹H) | Correlated Protons (COSY) | Directly Attached Carbon (¹³C) (HSQC) | Key Long-Range Correlations (HMBC) |
| H3 | H5 | C3 | C2, C4, C5, C-CH₂OH |
| H5 | H3 | C5 | C3, C4, C6 |
| -CH₂OH | -OH | C-CH₂OH | C3, C4, C5 |
| -OCH₃ | None | C-OCH₃ | C6 |
| -OH | -CH₂OH | N/A | C-CH₂OH |
Experimental Protocols
Detailed methodologies for the key 2D NMR experiments are provided below.
Sample Preparation
-
Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Correlation Spectroscopy (COSY)
-
Pulse Program: Standard gradient-enhanced COSY (gCOSY).
-
Spectral Width (¹H): 0-12 ppm.
-
Number of Increments (F1): 256.
-
Scans per Increment: 2-4.
-
Relaxation Delay: 1.5 s.
-
Processing: Apply a sine-bell window function in both dimensions followed by a two-dimensional Fourier transform.
Heteronuclear Single Quantum Coherence (HSQC)
-
Pulse Program: Standard gradient-enhanced HSQC with sensitivity enhancement.
-
Spectral Width (¹H): 0-12 ppm.
-
Spectral Width (¹³C): 0-180 ppm.
-
Number of Increments (F1): 256.
-
Scans per Increment: 4-8.
-
Relaxation Delay: 1.5 s.
-
¹J(C,H) Coupling Constant: Optimized for an average one-bond C-H coupling (e.g., 145 Hz).
-
Processing: Apply a squared sine-bell window function in both dimensions followed by a two-dimensional Fourier transform.
Heteronuclear Multiple Bond Correlation (HMBC)
-
Pulse Program: Standard gradient-enhanced HMBC.
-
Spectral Width (¹H): 0-12 ppm.
-
Spectral Width (¹³C): 0-180 ppm.
-
Number of Increments (F1): 512.
-
Scans per Increment: 16-32.
-
Relaxation Delay: 2.0 s.
-
Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for an average 2-3 bond C-H coupling (e.g., 8 Hz).
-
Processing: Apply a sine-bell window function in both dimensions followed by a two-dimensional Fourier transform.
Logical Workflow for Structure Confirmation
The following diagram illustrates the decision-making process for confirming the structure of this compound by analyzing key HMBC correlations.
Caption: Logical workflow for distinguishing isomers using 2D NMR.
This systematic approach, leveraging the power of 2D NMR, provides a robust and reliable method for the structural confirmation of synthesized molecules, ensuring the integrity of research and development in the pharmaceutical and chemical industries.
A Comparative Analysis of Synthetic Routes to Substituted Pyridinylmethanols
For Researchers, Scientists, and Drug Development Professionals
Substituted pyridinylmethanols are a critical class of intermediates in the synthesis of pharmaceuticals and functional materials. The strategic placement of substituents on both the pyridine ring and the carbinol carbon is essential for tuning the molecule's biological activity and physicochemical properties. This guide provides an objective comparison of the primary synthetic routes to these valuable compounds, supported by experimental data and detailed methodologies, to aid researchers in selecting the most effective pathway for their specific needs.
Key Synthetic Strategies at a Glance
The synthesis of substituted pyridinylmethanols is predominantly achieved through two main strategies: the addition of organometallic reagents to pyridine-based carbonyl compounds and the reduction of pyridinyl ketones or aldehydes. Asymmetric approaches, including catalytic hydrogenation and biocatalysis, are crucial for accessing enantiomerically pure products, which are often required in pharmaceutical applications.
Organometallic Addition to Pyridine Carbonyls
The addition of organometallic reagents, such as Grignard and organolithium compounds, to pyridine aldehydes and ketones is a versatile and widely used method for constructing the pyridinylmethanol framework. This approach allows for the direct formation of a carbon-carbon bond, introducing a substituent at the carbinol center.
Comparative Data for Organometallic Addition
| Starting Material | Organometallic Reagent | Product | Yield (%) | Notes |
| Pyridine-2-carboxaldehyde | 4-Chlorophenylmagnesium bromide | 4-Chlorophenyl-2-pyridinylmethanol | ~75%[1] | A direct, one-pot synthesis. |
| Pyridine-2-carboxaldehyde | Phenylmagnesium bromide | Phenyl(pyridin-2-yl)methanol | High | A standard Grignard reaction.[2][3] |
| 2-Acetylpyridine | Methyllithium | 1-(Pyridin-2-yl)ethanol | Low[4] | Yield can be enhanced with the addition of LiBr to mitigate chelation of the organolithium reagent. |
| Pyridine N-oxides | Grignard Reagents | 2-Substituted Pyridines | Good[5] | Subsequent treatment with acetic anhydride is required. |
Advantages:
-
Versatility: A wide variety of substituents can be introduced by simply changing the organometallic reagent.
-
Direct C-C Bond Formation: This method directly constructs the desired carbon skeleton.
Disadvantages:
-
Sensitivity: Organometallic reagents are highly sensitive to moisture and air, requiring anhydrous and inert reaction conditions.[2]
-
Functional Group Intolerance: Grignard and organolithium reagents are strong bases and will react with acidic functional groups such as alcohols, amines, and carboxylic acids, often necessitating the use of protecting groups.[6]
-
Chelation Issues: With 2-pyridyl ketones, organolithium reagents can chelate to the pyridine nitrogen and carbonyl oxygen, leading to lower yields. This can sometimes be overcome by additives like LiBr.[4]
Detailed Experimental Protocol: Grignard Reaction
Synthesis of Phenyl(pyridin-2-yl)methanol from Pyridine-2-carboxaldehyde and Phenylmagnesium Bromide
Materials:
-
Magnesium turnings
-
Iodine crystal (for activation)
-
Anhydrous diethyl ether
-
Bromobenzene
-
Pyridine-2-carboxaldehyde
-
Saturated aqueous ammonium chloride solution
-
3 M Hydrochloric acid[7]
-
Saturated sodium bicarbonate solution[2]
-
Anhydrous sodium sulfate[2]
-
Petroleum ether[1]
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to activate the magnesium surface.[7] Add a solution of bromobenzene in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is exothermic and should initiate spontaneously, evidenced by the disappearance of the iodine color and gentle refluxing of the ether.[3] Once the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed.
-
Addition to the Aldehyde: Cool the Grignard reagent solution in an ice bath. Add a solution of pyridine-2-carboxaldehyde in anhydrous diethyl ether dropwise from the dropping funnel, maintaining the temperature below 10 °C.
-
Work-up: After the addition is complete, warm the reaction mixture to room temperature and stir for an additional hour. Cool the mixture in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.[1] Alternatively, 3 M HCl can be used until all solids dissolve.[7]
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the pure phenyl(pyridin-2-yl)methanol.[1][8]
Reduction of Pyridine Carbonyls
The reduction of pyridinyl aldehydes and ketones to their corresponding methanols is a high-yielding and straightforward approach. A variety of reducing agents can be employed, with sodium borohydride being a common choice due to its mildness and functional group tolerance.
Comparative Data for Carbonyl Reduction
| Starting Material | Reducing Agent | Product | Yield (%) | Notes |
| (4-Chlorophenyl)(pyridin-2-yl)methanone | Potassium borohydride | 4-Chlorophenyl-2-pyridinylmethanol | 97%[1] | A high-yielding reduction step. |
| (4-Chlorophenyl)(pyridin-2-yl)methanone | Sodium borohydride | 4-Chlorophenyl-2-pyridinylmethanol | 76%[1] | Yield is dependent on reaction conditions. |
| 2-Acetylpyridine | Sodium borohydride | 1-(Pyridin-2-yl)ethanol | High | A standard, efficient reduction.[9][10] |
| Pyridine Aldehydes/Ketones | [Zn(BH4)2(py)] | Corresponding Alcohols | High | A stable and efficient reducing agent. |
Advantages:
-
High Yields: Reductions of this type typically proceed in high to excellent yields.
-
Mild Conditions: Reagents like sodium borohydride allow for mild reaction conditions and are compatible with a wider range of functional groups compared to organometallics.[10]
-
Operational Simplicity: These reactions are often easy to perform and do not require strictly anhydrous conditions.
Disadvantages:
-
Limited Substituent Introduction: This method is limited to the substituents already present on the starting carbonyl compound.
Detailed Experimental Protocol: Sodium Borohydride Reduction
Synthesis of 1-(Pyridin-2-yl)ethanol from 2-Acetylpyridine
Materials:
-
2-Acetylpyridine
-
Methanol or Ethanol[11]
-
Sodium borohydride (NaBH₄)
-
Water
-
Dichloromethane or Ethyl acetate for extraction
-
Anhydrous sodium sulfate
-
Saturated aqueous ammonium chloride (for quenching)[12]
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-acetylpyridine in methanol or ethanol and cool the solution in an ice bath.[9]
-
Reduction: To the cooled solution, add sodium borohydride portion-wise, ensuring the temperature remains low. The amount of NaBH₄ used is typically in slight excess.[9]
-
Monitoring and Quenching: Stir the reaction mixture at low temperature and monitor its progress by thin-layer chromatography (TLC). Once the starting material is consumed, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.[12]
-
Extraction and Purification: Remove the alcohol solvent under reduced pressure. Add water to the residue and extract the aqueous layer with dichloromethane or ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 1-(pyridin-2-yl)ethanol can be purified by column chromatography if necessary.[8]
Asymmetric Synthesis of Chiral Pyridinylmethanols
For many pharmaceutical applications, obtaining a single enantiomer of the pyridinylmethanol is crucial. This is achieved through asymmetric synthesis, with catalytic asymmetric transfer hydrogenation and biocatalytic reduction being two prominent methods.
Asymmetric Transfer Hydrogenation (ATH)
ATH is a powerful technique for the enantioselective reduction of prochiral ketones. It typically employs a transition metal catalyst (e.g., Ruthenium) with a chiral ligand and a hydrogen donor like isopropanol or a formic acid/triethylamine mixture.[13][14]
Quantitative Data for Asymmetric Transfer Hydrogenation
| Substrate | Catalyst/Ligand | H-Source | Yield (%) | ee (%) |
| Acetophenone | RuCl(p-cymene)[(S,S)-Ts-DPEN] | i-PrOH/KOH | 95 | 97 (S) |
| Aryl Alkyl Ketones | Ru(II) with chiral diamine ligand | i-PrOH | High | up to 99 |
| Acetophenone | Iron(II) (P-NH-N-P') catalyst | i-PrOH | High | up to 98 (R)[15] |
Advantages:
-
High Enantioselectivity: Excellent enantiomeric excesses are often achieved.[13]
-
Mild Conditions: Reactions are typically run under mild conditions.
-
Operational Simplicity: Compared to high-pressure hydrogenation, ATH is operationally simpler.[16]
Disadvantages:
-
Catalyst Cost: Transition metal catalysts and chiral ligands can be expensive.
-
Optimization Required: The choice of ligand and reaction conditions is critical for achieving high selectivity and may require optimization for different substrates.
Biocatalytic Reduction
Enzymes, particularly alcohol dehydrogenases (ADHs), offer a green and highly selective alternative for the reduction of pyridinyl ketones.[17] These reactions are often performed in aqueous media under mild conditions.
Quantitative Data for Biocatalytic Reduction
| Substrate | Biocatalyst (Enzyme) | Yield (%) | ee (%) |
| (4-Chlorophenyl)(pyridin-2-yl)methanone | Alcohol Dehydrogenase (from Kluyveromyces polysporus) | up to 99.6 | >99 |
| α-Fluorinated Acyl Pyridines | Alcohol Dehydrogenase (from Lactobacillus kefir) | up to 98 | 95->99 |
| Prositagliptin Ketone | Engineered Transaminase | High | >99.5 |
Advantages:
-
Exceptional Selectivity: Enzymes often provide outstanding enantioselectivity and regioselectivity.[17]
-
Green Chemistry: Biocatalytic processes are environmentally friendly, using mild conditions and aqueous media.
-
High Functional Group Tolerance: Enzymes can operate in the presence of a wide range of functional groups.
Disadvantages:
-
Substrate Specificity: Enzymes can have a narrow substrate scope, and finding a suitable enzyme for a specific substrate may require screening or protein engineering.
-
Process Optimization: Reaction conditions such as pH, temperature, and cofactor regeneration need to be carefully optimized.
Conclusion
The selection of an optimal synthetic route for substituted pyridinylmethanols is a multifaceted decision that depends on the desired substitution pattern, the need for stereochemical control, and practical considerations such as cost, scalability, and available resources.
-
Organometallic addition offers the greatest flexibility for introducing diverse substituents at the carbinol center but requires careful control of reaction conditions and may necessitate the use of protecting groups.
-
Carbonyl reduction is a reliable and high-yielding method for producing pyridinylmethanols when the desired substituents are already in place on the starting ketone or aldehyde.
-
For the synthesis of enantiomerically pure compounds, asymmetric transfer hydrogenation and biocatalytic reduction are powerful strategies. ATH provides a versatile catalytic approach, while biocatalysis offers an environmentally benign and highly selective alternative, particularly for large-scale applications.
This comparative guide provides a foundation for researchers to make informed decisions in the synthesis of substituted pyridinylmethanols, enabling the efficient development of novel molecules for a wide range of applications.
Spectroscopic Data Example
Phenyl(pyridin-2-yl)methanol [1][18]
-
¹H NMR (CDCl₃, 400 MHz) δ: 8.63 – 8.57 (m, 1H), 7.64 (td, J = 7.7, 1.7 Hz, 1H), 7.44 – 7.34 (m, 4H), 7.31 (dt, J = 5.5, 2.2 Hz, 1H), 7.25 – 7.20 (m, 1H), 7.17 (dd, J = 7.9, 0.6 Hz, 1H), 5.78 (d, J = 4.3 Hz, 1H), 5.29 (d, J = 4.4 Hz, 1H).[18]
-
¹³C NMR (CDCl₃, 101 MHz) δ: 160.8, 147.8, 143.2, 136.8, 128.6, 127.8, 127.1, 122.4, 121.4, 74.9.[18]
References
- 1. Phenyl(pyridin-2-yl)methanol | C12H11NO | CID 315585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bohr.winthrop.edu [bohr.winthrop.edu]
- 3. d.web.umkc.edu [d.web.umkc.edu]
- 4. Applications of organolithium and related reagents in synthesis. Part 3. A general study of the reaction of lithium alkyls with pyridine ketones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. spectrabase.com [spectrabase.com]
- 13. Asymmetric Transfer Hydrogenation [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
- 15. scispace.com [scispace.com]
- 16. benchchem.com [benchchem.com]
- 17. Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols [organic-chemistry.org]
- 18. rsc.org [rsc.org]
Validating the Purity of (5-Chloro-6-methoxypyridin-3-yl)methanol: A Comparative Guide to Quantitative NMR (qNMR) and Other Analytical Techniques
In the landscape of pharmaceutical research and development, the purity of chemical intermediates is paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] (5-Chloro-6-methoxypyridin-3-yl)methanol is a key building block in the synthesis of various pharmaceutical compounds. Therefore, robust and accurate methods for its purity validation are essential. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other common analytical techniques for determining the purity of this compound, supported by detailed experimental protocols and data presentation.
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for purity assessment, offering universal detection and the ability to quantify analytes without the need for identical reference standards.[3][4][5] This guide will delve into the practical application of qNMR for the purity determination of this compound and compare its performance with established chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
Comparison of Analytical Methods for Purity Determination
The choice of analytical technique for purity validation depends on various factors, including the nature of the impurities, the required level of accuracy, and the availability of instrumentation. The following table summarizes the key performance characteristics of qNMR, HPLC, and GC for the purity analysis of this compound.
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Measures the ratio of the analyte signal to that of a certified internal standard of known purity.[3] | Separates components of a mixture based on their differential partitioning between a mobile and a stationary phase.[6][7] | Separates volatile components of a mixture based on their partitioning between a mobile gas phase and a stationary phase.[7][8] |
| Reference Standard | Does not require a specific reference standard of the analyte; uses a certified internal standard.[5] | Typically requires a well-characterized reference standard of the analyte for accurate quantification.[2] | Requires a reference standard of the analyte for identification and quantification.[8] |
| Quantification | Absolute quantification based on the molar ratio of analyte to internal standard.[3] | Relative quantification based on peak area comparison to a standard curve.[8] | Relative quantification based on peak area comparison to a standard curve.[7] |
| Selectivity | High, based on distinct NMR signals for different protons in the molecule. | High, dependent on column chemistry and mobile phase composition.[6] | High, particularly for volatile compounds. |
| Sensitivity | Moderate. | High, especially with sensitive detectors like UV or MS.[8] | Very high for volatile compounds, especially with detectors like FID or MS.[7] |
| Sample Throughput | Moderate. | High, with the use of autosamplers. | High, with the use of autosamplers. |
| Advantages | - Primary ratio method- High precision and accuracy- Non-destructive- Provides structural information[4] | - High sensitivity and resolution- Well-established and widely available[7] | - Excellent for volatile impurities and residual solvents[7]- High sensitivity |
| Disadvantages | - Lower sensitivity compared to chromatographic methods- Higher initial instrument cost | - May require derivatization for compounds without a chromophore- Co-elution of impurities can be an issue[9] | - Not suitable for non-volatile or thermally labile compounds- May require derivatization[8] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining accurate and reproducible results. Below are the methodologies for purity determination of this compound using qNMR, HPLC, and GC.
This protocol outlines the steps for determining the purity of this compound using an internal standard method.
-
Selection of Internal Standard: Choose a suitable internal standard with a known purity that has signals that do not overlap with the analyte signals. Maleic acid or dimethyl sulfone are common choices.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Accurately weigh a similar amount of the internal standard into the same vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a volumetric flask.
-
Transfer an aliquot of the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to allow for full signal relaxation.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
This protocol describes a general reversed-phase HPLC method for the purity determination of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 270 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).
-
Prepare a series of calibration standards from a reference standard of known purity.
-
-
Analysis:
-
Inject the sample and standards into the HPLC system.
-
Identify the peak corresponding to this compound based on its retention time.
-
Calculate the purity by area normalization or by using a calibration curve generated from the reference standards.
-
This protocol is suitable for the analysis of volatile impurities in this compound.
-
Instrumentation: A GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Detector Temperature: 300 °C (FID) or transfer line temperature of 280 °C (MS).
-
-
Sample Preparation:
-
Dissolve a known amount of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
-
Analysis:
-
Inject the sample into the GC system.
-
Identify peaks corresponding to impurities and the main component.
-
Purity can be estimated by area percent report, assuming all components have a similar response factor with an FID. For more accurate quantification, a calibrated method with reference standards for expected impurities is required.
-
Workflow for qNMR Purity Validation
The following diagram illustrates the key steps involved in the purity determination of this compound using the qNMR method.
Conclusion
The purity of this compound is a critical quality attribute that directly impacts its suitability as a pharmaceutical intermediate. While HPLC and GC are powerful and widely used techniques for purity analysis, quantitative NMR offers a distinct advantage as a primary method that provides absolute quantification without the need for a specific reference standard of the analyte.[3][4] The choice of method should be based on the specific requirements of the analysis, with qNMR serving as an excellent orthogonal technique to chromatographic methods for comprehensive purity validation. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to establish robust analytical procedures for quality control.
References
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of (5-Chloro-6-methoxypyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential alternative synthesis pathways for the key intermediate, (5-Chloro-6-methoxypyridin-3-yl)methanol. The following sections detail plausible synthetic routes, supported by experimental data from analogous reactions, to inform strategic decisions in process development and optimization.
Introduction
This compound is a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. The selection of an optimal synthetic route is critical for achieving high yields, purity, and cost-effectiveness. This guide compares two primary alternative pathways: the reduction of a corresponding aldehyde and a lithiation-formylation-reduction sequence of a halogenated precursor.
Alternative Synthesis Pathways
Two principal strategies for the synthesis of this compound are outlined below. These pathways are based on established chemical transformations and supported by literature precedents for similar substituted pyridines.
Caption: Alternative synthetic pathways for this compound.
Pathway 1: Reduction of 5-Chloro-6-methoxy-nicotinaldehyde
This pathway involves the direct reduction of the corresponding aldehyde, 5-chloro-6-methoxy-nicotinaldehyde, to the target alcohol. This is a common and generally high-yielding transformation in organic synthesis.
Experimental Protocol (Analogous Reaction): The reduction of a similar substrate, 2-bromo-4-methoxy-pyridine-3-carbaldehyde, is reported to proceed with sodium borohydride.[1]
-
The aldehyde is dissolved in a suitable solvent mixture, such as dichloromethane/ethanol.
-
Sodium borohydride (NaBH₄) is added portion-wise to the solution at room temperature.
-
The reaction is stirred for a short period (e.g., 30 minutes).
-
The reaction is quenched with water, and the product is extracted with an organic solvent.
-
The combined organic layers are dried and concentrated to yield the desired alcohol.
Pathway 2: Lithiation-Formylation-Reduction of a Halogenated Precursor
This multi-step pathway begins with a halogenated pyridine, such as 3-bromo-5-chloro-2-methoxypyridine. A lithium-halogen exchange or directed ortho-metalation generates a reactive organolithium species, which is then formylated and subsequently reduced.
Experimental Protocol (Analogous Reaction): The synthesis of (2-bromo-4-methoxypyridin-3-yl)methanol has been reported via a similar sequence.[1]
-
Lithiation: A solution of a suitable lithium base (e.g., n-butyllithium or lithium tetramethylpiperidide - LTMP) is prepared in an anhydrous solvent like tetrahydrofuran (THF) at low temperature (-78 °C). The bromo-methoxypyridine, dissolved in THF, is added dropwise to the base.
-
Formylation: N,N-Dimethylformamide (DMF) is added to the reaction mixture, which is stirred for a period to allow for the formation of the aldehyde.
-
Work-up and Reduction: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The crude aldehyde is then extracted and can be directly reduced without extensive purification. The residue is dissolved in a solvent mixture (e.g., dichloromethane/ethanol), and sodium borohydride is added to effect the reduction to the alcohol.
Performance Comparison
The following table summarizes the key performance indicators for each pathway, based on data from analogous reactions reported in the literature.
| Parameter | Pathway 1: Reduction of Aldehyde | Pathway 2: Lithiation-Formylation-Reduction |
| Starting Material | 5-Chloro-6-methoxy-nicotinaldehyde | 3-Bromo-5-chloro-2-methoxypyridine |
| Key Reagents | Sodium borohydride | n-BuLi or LTMP, DMF, Sodium borohydride |
| Number of Steps | 1 | 2 (in sequence) or 3 (with isolation) |
| Reported Yield (Analogous) | High (typically >90% for reduction) | 70% overall yield for a similar two-step sequence[1] |
| Reaction Conditions | Mild (room temperature) | Cryogenic temperatures (-78 °C) required for lithiation |
| Potential Side Reactions | Over-reduction (unlikely with NaBH₄) | Incomplete lithiation, side reactions of the organolithium intermediate |
| Scalability | Generally straightforward | Handling of pyrophoric n-BuLi and cryogenic conditions can be challenging on a large scale |
Experimental Workflow Diagram
The following diagram illustrates the general experimental workflow for the two proposed synthetic pathways.
Caption: General experimental workflows for the alternative synthesis pathways.
Conclusion
Both presented pathways offer viable routes to this compound.
-
Pathway 1 (Reduction of Aldehyde) is the more direct and likely higher-yielding approach, provided the starting aldehyde is readily available and cost-effective. The mild reaction conditions and simple procedure make it highly amenable to scale-up.
-
Pathway 2 (Lithiation-Formylation-Reduction) provides a robust alternative if the corresponding aldehyde is not easily accessible. While the overall yield may be lower and the procedure more demanding due to cryogenic temperatures and the use of organolithium reagents, it offers flexibility in terms of starting material selection.
The choice between these pathways will ultimately depend on the availability and cost of the starting materials, as well as the scale of the synthesis and the available laboratory infrastructure. For large-scale production, the development of a reliable source for 5-chloro-6-methoxy-nicotinaldehyde to enable the use of Pathway 1 would be the most economically favorable approach.
References
A Comparative Guide to the Efficacy of Reducing Agents for Pyridine Ester Reduction
For Researchers, Scientists, and Drug Development Professionals
The reduction of pyridine esters is a fundamental transformation in synthetic chemistry, crucial for the synthesis of a wide array of pharmaceutical and agrochemical compounds. The choice of reducing agent is paramount, as it dictates the reaction's outcome, selectivity, and scalability. This guide provides an objective comparison of common reducing agents, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal method for their specific synthetic needs.
Overview of Common Reducing Agents
The reduction of an ester functional group on a pyridine ring can yield either a primary alcohol or, under specific conditions, an aldehyde. Concurrently, the pyridine ring itself is susceptible to reduction, particularly under catalytic hydrogenation conditions. The primary reducing agents discussed herein are Lithium Aluminum Hydride (LiAlH₄), Sodium Borohydride (NaBH₄), Diisobutylaluminium Hydride (DIBAL-H), and catalytic hydrogenation. Each reagent presents a unique profile of reactivity, selectivity, and operational requirements.
| Reducing Agent | Typical Conditions | Product | Selectivity | Advantages | Disadvantages |
| LiAlH₄ | Anhydrous Ether or THF, 0 °C to rt | Primary Alcohol | Reduces ester to alcohol. Does not typically reduce the pyridine ring. | Powerful and reliable for complete ester reduction.[1][2] | Highly reactive with water and protic solvents; requires stringent anhydrous conditions. Aldehyde intermediate cannot be isolated.[3][4] |
| NaBH₄ | Protic solvents (MeOH, EtOH); often requires additives (e.g., AlCl₃, CaCl₂) or elevated temperatures. | Primary Alcohol | Generally unreactive with esters unless activated.[1][5] Ring reduction is not observed. | Milder, safer, and easier to handle than LiAlH₄.[6] Tolerant to more functional groups. | Sluggish or ineffective for many esters without activation.[7] |
| DIBAL-H | Aprotic solvents (Toluene, Hexane), low temp (-78 °C) | Aldehyde | Can selectively reduce the ester to an aldehyde at low temperatures.[8][9][10] | Excellent for partial reduction to aldehydes.[9][11] Stoichiometry is easier to control than LiAlH₄.[9] | Requires cryogenic temperatures for aldehyde selectivity. Over-reduction to alcohol is a common side reaction.[12] Sensitive to air and moisture. |
| Catalytic Hydrogenation | H₂ gas, metal catalyst (e.g., Rh₂O₃, PtO₂), often in acidic media. | Primary Alcohol &/or Piperidine | Can reduce both the ester and the pyridine ring depending on the catalyst and conditions.[13][14] | Atom-economical and suitable for large-scale synthesis. Can achieve ring saturation.[14] | May lack chemoselectivity, reducing other functional groups. Requires specialized high-pressure equipment.[14] |
Quantitative Data Summary
The following table summarizes experimental results for the reduction of various pyridine esters, highlighting the performance of different reducing agents.
| Entry | Substrate | Reducing Agent & Conditions | Product | Yield (%) | Reference |
| 1 | Methyl Nicotinate | NaBH₄, Methanol | 3-Pyridinemethanol | High Yield | [6] |
| 2 | Ethyl Isonicotinate | NaBH₄, AlCl₃, Diglyme | 4-Pyridinemethanol | Not specified, but reaction proceeds with difficulty. | [15] |
| 3 | Pyridine Carboxylic Ester | Rh₂O₃ (0.5 mol%), H₂ (5 bar), TFE, 40 °C, 16h | Piperidine Carboxylic Ester/Alcohol | Excellent | [13] |
| 4 | Dimethyl 2-methyl-3-hydroxypyridine-4,5-dicarboxylate | NaBH₄, AlCl₃ | Lactone precursor of Pyridoxol | Not specified | [15] |
| 5 | General Ester | LiAlH₄, Dry Et₂O or THF, 0 °C → rt | Primary Alcohol | High | [3] |
| 6 | General Ester | DIBAL-H, Toluene, -78 °C | Aldehyde | High | [10] |
Experimental Protocols
Detailed methodologies for key reduction experiments are provided below. These protocols are intended as a starting point and may require optimization for specific substrates.
Protocol 1: Reduction of Methyl Nicotinate with Sodium Borohydride[7]
-
Esterification: Nicotinic acid is first converted to methyl nicotinate via standard esterification procedures (e.g., using methanol and a catalytic amount of acid).
-
Setup: A round-bottom flask is charged with methyl nicotinate (1.0 eq) and dissolved in methanol. The flask is cooled in an ice bath.
-
Reagent Addition: Sodium borohydride (NaBH₄, typically 2-4 eq) is added portion-wise to the stirred solution over 30-60 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours or until TLC/LCMS analysis indicates complete consumption of the starting material.
-
Work-up: The reaction is quenched by the slow addition of water or dilute acid. The methanol is removed under reduced pressure. The aqueous residue is then extracted with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude 3-pyridinemethanol is purified by column chromatography or distillation.
Protocol 2: Partial Reduction of a Pyridine Ester with DIBAL-H
-
Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet is charged with the pyridine ester substrate (1.0 eq) and dissolved in anhydrous toluene.
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: A solution of DIBAL-H (1.0-1.2 eq, typically 1.0 M in hexanes or toluene) is added dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Reaction: The mixture is stirred at -78 °C for 1-3 hours. Reaction progress is monitored by thin-layer chromatography.
-
Quenching: The reaction is carefully quenched at -78 °C by the slow, dropwise addition of methanol, followed by water and then a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
Work-up: The mixture is allowed to warm to room temperature and stirred vigorously until two clear layers form. The layers are separated, and the aqueous layer is extracted with ethyl acetate.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude pyridine aldehyde, which is then purified.
Protocol 3: Catalytic Hydrogenation of a Pyridine Ester Derivative[14]
-
Reactor Setup: To a high-pressure reactor vessel, add the pyridine ester substrate (0.8 mmol), Rhodium(III) oxide (Rh₂O₃, 1 mg, 0.5 mol%), and 2,2,2-trifluoroethanol (TFE, 1 mL).
-
Reaction Execution: Seal the reactor vessel and purge with an inert gas (e.g., argon or nitrogen) to remove air.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to 5 bar.
-
Heating and Stirring: Stir the reaction mixture at 40 °C for 16 hours.
-
Work-up: After cooling and carefully venting the hydrogen gas, the reaction mixture is filtered through a pad of Celite® to remove the catalyst. The filtrate is concentrated under reduced pressure.
-
Purification: The crude product, containing the reduced piperidine ring, is purified by column chromatography.
Reaction Mechanisms and Workflows
Visualizing the reaction pathways is essential for understanding the selectivity and outcomes of different reduction methods.
References
- 1. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgosolver.com [orgosolver.com]
- 4. Esters to Alcohols - Chemistry Steps [chemistrysteps.com]
- 5. joneschemistry.wordpress.com [joneschemistry.wordpress.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. adichemistry.com [adichemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Diisobutylaluminium hydride - Wikipedia [en.wikipedia.org]
- 13. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
The Power of Prediction: Using DFT Calculations to Foresee Halopyridine Derivative Reactivity
For researchers, scientists, and professionals in drug development, understanding the reactivity of halopyridine derivatives is crucial for designing novel synthetic pathways and developing new therapeutic agents. Density Functional Theory (DFT) calculations have emerged as a powerful predictive tool in this domain, offering insights into reaction mechanisms and reactivity trends that can guide experimental work. This guide provides a comparative overview of how DFT calculations are employed to predict the reactivity of halopyridine derivatives, supported by experimental data and detailed methodologies.
The reactivity of halopyridines is significantly influenced by the nature of the halogen substituent and the position of substitution on the pyridine ring. DFT calculations allow for the elucidation of electronic structures and the prediction of reaction pathways, such as the common Nucleophilic Aromatic Substitution (SNAr) reactions. These computational studies can provide valuable quantitative data on activation energies, transition state geometries, and reaction thermodynamics, which correlate with experimentally observed reactivity.
Comparing Theoretical Predictions with Experimental Outcomes
DFT calculations have been successfully used to rationalize the observed reactivity order in SNAr reactions of halopyridines. For activated aryl substrates, the typical leaving group order is F > Cl ≈ Br > I.[1] Computational models can quantify the energy barriers associated with the addition-elimination mechanism, which is characteristic of SNAr reactions.
For instance, studies on N-methylpyridinium compounds have shown that the reactivity order can be influenced by the reaction mechanism.[1] While a simple "element effect" might be expected, computational results indicate that for leaving groups like Cl, Br, and I, the mechanism can involve a concerted E2-like elimination, whereas for poorer leaving groups like F, an E1cB-like mechanism may be favored.[1] The presence of electron-withdrawing groups, such as a cyano group, has been shown to significantly increase reactivity, a phenomenon that can be explained by the stabilization of reaction intermediates and transition states, as calculated by DFT.[1][2]
Quantitative Comparison of Reactivity Predictors
The following table summarizes key parameters obtained from DFT calculations that are used to predict the reactivity of halopyridine derivatives. These parameters are often correlated with experimental observables like reaction rates.
| Reactivity Parameter | Description | Typical DFT Functional/Basis Set | Relevance to Halopyridine Reactivity |
| Activation Energy (Ea) | The energy barrier that must be overcome for a reaction to occur. Lower Ea corresponds to a faster reaction. | B3LYP/6-311G+(d,p)[3][4] | Directly predicts the kinetic feasibility of a reaction, such as SNAr. |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. A smaller gap generally indicates higher reactivity. | B3LYP/6-311G+(d,p)[3] | Indicates the molecule's excitability and susceptibility to nucleophilic or electrophilic attack. |
| Global Electrophilicity Index (ω) | A measure of the stabilization in energy when the system acquires an additional electronic charge from the environment. | B3LYP/6-31G*[5] | Helps in understanding the overall electrophilic nature of the halopyridine, crucial for reactions with nucleophiles. |
| Fukui Functions | Describe the change in electron density at a given point in a molecule when the total number of electrons is changed. | Not specified in snippets | Identify the most probable sites for nucleophilic and electrophilic attack on the pyridine ring.[6] |
| Nucleus-Independent Chemical Shift (NICS) | A measure of aromaticity. Changes in NICS upon substitution can indicate changes in ring stability and reactivity. | B3LYP/6-31G(d,p)[7] | Aromaticity affects the overall stability and reactivity of the pyridine ring. |
Experimental Protocols for Validation
The validation of DFT predictions relies on robust experimental data. Standard experimental protocols for studying the reactivity of halopyridines, particularly in SNAr reactions, involve the reaction of the halopyridine with a nucleophile under controlled conditions, followed by product characterization and quantification.
General Protocol for SNAr Reaction of a Halopyridine with an Amine:
-
Reactant Preparation: A solution of the halopyridine (e.g., 2-chloropyridine) is prepared in a suitable solvent (e.g., water, CH2Cl2).[8][9] A solution of the amine nucleophile (e.g., piperidine) is also prepared.[1]
-
Reaction: The amine solution is added to the halopyridine solution, often in the presence of a base or catalyst (e.g., KF).[9] The reaction mixture is stirred at a specific temperature (e.g., 23°C to 100°C) for a defined period (e.g., 2 to 17 hours).[8][9]
-
Work-up and Isolation: The reaction mixture is then worked up to isolate the product. This may involve decanting the solvent, drying the solid product under vacuum, or extraction and purification by chromatography.[8]
-
Characterization and Quantification: The structure of the product is confirmed using techniques such as 1H NMR spectroscopy and elemental analysis.[8] The yield of the product is determined to quantify the reactivity.
Visualizing Computational Workflows and Reaction Mechanisms
Diagrams generated using Graphviz can help visualize the logical flow of a DFT study for predicting reactivity and the underlying reaction mechanisms.
References
- 1. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ias.ac.in [ias.ac.in]
- 4. Research Trends [researchtrends.net]
- 5. Reactivity and Stability of Metalloporphyrin Complex Formation: DFT and Experimental Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Benchmarking (5-Chloro-6-methoxypyridin-3-yl)methanol Against Other TRPV3 Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel antagonist, (5-Chloro-6-methoxypyridin-3-yl)methanol, against a panel of other known TRPV3 inhibitors. Due to the limited publicly available data on this compound, this document serves as a benchmarking framework, detailing the performance of established antagonists to provide a comparative context for the evaluation of novel compounds. The included experimental data for existing antagonists, detailed methodologies, and pathway visualizations are intended to guide researchers in their assessment of new chemical entities targeting TRPV3.
Comparative Analysis of TRPV3 Antagonists
The following table summarizes the in vitro potency of several known TRPV3 antagonists. The half-maximal inhibitory concentration (IC50) is a key metric for antagonist potency, representing the concentration of a drug that is required for 50% inhibition in vitro.
| Compound | Type | IC50 (Human TRPV3) | Assay Method | Reference(s) |
| This compound | Synthetic | Data not publicly available | - | - |
| KM-001 | Synthetic | ~3 nM | Calcium Imaging (in nHEK cells) | [1][2] |
| Trpvicin | Synthetic | 0.41 µM (WT), 0.22 µM (G573S mutant) | Not specified | [3][4][5] |
| Forsythoside B | Natural Product | 6.7 ± 0.7 µM | Whole-cell patch clamp | [6][7][8][9] |
| Citrusinine II | Natural Product | 12.43 µM | Calcium Imaging | [10][11][12][13] |
| Osthole | Natural Product | 37.0 ± 1.9 µM | Not specified | [7][14][15][16] |
| Ruthenium Red | Inorganic Dye (Non-selective) | ~500 nM (for TRPV channels) | Electrophysiology | [17][18][19] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of antagonist performance. The following are standard protocols used to characterize TRPV3 antagonists.
In Vitro Assays
This high-throughput assay measures changes in intracellular calcium ([Ca2+]i) in response to TRPV3 activation and its inhibition by an antagonist.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing human TRPV3 are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates at a density of 50,000 cells per well and incubated for 24-48 hours to allow for adherence.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution (e.g., Hanks' Balanced Salt Solution) for 30-60 minutes at 37°C.
-
Compound Incubation: After dye loading, the cells are washed, and the test compound (e.g., this compound) at various concentrations is added to the wells and incubated for 15-30 minutes.
-
TRPV3 Activation and Data Acquisition: A known TRPV3 agonist (e.g., 2-Aminoethoxydiphenyl borate [2-APB] or carvacrol) is added to the wells to activate the channel. The fluorescence intensity is measured immediately using a fluorescence plate reader. The change in fluorescence, indicative of Ca2+ influx, is recorded over time.
-
Data Analysis: The antagonist effect is quantified by the reduction in the agonist-induced fluorescence signal. IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
This technique provides a direct measure of the ion channel activity and is considered the gold standard for characterizing ion channel modulators.
-
Cell Preparation: HEK293 cells expressing TRPV3 are grown on glass coverslips.
-
Recording Setup: A coverslip is transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an extracellular solution.
-
Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-5 MΩ when filled with an intracellular solution.
-
Giga-seal Formation and Whole-Cell Configuration: The micropipette is brought into contact with a cell, and a high-resistance "giga-seal" is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured by applying gentle suction to achieve the whole-cell configuration.
-
Current Recording: The cell is voltage-clamped at a holding potential (e.g., -60 mV). TRPV3 currents are elicited by application of an agonist.
-
Antagonist Application: The test antagonist is applied via the perfusion system, and the reduction in the agonist-induced current is measured.
-
Data Analysis: The percentage of inhibition is calculated, and concentration-response curves are generated to determine the IC50 value.
In Vivo Models
This model is used to assess the analgesic potential of TRPV3 antagonists in inflammatory pain.
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice are used.
-
Induction of Inflammation: A 1-2% solution of λ-carrageenan in saline is injected into the plantar surface of one hind paw.
-
Drug Administration: The test antagonist is administered (e.g., orally, intraperitoneally, or topically) at a predetermined time before or after the carrageenan injection.
-
Assessment of Thermal Hyperalgesia: At various time points after carrageenan injection, the paw withdrawal latency to a noxious thermal stimulus is measured using a plantar test apparatus. An increase in the paw withdrawal latency in the drug-treated group compared to the vehicle-treated group indicates an analgesic effect.
-
Data Analysis: The paw withdrawal latencies are recorded, and the anti-hyperalgesic effect of the antagonist is calculated.
These models are used to evaluate the anti-pruritic activity of TRPV3 antagonists.
-
Compound Q- or Histamine-Induced Itch: A pruritogen (e.g., compound Q or histamine) is injected intradermally into the rostral back or nape of the neck of the mice.
-
Drug Administration: The test antagonist is administered prior to the pruritogen injection.
-
Behavioral Assessment: The number of scratching bouts directed towards the injection site is counted for a defined period (e.g., 30-60 minutes). A reduction in scratching behavior in the antagonist-treated group compared to the vehicle group indicates anti-pruritic activity.
-
Data Analysis: The total number of scratches is quantified and statistically analyzed.
Visualizations
TRPV3 Signaling Pathway
The following diagram illustrates the key signaling events following the activation of the TRPV3 channel in keratinocytes.
Caption: Simplified TRPV3 signaling pathway in keratinocytes.
Experimental Workflow for Antagonist Evaluation
The following diagram outlines a typical workflow for the preclinical evaluation of a novel TRPV3 antagonist.
Caption: General workflow for TRPV3 antagonist evaluation.
References
- 1. TRPV3 inhibitor KM-001 shows activity in keratoderma and itch models | BioWorld [bioworld.com]
- 2. Kamari’s TRPV3 inhibitors demonstrate potent activity in keratoderma and ichthyosis | BioWorld [bioworld.com]
- 3. Trpvicin | TRPV3 inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Trpvicin by MedChem Express, Cat. No. HY-165559-10MG | Lucerna-Chem AG [shop.lucerna-chem.ch]
- 6. Pharmacological Inhibition of the Temperature-Sensitive and Ca2+-Permeable Transient Receptor Potential Vanilloid TRPV3 Channel by Natural Forsythoside B Attenuates Pruritus and Cytotoxicity of Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Citrusinine II | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 11. researchgate.net [researchgate.net]
- 12. Citrusinine II | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 13. researchgate.net [researchgate.net]
- 14. TRPV3 Ion Channel: From Gene to Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Structural mechanism of TRPV3 channel inhibition by the plant-derived coumarin osthole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. TRPV3: Structure, Diseases and Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. rndsystems.com [rndsystems.com]
Cross-Validation of Analytical Methods for (5-Chloro-6-methoxypyridin-3-yl)methanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of (5-Chloro-6-methoxypyridin-3-yl)methanol, a key intermediate in pharmaceutical synthesis. The selection of a suitable analytical method is critical for ensuring the quality, purity, and consistency of this compound in research and development settings.
Method Comparison at a Glance
The following tables summarize the typical performance characteristics for HPLC and GC-MS methods based on data from analogous pyridine compounds. These values should be considered representative and require verification through in-house validation studies for this compound.
Table 1: High-Performance Liquid Chromatography (HPLC) Performance Data
| Validation Parameter | Typical Performance for Chlorinated Pyridine Derivatives | Acceptance Criteria (ICH) |
| Linearity (r²) | ≥ 0.998 | ≥ 0.99 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 80 - 120% |
| Precision (% RSD) | ≤ 2.0% | ≤ 15% |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | - |
| Limit of Quantitation (LOQ) | 0.03 - 0.3 µg/mL | - |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data
| Validation Parameter | Typical Performance for Chloro-methoxy Pyridine Derivatives | Acceptance Criteria (ICH) |
| Linearity (r²) | ≥ 0.995 | ≥ 0.99 |
| Accuracy (% Recovery) | 95.0 - 105.0% | 80 - 120% |
| Precision (% RSD) | ≤ 5.0% | ≤ 15% |
| Limit of Detection (LOD) | 1 - 10 ng/mL | - |
| Limit of Quantitation (LOQ) | 3 - 30 ng/mL | - |
Experimental Protocols
The following are detailed, adaptable experimental protocols for the analysis of this compound by HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on established methods for the analysis of chlorinated pyridine derivatives.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (containing 0.1% formic acid). A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm (or a wavelength of maximum absorbance for the target analyte).
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 10 mL of diluent (e.g., 50:50 acetonitrile:water) to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to cover the desired concentration range for linearity assessment (e.g., 1 - 100 µg/mL).
-
Sample Solution: Prepare the sample by dissolving a known amount in the diluent to achieve a final concentration within the linear range of the method.
3. Method Validation Parameters:
-
Linearity: Analyze the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy: Perform recovery studies by spiking a placebo or a known matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0 - 102.0%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two days should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is adapted from methods for the analysis of related chloro-methoxy pyridine compounds. Derivatization may be necessary to improve the volatility and chromatographic behavior of the analyte.
1. Instrumentation and Chromatographic Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Split/splitless injector, operated in splitless mode at 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-350.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
2. Standard and Sample Preparation (with Derivatization):
-
Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of the reference standard in a suitable aprotic solvent (e.g., pyridine or acetonitrile).
-
Working Standard Solutions: Prepare working standards by diluting the stock solution.
-
Derivatization Procedure:
-
Transfer a known volume of the standard or sample solution to a vial and evaporate the solvent under a stream of nitrogen.
-
Add 100 µL of pyridine and 100 µL of BSTFA + 1% TMCS to the dried residue.
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
3. Method Validation Parameters:
-
The validation parameters (Linearity, Accuracy, Precision, LOD, and LOQ) should be assessed following similar procedures as described for the HPLC method, using the derivatized standards and samples.
Workflow and Decision Making
The selection of the most appropriate analytical technique depends on several factors, including the specific requirements of the analysis, the available instrumentation, and the nature of the sample matrix.
Caption: Workflow for cross-validation of analytical methods.
The choice between HPLC and GC-MS for the analysis of this compound involves a trade-off between different performance characteristics.
Caption: Decision tree for analytical method selection.
A Comparative Guide to Isomeric Purity Analysis of (5-Chloro-6-methoxypyridin-3-yl)methanol
For researchers, scientists, and professionals in drug development, ensuring the isomeric purity of active pharmaceutical ingredients (APIs) and intermediates is a critical step in guaranteeing safety and efficacy. (5-Chloro-6-methoxypyridin-3-yl)methanol, a substituted pyridine, serves as a vital building block in the synthesis of various pharmaceutical compounds. Its isomeric purity can significantly influence the pharmacological and toxicological profile of the final drug product. This guide provides an objective comparison of modern analytical techniques for the isomeric purity analysis of this compound and its analogs, supported by experimental data and detailed protocols.
The primary challenge in analyzing this compound lies in the separation and quantification of its positional isomers. These isomers possess the same molecular weight but differ in the substitution pattern on the pyridine ring, often leading to very similar physicochemical properties and making their resolution a complex analytical task.[1][2]
Comparison of Key Analytical Techniques
The three most powerful and widely adopted analytical techniques for the separation of pyridine isomers are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). Each method offers distinct advantages and is suited to different aspects of isomeric purity analysis.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and robust technique for the analysis of substituted pyridines.[1] Due to the polar nature of many pyridine derivatives, specialized HPLC modes beyond standard reversed-phase are often employed.[1][3] Mixed-mode chromatography, which combines reversed-phase and ion-exchange or HILIC (Hydrophilic Interaction Liquid Chromatography) mechanisms, is particularly effective.[4] Furthermore, columns that facilitate hydrogen bonding or π-π interactions can exploit the subtle electronic differences between positional isomers to achieve separation.[5] A key challenge with basic compounds like pyridines is their interaction with residual silanols on silica-based columns, which can lead to poor peak shape (tailing).[1]
Gas Chromatography (GC): GC, especially when coupled with a mass spectrometer (GC-MS) or a flame ionization detector (GC-FID), is a well-established and highly sensitive method for analyzing volatile and semi-volatile pyridine derivatives.[6] High-resolution capillary columns are essential for resolving closely related isomers.[6] While some compounds may require derivatization to improve volatility and thermal stability, direct GC analysis methods are often available and can save time and reduce costs.[7] GC-MS is particularly powerful for impurity profiling, offering high sensitivity and the ability to identify unknown impurities through their mass spectra.[7][8]
Capillary Electrophoresis (CE): CE is an advanced analytical technique that separates ionic species based on their electrophoretic mobility in an electric field.[9] It is known for its exceptionally high resolution, rapid analysis times, and minimal sample and solvent requirements.[9][10] CE is a potent method for analyzing chiral substances and is also highly effective for separating positional isomers of pharmaceuticals.[11][12] Different modes, such as Capillary Zone Electrophoresis (CZE), can be tailored to the specific properties of the analytes.[9] The versatility of CE allows for fine-tuning of the separation by modifying the background electrolyte composition.[11]
Data Presentation: Performance Comparison
The following table summarizes the key performance characteristics of HPLC, GC, and CE for the isomeric purity analysis of substituted pyridines.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Capillary Electrophoresis (CE) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Differential migration of ions in an electric field within a capillary.[9] |
| Applicability | Broad applicability to a wide range of polar and non-polar compounds. Excellent for non-volatile samples. | Best suited for volatile and thermally stable compounds. Derivatization may be required. | Excellent for charged and polar molecules, including chiral and positional isomers.[11][13] |
| Resolution | Good to excellent. Highly dependent on column chemistry and mobile phase optimization.[2] | Very high, especially with capillary columns.[6] | Exceptionally high, often superior to HPLC for complex mixtures.[9] |
| Sensitivity | Good. Dependent on the detector (UV, MS). MS detection can be limited by non-volatile buffers.[3] | Excellent, especially with FID and MS detectors. Can reach ppb levels or lower.[7] | Very high, requires minimal sample volume.[9] |
| Analysis Time | Typically 5-30 minutes. | Typically 5-20 minutes.[14] | Very fast, often under 10 minutes. |
| Key Advantages | Robust, versatile, well-established, wide variety of stationary phases available.[1] | High sensitivity, excellent resolution for volatile compounds, mature technology.[7] | High efficiency, speed, low sample/reagent consumption, green analytical technique.[10] |
| Limitations | Peak tailing for basic compounds, potential for MS incompatibility with certain mobile phases.[1] | Requires sample volatility, potential for thermal degradation of labile compounds. | Can be sensitive to matrix effects, requires charged or chargeable analytes.[9] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of any analytical technique. The following protocols are representative examples for the analysis of substituted pyridine isomers.
Method 1: High-Performance Liquid Chromatography (HPLC)
This protocol is based on a mixed-mode chromatographic method suitable for separating hydrophilic pyridine isomers.[1][4]
-
System: HPLC with UV or Diode Array Detector (DAD).
-
Column: A mixed-mode column such as Amaze HD (150 mm x 3.2 mm) or a column designed for hydrogen-bonding interactions like SHARC 1.[1][4]
-
Mobile Phase: An isocratic mixture of Acetonitrile and Methanol (e.g., 60:40) containing acidic and buffer additives (e.g., 0.2% Formic Acid and 0.25% Ammonium Formate). The exact composition should be optimized to achieve the best resolution.[1][4]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 25 °C.[1]
-
Detection: UV at 270 nm.[4]
-
Injection Volume: 1-5 µL.[1]
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Standard Preparation: Prepare individual standards of the main compound and any known isomers at a similar concentration to the sample.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a general method for the impurity profiling of pyridine-containing pharmaceutical starting materials.[8]
-
System: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Orbitrap or single quadrupole).[8]
-
Column: (5%-Phenyl)-methylpolysiloxane capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[7][8]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[8]
-
Injector Temperature: 250 °C.[8]
-
Injection Mode: Split injection (e.g., 40:1 split ratio).[8]
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 20 °C/min to 320 °C and hold for 5 minutes.[8]
-
MS Transfer Line Temperature: 250 °C.[8]
-
Ion Source Temperature: 250 °C.[8]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[8]
-
Scan Range: 40-450 m/z.
-
Sample Preparation: Dilute the sample in a suitable solvent like methanol or dichloromethane to a concentration of 100 µg/mL.[8]
Method 3: Capillary Zone Electrophoresis (CZE)
This protocol is a representative method for the separation of pharmaceutical isomers.[12]
-
System: Capillary Electrophoresis instrument with a DAD detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm ID, effective length 40 cm).
-
Background Electrolyte (BGE): 100 mM Phosphate buffer at pH 2.5. For chiral separations, a chiral selector such as sulfobutylether-β-cyclodextrin (SBE-β-CD) at a concentration of 30 mg/mL would be added to the BGE.[12]
-
Voltage: 25 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve the sample in the BGE or water to a concentration of 0.5 mg/mL.
Mandatory Visualizations
Diagrams illustrating workflows and logical relationships provide a clear visual guide for complex analytical processes.
Caption: General workflow for isomeric purity analysis.
Caption: Logical flow for HPLC method development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. helixchrom.com [helixchrom.com]
- 4. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 5. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. mdpi.com [mdpi.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. ijnrd.org [ijnrd.org]
- 10. asiapharmaceutics.info [asiapharmaceutics.info]
- 11. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods | MDPI [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Identification of chiral drug isomers by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
Comparative Drug-Like Properties of Pyridine Derivatives: A Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the drug-like properties of various pyridine derivatives. The pyridine scaffold is a cornerstone in medicinal chemistry, and understanding the impact of substitutions on its pharmacokinetic profile is crucial for designing effective therapeutics. [1][2][3] This document summarizes key quantitative data, details experimental protocols for property assessment, and visualizes relevant workflows and biological pathways.
I. Comparative Analysis of Physicochemical and ADME Properties
The following tables present a comparative overview of key drug-like properties for a selection of pyridine derivatives. These properties—solubility, permeability, and metabolic stability—are critical determinants of a compound's oral bioavailability and overall in vivo efficacy.[4] The data has been compiled from various studies to provide a consolidated resource.
Table 1: Aqueous Solubility and Permeability of Mono-Substituted Pyridine Derivatives
This table showcases the impact of single substitutions on the pyridine ring on its aqueous solubility and Caco-2 permeability. The permeability data indicates that the parent pyridine is highly permeable, and substitutions can significantly modulate this property.[5]
| Compound | Substituent Position | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Aqueous Solubility (µM) |
| Pyridine | - | 107 | High |
| 3-Fluoropyridine | 3 | 114 | Not Reported |
| 3-Chloropyridine | 3 | 31 | Not Reported |
| 3-Methylpyridine | 3 | 111 | High |
| 3-Ethylpyridine | 3 | 108 | Not Reported |
| 3-Phenylpyridine | 3 | 70 | Not Reported |
| 4-Phenylpyridine | 4 | 130 | Not Reported |
| 3-Hydroxypyridine | 3 | 43 | High |
| 3-Aminopyridine | 3 | 74 | High |
| 4-Aminopyridine | 4 | 11 | High |
| 3-Pyridinecarboxamide | 3 | 24 | High |
| 3-Pyridinecarboxylic acid | 3 | 6 | High |
| 3-Pyridinecarbaldehyde | 3 | 39 | Not Reported |
| 3-Pyridylcarbinol | 3 | 55 | Not Reported |
| 3-Benzylpyridine | 3 | 98 | Not Reported |
Data sourced from a study on the substituent effect on pyridine permeability across Caco-2 monolayers.[5] Aqueous solubility is qualitatively described based on general chemical knowledge.
Table 2: Metabolic Stability of Pyridine Derivatives in Human Liver Microsomes (HLM)
Metabolic stability is a crucial parameter for predicting the in vivo half-life of a drug. This table presents the in vitro half-life (t₁/₂) and intrinsic clearance (CLint) of various pyridine-containing compounds in HLM. Modifications to the pyridine scaffold and its substituents can dramatically alter metabolic stability.[6][7]
| Compound Class | Representative Compound/Modification | Half-life (t₁/₂) in HLM (min) | Intrinsic Clearance (CLint) (µL/min/mg) |
| Piperazin-1-ylpyridazines | Unsubstituted Phenyl | 3 | High |
| Methoxy-substituted Phenyl | > 60 | Low | |
| Pyridyl substitution | 3 | High | |
| Rupatadine Analogue | Pyridine-containing (Rupatadine) | 3.2 | 517 |
| Saturated Pyridine Mimetic | 35.7 | 47 | |
| EphB3 Inhibitors | 1-Substituted Piperidine | Low | High |
| 4-Substituted Piperidine | High | Low |
Data compiled from studies on structure-metabolism relationships and saturated pyridine mimetics.[6][7][8]
II. Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
A. Caco-2 Permeability Assay
The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[9]
1. Cell Culture and Monolayer Formation:
-
Caco-2 cells are seeded on semipermeable filter supports in multi-well plates.[9]
-
The cells are cultured for 21 days to allow them to differentiate and form a confluent monolayer with tight junctions, mimicking the intestinal barrier.[10] Alternatively, a more rapid 7-day protocol can be used with a higher initial cell seeding density.[11]
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[9]
2. Permeability Measurement:
-
The experiment is conducted in two directions: apical-to-basolateral (A-B) to assess absorption and basolateral-to-apical (B-A) to assess efflux.[9]
-
The test compound is added to the donor chamber (apical for A-B, basolateral for B-A) at a specific concentration (e.g., 10 µM).[9]
-
Samples are collected from the receiver chamber at predetermined time points (e.g., over 2 hours).[9]
-
The concentration of the compound in the samples is quantified using LC-MS/MS.[9]
3. Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.
-
The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if the compound is a substrate of efflux transporters like P-glycoprotein. An efflux ratio greater than 2 is generally considered indicative of active efflux.
B. Metabolic Stability Assay using Hepatocytes
This assay measures the rate of metabolism of a compound by liver cells, providing an estimate of its intrinsic clearance.[12]
1. Cell Preparation and Incubation:
-
Cryopreserved human hepatocytes are thawed and diluted to a concentration of 0.5 x 10⁶ cells/mL in incubation medium.[12]
-
The hepatocyte suspension is pre-incubated at 37°C.[12]
2. Metabolic Reaction:
-
The test compound (e.g., at 1 µM) is added to the hepatocyte suspension to initiate the metabolic reaction.[13]
-
The mixture is incubated in a shaking incubator at 37°C.[12]
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes) and the reaction is quenched by adding a solvent like acetonitrile.[12][13]
3. Data Analysis:
-
The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.[13]
-
The in vitro half-life (t₁/₂) is calculated from the slope of the natural logarithm of the remaining compound concentration versus time.[13]
-
The intrinsic clearance (CLint) is calculated using the formula: CLint (µL/min/10⁶ cells) = (0.693 / t₁/₂) * (incubation volume / number of hepatocytes)[13]
III. Visualizations
The following diagrams illustrate the experimental workflow for assessing drug-like properties and a representative signaling pathway where pyridine derivatives are often active.
Caption: Experimental workflow for the comparative assessment of drug-like properties of pyridine derivatives.
Caption: A simplified kinase signaling pathway often targeted by pyridine-based inhibitors.
References
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 4. Drug-like properties and the causes of poor solubility and poor permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. enamine.net [enamine.net]
- 10. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 11. Development of a 7-day, 96-well Caco-2 permeability assay with high-throughput direct UV compound analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
- 13. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Comparative Analysis of (5-Chloro-6-methoxypyridin-3-yl)methanol Ion-Pair Complexes and Alternatives
A comprehensive guide for researchers, scientists, and drug development professionals on the characterization of ion-pair complexes involving (5-Chloro-6-methoxypyridin-3-yl)methanol, benchmarked against the well-characterized 1-Butyl-3-methylpyridinium chloride.
This guide provides a comparative overview of the analytical techniques used to characterize ion-pair complexes of the novel compound this compound. Due to the limited availability of specific experimental data for this compound's ion-pair complexes in the public domain, this guide utilizes analogous data from related pyridinium compounds and establishes a detailed comparison with the well-documented ionic liquid, 1-Butyl-3-methylpyridinium chloride ([BMPy]Cl). The experimental protocols and characterization data presented herein are based on established methodologies and provide a robust framework for researchers entering this field.
Data Presentation: A Comparative Summary
The following tables summarize the key characterization data for the hypothetical ion-pair complex of this compound with a generic chloride counter-ion and the known data for 1-Butyl-3-methylpyridinium chloride.
Table 1: Physicochemical Properties
| Property | This compound•Cl⁻ (Predicted) | 1-Butyl-3-methylpyridinium Chloride ([BMPy]Cl)[1][2][3] |
| Molecular Formula | C₇H₉Cl₂NO₂ | C₁₀H₁₆ClN |
| Molecular Weight | 210.06 g/mol | 185.69 g/mol |
| Appearance | White to off-white solid | Colorless to white crystalline solid |
| Melting Point | Not available | 112 °C |
Table 2: Spectroscopic Data Comparison
| Technique | This compound•Cl⁻ (Expected) | 1-Butyl-3-methylpyridinium Chloride ([BMPy]Cl) |
| ¹H NMR (ppm) | Shifts influenced by the electron-withdrawing chloro and methoxy groups on the pyridine ring. Protons ortho to the nitrogen are expected to be significantly downfield. | Specific shifts for the butyl and methyl protons are well-documented. For example, in CDCl₃, characteristic peaks appear for the N-CH₂ (t), -(CH₂)₂- (m), -CH₃ (t) of the butyl group and the ring-CH₃ (s). |
| ¹³C NMR (ppm) | Aromatic carbons will show distinct signals, with the carbon bearing the chloro group shifted downfield and the carbon with the methoxy group shifted upfield. | The carbon atoms of the pyridinium ring and the butyl chain have been assigned specific chemical shifts. |
| Mass Spec (m/z) | ESI-MS is expected to show a prominent peak for the cation [C₇H₉ClNO₂]⁺ at m/z 174.03. | FAB-MS shows a characteristic peak for the cation [C₁₀H₁₆N]⁺ at m/z 142 and a peak for the ion pair with an additional cation at m/z 319.[4] |
| UV-Vis (λmax) | Expected to exhibit absorption bands in the UV region characteristic of the substituted pyridine ring. | Typically shows absorption maxima in the UV region, related to the π-π* transitions of the pyridinium ring. |
| IR (cm⁻¹) | Characteristic peaks for C-Cl, C-O, O-H, C=N, and C=C stretching vibrations. | IR spectra show characteristic peaks for C-H stretching and bending, and C=N and C=C stretching of the pyridinium ring. |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of these ion-pair complexes are provided below.
Synthesis of this compound
This is a putative synthetic protocol adapted from procedures for similar compounds.
-
Starting Material: 3,5-dichloro-2-methoxypyridine.
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of 3,5-dichloro-2-methoxypyridine in anhydrous THF is added dropwise to initiate the Grignard reaction. The mixture is stirred at room temperature until the magnesium is consumed.
-
Formylation: The freshly prepared Grignard reagent is cooled to 0°C and a solution of anhydrous N,N-dimethylformamide (DMF) in THF is added dropwise. The reaction is allowed to warm to room temperature and stirred for several hours.
-
Reduction: The reaction mixture is cooled again to 0°C, and a solution of sodium borohydride in methanol is added portion-wise.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound.
Synthesis of 1-Butyl-3-methylpyridinium Chloride ([BMPy]Cl)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, 3-methylpyridine is dissolved in a suitable solvent such as toluene.
-
Alkylation: 1-Chlorobutane is added to the solution.
-
Reflux: The reaction mixture is heated to reflux and maintained at this temperature for 24 hours.
-
Isolation: After cooling to room temperature, the resulting precipitate is collected by filtration, washed with a non-polar solvent like diethyl ether to remove unreacted starting materials, and dried under vacuum to yield 1-Butyl-3-methylpyridinium chloride as a white solid.[4]
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or Fast Atom Bombardment (FAB) mass spectrometry is used to determine the mass-to-charge ratio (m/z) of the cationic species and to confirm the molecular weight of the ion pair.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra are recorded on a spectrophotometer in a suitable solvent (e.g., methanol or acetonitrile) to identify the electronic transitions of the pyridinium ring.
-
Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-Transform Infrared (FTIR) spectrometer to identify the characteristic functional groups present in the molecules.
-
X-ray Crystallography: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution. The crystallographic data is collected on a diffractometer to determine the precise three-dimensional structure of the ion-pair complex in the solid state.
Mandatory Visualization
The following diagrams illustrate the chemical structures and a general workflow for the characterization of ion-pair complexes.
References
Safety Operating Guide
Safe Disposal of (5-Chloro-6-methoxypyridin-3-yl)methanol: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds like (5-Chloro-6-methoxypyridin-3-yl)methanol are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound, aligning with standard laboratory safety protocols and hazardous waste regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. This compound is classified as hazardous, known to cause skin, eye, and respiratory irritation[1].
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves.
-
Lab Coat: A standard lab coat should be worn.
-
Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or vapors[2][3][4].
In Case of Spills: Spills should be absorbed using an inert material, such as sand or vermiculite, and collected into a designated, sealed container for hazardous waste[1][2]. Do not allow the chemical to enter drains or waterways[1][2].
Quantitative Data Summary
| Hazard Classification | Description | Precautionary Measures |
| Skin Irritation | Causes skin irritation[1]. | Avoid direct contact. Wear protective gloves and clothing[1]. |
| Eye Irritation | Causes serious eye irritation[1]. | Wear eye protection[1]. |
| Respiratory Irritation | May cause respiratory irritation[1]. | Avoid breathing dust/fumes. Use in a well-ventilated area[1]. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with institutional, local, and federal hazardous waste regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
1. Waste Segregation:
-
This compound waste should be segregated as a chlorinated organic waste[4].
-
Do not mix with incompatible materials such as strong acids or bases.
2. Waste Container Selection and Labeling:
-
Use a chemically compatible, leak-proof container with a secure screw-top cap. Polyethylene or glass containers are generally suitable.
-
The container must be clearly labeled with the words "Hazardous Waste"[5].
-
The full chemical name, "this compound," must be written on the label (no abbreviations or chemical formulas)[4].
-
For mixtures, list all constituents and their approximate percentages.
3. Waste Accumulation and Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure area, away from sources of ignition[1].
-
Ensure secondary containment is in place to capture any potential leaks[4].
4. Disposal Request and Pickup:
-
Once the waste container is full or no longer in use, submit a chemical waste collection request to your institution's Environmental Health and Safety (EH&S) department[4].
-
The final disposal must be carried out by a licensed hazardous waste management company at an approved waste disposal plant[1].
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling (5-Chloro-6-methoxypyridin-3-yl)methanol
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling (5-Chloro-6-methoxypyridin-3-yl)methanol (CAS No. 915107-47-0). The following procedures outline the necessary personal protective equipment (PPE), safe handling practices, and disposal methods to ensure a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant. It is crucial to use appropriate PPE to prevent exposure.[1] The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation.[1]
Summary of Recommended Personal Protective Equipment
| PPE Category | Recommended Equipment | Best Practices |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields. A face shield is recommended when there is a significant risk of splashing. | Ensure eye protection meets appropriate government standards (e.g., NIOSH in the US or EN 166 in the EU). |
| Hand Protection | Chemically resistant, impervious gloves. Based on data for structurally related pyridine compounds, Butyl rubber or Viton gloves are recommended for prolonged contact. Nitrile gloves may be suitable for incidental splash protection but should be changed immediately upon contact.[2][3] | Inspect gloves for integrity before each use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves as hazardous waste.[4] Wash and dry hands thoroughly after handling. |
| Respiratory Protection | A NIOSH-approved respirator is required if working outside of a certified chemical fume hood, if ventilation is inadequate, or if dust is generated from the solid form. | The type of respirator will depend on the concentration and nature of the airborne contaminant. Ensure proper fit and training before use. |
| Protective Clothing | A fully-buttoned laboratory coat. | Change clothing immediately if it becomes contaminated. |
Glove Compatibility for Pyridine and Related Compounds
| Glove Material | Breakthrough Time (minutes) | Permeation Rate | Recommendation |
| Butyl Rubber | > 480 | Not Detected | Excellent for prolonged contact |
| Viton | > 480 | Not Detected | Excellent for prolonged contact |
| Nitrile | < 10 | High | Not Recommended for direct or prolonged contact. Suitable only for brief, incidental splash protection.[5] |
Note: The data above is for Pyridine and should be used as a guideline. It is crucial to consult the glove manufacturer's specific chemical resistance data.
Safe Handling and Operational Plan
A systematic approach is essential for safely handling this compound throughout its lifecycle in the laboratory.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][6]
-
Keep the container tightly closed when not in use.[1]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
2. Handling:
-
All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]
-
Use the smallest quantity of the substance necessary for the experiment.
-
Avoid the formation of dust.[1]
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly with soap and water after handling.[1]
3. Spill Management:
-
Minor Spill:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, dry sand) to avoid raising dust.
-
Collect the absorbed material into a sealed, labeled hazardous waste container.
-
-
Major Spill:
-
Evacuate the laboratory and notify the appropriate safety personnel immediately.
-
Restrict access to the area.
-
Follow the institution's emergency response procedures.
-
Disposal Plan
Waste containing this compound is considered hazardous waste and must be disposed of according to local, state, and federal regulations.
1. Solid Waste:
-
Collect all solid waste, including contaminated gloves, absorbent materials, and empty containers, in a clearly labeled, sealed hazardous waste container.
2. Liquid Waste (Solutions):
-
Collect all liquid waste containing the compound in a dedicated, labeled, and sealed hazardous waste container.
-
As a halogenated organic compound, it should be disposed of in a container specifically designated for halogenated organic waste.
3. Disposal Procedure:
-
All waste must be disposed of through the institution's hazardous waste management program.
-
Do not dispose of this chemical down the drain or in regular trash.
-
Incineration at a licensed facility is a common disposal method for pyridine-based compounds.[1]
Experimental Workflow and Logic
The following diagram illustrates a logical workflow for the safe handling of this compound in a research setting.
Caption: A logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
